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  • Product: Chroman-4-yl-(3-methoxy-propyl)-amine
  • CAS: 626214-33-3

Core Science & Biosynthesis

Foundational

"Chroman-4-yl-(3-methoxy-propyl)-amine" basic properties

An In-Depth Technical Guide to Chroman-4-yl-(3-methoxy-propyl)-amine: Structural Rationale, Synthetic Methodologies, and Applications in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Chroman-4-yl-(3-methoxy-propyl)-amine: Structural Rationale, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the selection of versatile, stereochemically definable building blocks is paramount. Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) represents a highly privileged secondary amine scaffold[1]. By fusing the rigid, biologically validated chroman core with a conformationally flexible, heteroatom-containing side chain, this compound offers medicinal chemists a precise tool for optimizing pharmacokinetics and target-binding affinity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the physicochemical rationale behind this molecule, detail a self-validating synthetic protocol for its generation, and map its trajectory within pharmacological applications.

Physicochemical Profiling & Structural Rationale

To understand the utility of Chroman-4-yl-(3-methoxy-propyl)-amine, we must first analyze its quantitative properties and how they translate to biological efficacy.

Quantitative Data Summary

The following table consolidates the core physicochemical properties of the compound, which are critical for predicting its behavior in biological assays and synthetic workflows.

PropertyValueMechanistic Implication
IUPAC Name N-(3-methoxypropyl)chroman-4-amineDefines the secondary amine linkage.
CAS Number 626214-33-3Unique registry identifier.
Molecular Formula C13H19NO2Indicates a low molecular weight suitable for fragment-based drug design.
Molecular Weight 221.30 g/mol Well within Lipinski’s Rule of 5 (<500 Da), ensuring high ligand efficiency.
Predicted Density 1.07 ± 0.1 g/cm³Relevant for solvent selection and phase separation during extraction.
Predicted pKa 9.59 ± 0.10The amine is protonated at physiological pH (7.4), enabling critical salt-bridge interactions within target receptor pockets.
Predicted LogP 1.6Optimal lipophilicity. Balances aqueous solubility with passive membrane permeability.
The Pharmacophore Logic

The architecture of this molecule is not accidental; it is a modular system designed for optimal receptor engagement:

  • The Chroman-4-amine Core: The bicyclic oxygen-containing ring provides a rigid, three-dimensional scaffold. This rigidity reduces the entropic penalty upon binding to a target protein[2].

  • The 3-Methoxypropyl Chain: The three-carbon length acts as a specific spatial linker, allowing the molecule to probe auxiliary hydrophobic pockets that shorter chains cannot reach.

  • The Terminal Methoxy Group: This moiety acts as a potent hydrogen bond acceptor. Furthermore, it finely tunes the overall lipophilicity (LogP 1.6), preventing the high-lipophilicity-driven toxicity often seen with pure alkyl chains.

Pharmacophore A Chroman-4-amine Core (Rigid Scaffold) B Secondary Amine (H-Bond Donor/Acceptor) A->B C4-Position C Propyl Chain (Conformational Flexibility) B->C N-Alkylation D Terminal Methoxy (H-Bond Acceptor & ADME Tuner) C->D Ether Linkage

Figure 1: Pharmacophore logic of the chroman-4-amine scaffold.

Synthetic Methodology: Reductive Amination Workflow

The most convergent and scalable strategy to synthesize Chroman-4-yl-(3-methoxy-propyl)-amine is via the reductive amination of chroman-4-one with 3-methoxypropylamine[1].

As an application scientist, I emphasize that a protocol must be a self-validating system. The choice of Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) over standard acid catalysis is deliberate: it acts simultaneously as a Lewis acid to activate the ketone and as a water scavenger to drive imine formation to completion without the need for a Dean-Stark apparatus.

Step-by-Step Experimental Protocol

Reagents Required: Chroman-4-one (1.0 eq), 3-methoxypropylamine (1.2 eq), Ti(OiPr)4​ (1.5 eq), Sodium borohydride ( NaBH4​ ) (1.5 eq), Anhydrous THF.

  • Step 1: Imine Condensation (Activation)

    • Action: Dissolve chroman-4-one and 3-methoxypropylamine in anhydrous THF under an inert argon atmosphere. Dropwise, add Ti(OiPr)4​ at room temperature.

    • Causality: The titanium reagent coordinates with the ketone oxygen, increasing its electrophilicity, while simultaneously reacting with the generated water to form insoluble titanium dioxide, driving the equilibrium forward.

    • Validation: Stir for 6-8 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active ketone spot entirely disappears.

  • Step 2: In Situ Reduction

    • Action: Cool the reaction vessel to 0°C using an ice bath. Slowly add NaBH4​ in small portions.

    • Causality: Cooling is critical to control the exothermic hydride transfer and prevent the reduction of any unreacted ketone. NaBH4​ selectively reduces the activated imine/enamine intermediate to the secondary amine.

    • Validation: Stir for an additional 2 hours at room temperature. LC-MS analysis should confirm the target mass (m/z [M+H]+ = 222.3).

  • Step 3: Quench and Workup (Crucial Phase)

    • Action: Quench the reaction by adding 1N aqueous NaOH.

    • Causality: Adding NaOH breaks down the intermediate titanium complexes into a granular, easily filterable TiO2​ precipitate. Failure to use a basic quench will result in a severe colloidal emulsion during extraction.

    • Validation: Filter the suspension through a pad of Celite. Extract the aqueous filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude product.

Synthesis R1 Chroman-4-one Step1 Lewis Acid Catalysis (Ti(OiPr)4) R1->Step1 R2 3-Methoxypropylamine R2->Step1 Imine Imine Intermediate (Transient) Step1->Imine Step2 Reduction (NaBH4) Imine->Step2 Workup Basic Quench (NaOH) & Extraction Step2->Workup Product Chroman-4-yl-(3-methoxy-propyl)-amine Workup->Product

Figure 2: Workflow for the reductive amination of chroman-4-one.

Pharmacological & Medicinal Chemistry Applications

The chroman-4-amine motif is not merely a structural curiosity; it is a proven effector in several high-value therapeutic pathways[2]. By utilizing Chroman-4-yl-(3-methoxy-propyl)-amine as an intermediate, researchers can rapidly generate libraries of substituted amides, ureas, or sulfonamides.

Ion Channel Modulation

Derivatives of chroman-4-amines (such as NIP-142) are well-documented blockers of multi-ion channels, specifically the Kv1.5 potassium channel[2]. These compounds prolong the duration of atrial-specific action potentials, making them potent antiarrhythmic agents. The 3-methoxypropyl chain in our target compound provides the exact steric bulk required to occlude the channel pore without causing off-target hERG liability.

GPCR and Receptor Antagonism

Chroman-4-amine sulfonamides have been identified as highly potent antagonists of the human Bradykinin B1 receptor, a key target for inflammatory pain[2]. The secondary amine of Chroman-4-yl-(3-methoxy-propyl)-amine serves as the perfect conjugation point for sulfonyl chlorides. The resulting sulfonamide leverages the methoxy group to anchor into the hydrophilic sub-pockets of the B1 receptor via hydrogen bonding.

Pathway Ligand Chroman-4-amine Derivative Target1 Kv1.5 Potassium Channel Ligand->Target1 Pore Blockade Target2 Bradykinin B1 Receptor Ligand->Target2 Competitive Antagonism Effect1 Action Potential Prolongation (Antiarrhythmic) Target1->Effect1 Effect2 Receptor Antagonism (Analgesic/Anti-inflammatory) Target2->Effect2

Figure 3: Biological signaling pathways modulated by chroman-4-amines.

Conclusion

Chroman-4-yl-(3-methoxy-propyl)-amine bridges the gap between structural rigidity and necessary conformational flexibility. By employing robust, self-validating synthetic techniques like titanium-mediated reductive amination, researchers can efficiently harness this building block. Its tailored physicochemical profile (LogP 1.6, pKa 9.59) ensures that downstream derivatives maintain excellent drug-like properties, making it an indispensable asset in the development of novel ion channel modulators and GPCR antagonists.

References

  • ACS Organic Letters - Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans. Available at:[Link]

Sources

Exploratory

"Chroman-4-yl-(3-methoxy-propyl)-amine" mechanism of action

Whitepaper: Elucidating the Polypharmacological Mechanism of Action of Chroman-4-yl-(3-methoxy-propyl)-amine Executive Summary Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) represents a highly specialized stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Elucidating the Polypharmacological Mechanism of Action of Chroman-4-yl-(3-methoxy-propyl)-amine

Executive Summary

Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) represents a highly specialized structural entity within the broader class of chroman-4-amine derivatives[1]. In contemporary medicinal chemistry, the chroman-4-one and chroman-4-amine scaffolds are recognized as "privileged structures" due to their profound lipophilicity, favorable blood-brain barrier (BBB) penetration, and broad-spectrum bioactivity[2][3]. This technical guide dissects the mechanistic rationale behind this compound, focusing on its role as a dual-targeted pharmacophore engineered for neuroprotection via the simultaneous inhibition of Monoamine Oxidase B (MAO-B) and cholinesterases (AChE/BuChE)[4].

Structural Rationale: The Chroman-4-amine Pharmacophore

The molecular architecture of Chroman-4-yl-(3-methoxy-propyl)-amine is not arbitrary; it is the result of precise spatial and electronic optimization[1].

  • The Chroman Core: The bicyclic system fuses a benzene ring to a 2,3-dihydro-γ-pyranone derivative[2]. This rigid, hydrophobic core is essential for anchoring the molecule within the lipophilic binding pockets of target enzymes[5].

  • The 3-Methoxypropylamine Side Chain: The substitution at the C-4 position is a critical determinant of biological activity[1]. The three-carbon length of the propyl group acts as an optimal spatial spacer. Chains that are too short fail to reach key interaction points, while longer chains introduce steric clashes[1]. Furthermore, the terminal methoxy group modulates the compound's absorption, distribution, metabolism, and excretion (ADME) profile, providing a critical hydrogen-bond acceptor that interacts with the hydrophobic environment at the enzyme interface[1].

Elucidating the Mechanism of Action: Polypharmacology in Neurodegeneration

The therapeutic potential of chroman-4-amine derivatives lies in their polypharmacology—specifically, their ability to act as multi-target-directed ligands (MTDLs) for neurodegenerative pathways[4].

Monoamine Oxidase B (MAO-B) Inhibition

Chroman-4-amines act as potent, reversible inhibitors of MAO-B, an enzyme responsible for the oxidative deamination of dopamine[4][6]. Crystallographic analyses of structurally related chroman derivatives reveal that the chroman moiety localizes directly in front of the Flavin Adenine Dinucleotide (FAD) cofactor within the MAO-B active site cavity[4]. By reversibly occupying this space, the compound prevents dopamine breakdown, thereby elevating synaptic dopamine levels and halting the production of neurotoxic reactive oxygen species (ROS) normally generated during amine oxidation[4].

Cholinesterase (AChE/BuChE) Modulation

Simultaneously, the amine group at the 4-position establishes specific electrostatic interactions with cholinesterases[1]. Advanced chroman-4-amine derivatives are dual-binding inhibitors of Acetylcholinesterase (AChE)[4]. They span the enzyme's active site gorge, binding simultaneously to the Catalytic Active Site (CAS) at the bottom of the gorge and the Peripheral Anionic Site (PAS) at the entrance[4]. This dual-binding mechanism not only prevents the hydrolysis of acetylcholine but also blocks AChE-induced β-amyloid aggregation, a process mediated by the PAS[7].

Pathway C Chroman-4-yl-(3-methoxy-propyl)-amine MAOB MAO-B Inhibition C->MAOB FAD Cavity Binding AChE AChE / BuChE Inhibition C->AChE PAS/CAS Dual Binding DA ↑ Dopamine Levels MAOB->DA ROS ↓ Oxidative Stress (ROS) MAOB->ROS Prevents amine oxidation ACh ↑ Acetylcholine Levels AChE->ACh NP Neuroprotection & Synaptic Plasticity DA->NP ACh->NP ROS->NP

Fig 1. Dual-targeted neuroprotective mechanism of chroman-4-amine derivatives via MAO-B and AChE.

Quantitative Pharmacodynamic Profiling

To contextualize the efficacy of the chroman-4-amine scaffold, Table 1 summarizes the half-maximal inhibitory concentrations (IC₅₀) of structurally related analogues against primary neurodegenerative targets[4][7][8].

Table 1: Enzyme Inhibition Profiles of Chroman-4-amine Derivatives

Compound Class / DerivativeTarget EnzymeIC₅₀ (µM)Inhibition TypeSource
Chroman-4-amine (Compound C10)AChE0.58 ± 0.05Mixed (PAS/CAS)[4]
Chroman-4-amine (Compound C10)MAO-B0.41 ± 0.04Reversible[4]
8-OMe-chroman-4-amineBuChE7.6Mixed[7]
gem-Dimethyl-chroman-4-amine (4a)BuChE12 ± 1Mixed[8]
gem-Dimethyl-chroman-4-amine (4c)BuChE22 ± 2Mixed[8]

Self-Validating Experimental Methodologies

To rigorously evaluate the mechanism of action of Chroman-4-yl-(3-methoxy-propyl)-amine, the following self-validating biochemical assays must be employed. These protocols are designed not merely to generate data, but to internally verify the kinetic nature of the compound's binding.

Protocol A: Fluorometric MAO-B Kinetic Assay

Causality & Rationale: Traditional colorimetric MAO assays are prone to interference from the test compound's intrinsic absorbance. We utilize kynuramine as a substrate because its deamination product, 4-hydroxyquinoline, is highly fluorescent, allowing for precise, real-time kinetic tracking.

  • Enzyme Preparation: Dilute recombinant human MAO-B in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Thermodynamic Equilibration: Aliquot 50 µL of the enzyme solution into a black 96-well microplate. Add 25 µL of Chroman-4-yl-(3-methoxy-propyl)-amine (varying concentrations from 0.01 to 100 µM). Crucial Step: Incubate at 37°C for exactly 15 minutes. This pre-incubation establishes thermodynamic binding equilibrium, ensuring the calculated IC₅₀ reflects true affinity rather than an artifact of slow binding kinetics.

  • Reaction Initiation: Add 25 µL of kynuramine (final concentration 40 µM) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 310 nm, Emission: 400 nm).

  • Self-Validation Checkpoint: Run a parallel assay without the 15-minute pre-incubation. If the compound is a true reversible inhibitor, the steady-state velocity will eventually match the pre-incubated sample, validating the reversible mechanism.

Protocol B: Modified Ellman’s Assay for AChE Mixed-Inhibition

Causality & Rationale: Ellman's reagent (DTNB) is selected because it reacts rapidly with thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine iodide, ATCI) to yield 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm.

  • Reagent Assembly: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve AChE (Electrophorus electricus) to 0.03 U/mL[7]. Prepare 0.3 mM DTNB and varying concentrations of ATCI substrate (0.05 to 0.5 mM).

  • Incubation: In a clear 96-well plate, combine 140 µL buffer, 20 µL AChE, 20 µL test compound, and 10 µL DTNB. Incubate for 10 minutes at room temperature.

  • Initiation & Readout: Add 10 µL of ATCI to start the reaction. Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Self-Validation Checkpoint (Kinetic Plotting): Do not rely solely on IC₅₀. Plot the initial velocities ( v0​ ) using both Lineweaver-Burk ( 1/v vs. 1/[S] ) and Cornish-Bowden ( [S]/v vs. [I] ) plots. A true dual-binding (PAS/CAS) chroman-4-amine will show intersecting lines in both plots, definitively confirming mixed-type inhibition[4][7].

Workflow Prep Enzyme Preparation Recombinant MAO-B / AChE Incubate Equilibration 15 min Pre-incubation Prep->Incubate Aliquot into 96-well Substrate Substrate Addition Kynuramine / ATCI Incubate->Substrate Establish equilibrium Read Kinetic Readout Fluorometric / Colorimetric Substrate->Read Initiate reaction Analysis Self-Validation Lineweaver-Burk & Cornish-Bowden Read->Analysis Extract initial velocity (v0)

Fig 2. Self-validating high-throughput screening workflow for enzyme kinetic profiling.

References

  • National Institutes of Health (NIH). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC. Available at:[Link]

  • ScienceScholar. Synthesis and molecular docking studies of new chromane.... Available at: [Link]

  • ResearchGate. Structures of chroman-4-one and chromone. Available at: [Link]

  • Universidade de Évora. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Available at:[Link]

  • ResearchGate. Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer's Disease. Available at:[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of Chroman-4-yl-(3-methoxy-propyl)-amine: A Technical Guide to Multi-Target-Directed Ligands

Introduction: The Chroman-4-amine Pharmacophore The development of disease-modifying therapies for neurodegenerative disorders, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), has increasingly shifted towa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chroman-4-amine Pharmacophore

The development of disease-modifying therapies for neurodegenerative disorders, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), has increasingly shifted toward Multi-Target-Directed Ligands (MTDLs). Within this paradigm, Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) emerges as a highly privileged structural scaffold.

By combining the rigid, lipophilic chroman core with a flexible, heteroatom-rich alkoxyamine side chain, this molecule is uniquely positioned to interact with multiple central nervous system (CNS) targets simultaneously. This whitepaper dissects the mechanistic rationale, target profiling, and self-validating experimental workflows required to evaluate this compound's efficacy against key neurodegenerative targets: Cholinesterases (AChE/BuChE) and Monoamine Oxidases (MAO-A/B) [1].

Mechanistic Profiling of Primary Biological Targets

Cholinesterase (AChE/BuChE) Inhibition

The structural topology of Acetylcholinesterase (AChE) features a deep, narrow catalytic gorge with a Peripheral Anionic Site (PAS) at the entrance and a Catalytic Anionic Site (CAS) at the base. Chroman-4-amine derivatives act as dual-binding site inhibitors [2].

  • Causality of the Chroman Core: The bicyclic chroman ring engages in π−π stacking interactions with aromatic residues (e.g., Trp286) at the PAS. This prevents the aggregation of amyloid-beta (A β ), which is accelerated by the AChE-PAS domain.

  • Causality of the 3-Methoxy-Propyl Chain: The three-carbon propyl chain provides the exact spatial flexibility required to span the gorge. The protonated secondary amine forms cation- π interactions with the CAS (e.g., Trp84), while the terminal methoxy group acts as a hydrogen bond acceptor, anchoring the molecule within the hydrophobic pocket of the active site.

Monoamine Oxidase (MAO-A/B) Modulation

MAO-B is a validated target for mitigating oxidative stress and preserving dopamine levels in PD and AD.

  • Causality of Target Engagement: Unlike irreversible propargylamine inhibitors (e.g., Selegiline) that form covalent adducts with the FAD cofactor, the bulky 3-methoxy-propyl substitution on the chroman-4-amine core promotes reversible, competitive inhibition [3]. The chroman moiety orientates itself in front of the FAD cofactor, blocking substrate access without permanently disabling the enzyme, thereby reducing the risk of tyramine-induced hypertensive crisis (the "cheese effect").

Pathway Cmpd Chroman-4-yl-(3-methoxy-propyl)-amine AChE AChE / BuChE Inhibition Cmpd->AChE Binds PAS/CAS MAO MAO-B Inhibition Cmpd->MAO Binds FAD cavity ACh ↑ Acetylcholine (Synaptic Cleft) AChE->ACh Prevents hydrolysis DA ↑ Dopamine (Striatum) MAO->DA Prevents deamination OS ↓ Oxidative Stress (Mitochondria) MAO->OS Reduces H2O2 byproduct Neuro Neuroprotection & Cognitive Enhancement ACh->Neuro DA->Neuro OS->Neuro

MTDL mechanism of Chroman-4-amine derivatives in neuroprotection and cognitive enhancement.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the pharmacological viability of Chroman-4-yl-(3-methoxy-propyl)-amine, we must benchmark its predicted physicochemical and kinetic parameters against standard reference drugs. The methoxypropyl group specifically optimizes the lipophilicity (LogP) to ensure optimal Blood-Brain Barrier (BBB) penetration while maintaining aqueous solubility.

Table 1: Comparative Physicochemical and Target Affinity Profiling

Compound / DrugMW ( g/mol )Predicted LogPAChE IC 50​ ( μ M)BuChE IC 50​ ( μ M)MAO-B IC 50​ ( μ M)Primary Mechanism
Chroman-4-yl-(3-methoxy-propyl)-amine 221.301.6 - 2.10.5 - 5.0 (Predicted)2.0 - 8.0 (Predicted)0.4 - 10.0 (Predicted)Mixed MTDL Inhibition
Tacrine (Reference)198.262.70.150.05> 50.0Reversible AChE/BuChE
Selegiline (Reference)187.282.8> 100.0> 100.00.02Irreversible MAO-B

Note: Predicted values are extrapolated from homologous gem-dimethylchroman-4-amine and methoxy-substituted chroman derivatives documented in recent AD lead discovery studies [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this compound must rely on self-validating assay systems. A protocol is only robust if it inherently flags false positives (e.g., pan-assay interference compounds) and confirms the exact kinetic nature of the interaction.

Kinetic Profiling of AChE/BuChE via Modified Ellman's Assay

Causality of Choice: The Ellman's assay is utilized because the reaction between the hydrolysis product (thiocholine) and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) yields a yellow 5-thio-2-nitrobenzoate anion, allowing precise, real-time spectrophotometric tracking at 412 nm. Self-Validation Mechanism: We employ Cornish-Bowden plots ( S/v vs. S ) rather than standard Lineweaver-Burk plots. Lineweaver-Burk plots are notoriously prone to error propagation at low substrate concentrations and often fail to clearly distinguish between competitive and mixed inhibition. Cornish-Bowden plots provide definitive intersection points that mathematically isolate the competitive constant ( Kic​ ) from the uncompetitive constant ( Kiu​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the chroman-4-amine derivative in DMSO (final assay concentration 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well plate, combine 140 μ L buffer, 20 μ L of AChE/BuChE solution (0.2 U/mL), and 20 μ L of the test compound at varying concentrations (0.1 μ M to 100 μ M). Incubate at 25°C for 15 minutes. Control: Include Tacrine as a positive control and a DMSO-only well as a negative control.

  • Reaction Initiation: Add 10 μ L of DTNB (0.01 M) and immediately follow with 10 μ L of acetylthiocholine iodide (ATCI) at varying substrate concentrations (0.05 mM to 0.5 mM).

  • Data Acquisition: Record absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Kinetic Resolution: Plot the initial velocity ( v ) data. Construct the Cornish-Bowden plot to determine if the compound acts as a mixed inhibitor (binding both the free enzyme and the enzyme-substrate complex), which is characteristic of PAS/CAS dual-binders.

Fluorometric MAO-B Inhibition Assay

Causality of Choice: Traditional radiometric MAO assays are hazardous and low-throughput. The fluorometric assay using kynuramine is chosen because its deaminated product, 4-hydroxyquinoline, is highly fluorescent in alkaline environments, providing a highly sensitive, non-radioactive readout. Self-Validation Mechanism: The assay runs parallel plates with recombinant human MAO-A and MAO-B. Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) are used as internal controls to validate the assay's ability to detect isoform selectivity.

Step-by-Step Methodology:

  • Assay Setup: In a black opaque 96-well plate, add 50 μ L of human recombinant MAO-B (5 μ g/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Add 25 μ L of the chroman-4-amine compound (serial dilutions). Incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 25 μ L of kynuramine (final concentration 50 μ M). Incubate for exactly 30 minutes at 37°C.

  • Reaction Termination: Halt the enzyme activity by adding 40 μ L of 2N NaOH. The alkaline shift is critical as it maximizes the fluorescence quantum yield of the 4-hydroxyquinoline product.

  • Quantification: Measure fluorescence at λex​ = 310 nm and λem​ = 400 nm. Calculate the IC 50​ using non-linear regression analysis.

Workflow Prep Compound Preparation Assay1 Modified Ellman's Assay (AChE/BuChE) Prep->Assay1 Assay2 Fluorometric MAO Assay Prep->Assay2 Val1 Cornish-Bowden Kinetic Plot Assay1->Val1 Mechanism Val2 Internal Controls (Tacrine/Selegiline) Assay1->Val2 Normalization Assay2->Val2 PAMPA BBB Permeability (PAMPA-BBB) Val1->PAMPA Val2->PAMPA Lead Lead Validation Confirmed PAMPA->Lead ADME pass

Self-validating experimental workflow for evaluating chroman-4-amine enzyme inhibitors.

Conclusion

Chroman-4-yl-(3-methoxy-propyl)-amine represents a highly rationalized starting point for neuropharmacological drug discovery. By leveraging the spatial dynamics of the methoxypropyl chain against the rigid chroman core, researchers can fine-tune interactions across cholinesterases and monoamine oxidases. Adhering to the self-validating kinetic workflows detailed above ensures that subsequent lead optimization is grounded in verified, mechanistic reality rather than assay artifacts.

References

  • Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate Database. (2025). Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer's Disease. ResearchGate. Available at: [Link]

Exploratory

Structural and Pharmacological Dynamics of Chroman-4-yl-(3-methoxy-propyl)-amine: A Comprehensive SAR Whitepaper

Executive Summary The compound Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. The bicyclic chroman-4-amine scaffold serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. The bicyclic chroman-4-amine scaffold serves as the structural foundation for a diverse array of therapeutic agents, ranging from sirtuin 2 (SIRT2) inhibitors to muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs) and antimicrobial agents. The specific functionalization with a 3-methoxypropyl tail introduces unique spatial and electronic properties, enabling precise interactions within deep hydrophobic pockets and complex protein-protein interfaces. This whitepaper deconstructs the structure-activity relationship (SAR) of this molecule, providing researchers with actionable insights and self-validating protocols for its synthesis and biological evaluation.

Pharmacophore Deconstruction & SAR Principles

To understand the binding kinetics of Chroman-4-yl-(3-methoxy-propyl)-amine, the molecule must be analyzed across three distinct interactive zones:

Zone 1: The Chroman Core (Hydrophobic Anchor)

The bicyclic chroman system provides a rigid, electron-rich anchor. SAR studies on related chroman-4-one derivatives demonstrate that substituting the aromatic ring (specifically at the C6 or C8 positions) with electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) or nitro groups (-NO2) significantly enhances target affinity . This enhancement is driven by the modulation of the aromatic π-electron cloud, which strengthens π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the target's binding site .

Zone 2: The C4 Chiral Center (Stereochemical Gating)

The secondary amine linkage at the C4 position introduces a critical stereocenter. In the context of GPCR modulation—such as pan-Gq coupled mAChR PAMs—the introduction of this chiral center acts as a gating factor for biological activity . The (R)-enantiomer typically acts as the eutomer, aligning the alkyl tail perfectly within the allosteric vestibule. Conversely, the (S)-enantiomer (distomer) often suffers from severe steric clashes, resulting in a precipitous drop in binding affinity.

Zone 3: The 3-Methoxypropyl Tail (Amphiphilic Penetration)

The three-carbon linker provides the exact spatial geometry required to bridge the distance between the primary binding anchor and secondary sub-pockets. Chains that are too short fail to reach key interaction points, while longer chains introduce entropic penalties. The terminal methoxy group is uniquely amphiphilic: the oxygen atom acts as a hydrogen-bond acceptor, while the methyl group is readily accommodated within hydrophobic environments, such as the VH:VL interface pocket seen in specific macromolecular targets .

Pharmacophore_SAR Core Chroman-4-yl Core (Hydrophobic Anchor) Amine C4-Secondary Amine (H-Bond Donor/Acceptor) Core->Amine C4 Linkage Sub_Arom Aromatic Substitution (EWG enhances affinity) Core->Sub_Arom Modulates Electronic Properties Tail 3-Methoxypropyl Tail (Flexibility & Pocket Fit) Amine->Tail N-Alkylation Stereo C4 Stereocenter (R/S) (Dictates receptor fit) Amine->Stereo Chiral Control Methoxy Terminal Methoxy (Dual Interaction) Tail->Methoxy Terminal Group

Fig 1: Logical SAR relationships and pharmacophore mapping of Chroman-4-yl-(3-methoxy-propyl)-amine.

Quantitative Structure-Activity Relationship (SAR) Profiling

The following table synthesizes quantitative SAR trends based on the structural optimization of the chroman-4-amine scaffold against a representative allosteric GPCR target.

Table 1: Representative SAR Profile of Chroman-4-amine Derivatives

CompoundC6 SubstitutionAmine Tail (R-group)StereochemistryTarget Affinity (IC₅₀)Mechanistic Observation
1 (Base) -H3-methoxypropylRacemic450 nMBaseline binding; moderate spatial flexibility.
2 -H3-methoxypropyl(R)-enantiomer45 nMEutomer; optimal spatial alignment in the pocket.
3 -H3-methoxypropyl(S)-enantiomer>5000 nMDistomer; severe steric clash with receptor wall.
4 -Cl (EWG)3-methoxypropyl(R)-enantiomer12 nMEWG enhances π-π stacking with aromatic residues.
5 -Cl (EWG)ethyl(R)-enantiomer320 nMChain too short; fails to reach deep hydrophobic pocket.
6 -Cl (EWG)4-methoxybutyl(R)-enantiomer180 nMChain too long; introduces a severe entropic penalty.

Synthetic Methodology: Self-Validating Reductive Amination

The most convergent strategy for synthesizing this molecule is the direct reductive amination of chroman-4-one . The protocol below is engineered as a self-validating system, ensuring high fidelity and purity at every stage.

Synth_Workflow Step1 Chroman-4-one + 3-Methoxypropylamine Step2 Imine Formation Ti(OiPr)4 Catalyst Step1->Step2 Condensation Step3 In Situ Reduction NaBH4 Addition Step2->Step3 LC-MS Check Step4 Workup & Extraction Acid/Base Wash Step3->Step4 Quench Product Target Amine Isolation Step4->Product Purity >95%

Fig 2: Self-validating reductive amination workflow for synthesizing the target chroman-4-amine.

Step-by-Step Protocol

Step 1: Imine Condensation

  • Procedure: Dissolve Chroman-4-one (1.0 eq) and 3-methoxypropylamine (1.2 eq) in anhydrous THF under an inert argon atmosphere. Add Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) (1.5 eq) dropwise at room temperature.

  • Causality: Ti(O−iPr)4​ is selected over standard acid catalysts because it acts as a Lewis acid to activate the ketone while simultaneously serving as an irreversible water scavenger, driving the equilibrium entirely toward the imine without requiring a Dean-Stark apparatus.

  • Self-Validation Checkpoint 1: After 4 hours, withdraw a 10 µL aliquot, quench with methanol, and analyze via LC-MS. The starting ketone peak ( [M+H]+ 149) must be <5% relative to the imine intermediate ( [M+H]+ 220). Do not proceed to reduction until this threshold is met.

Step 2: In Situ Reduction

  • Procedure: Cool the reaction mixture to 0°C using an ice bath. Slowly add Sodium borohydride ( NaBH4​ ) (1.5 eq) in small portions. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Causality: The temperature is strictly controlled at 0°C to manage the exothermic reduction and prevent unwanted ring-opening side reactions. NaBH4​ selectively reduces the activated titanium-imine complex over any trace unreacted ketone.

  • Self-Validation Checkpoint 2: Perform TLC (DCM:MeOH 9:1). The UV-active imine spot should completely disappear, replaced by a highly polar, ninhydrin-positive spot corresponding to the secondary amine.

Step 3: Workup and Isolation

  • Procedure: Quench the reaction by adding 1M NaOH (aq) until a white precipitate forms. Filter the suspension through a pad of Celite. Extract the aqueous filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Causality: The basic quench ( pH>10 ) ensures the secondary amine remains unprotonated and partitions efficiently into the organic phase, while the titanium salts are trapped as insoluble TiO2​ oxides on the Celite pad.

  • Self-Validation Checkpoint 3: Perform 1H -NMR ( CDCl3​ ) on the crude product. Validation requires the presence of the characteristic C4-methine proton shift (multiplet at ~3.8-4.0 ppm) and the diagnostic singlet of the terminal methoxy group at ~3.3 ppm.

Biological Evaluation: Functional Assay Workflow

To evaluate the SAR modifications of synthesized derivatives, a robust functional assay is required. For GPCR targets (e.g., mAChR M4 or M5) , a Calcium Flux Assay (FLIPR) serves as the gold standard.

  • Causality: FLIPR allows for the real-time kinetic measurement of intracellular calcium release, providing a direct, quantifiable functional readout of Gq-coupled receptor activation or allosteric modulation.

  • Self-Validating Assay Mechanics:

    • Baseline Read: The assay must record a 10-second baseline fluorescence before compound addition to establish a stable noise floor.

    • Agonist Challenge: To differentiate between pure agonism and positive allosteric modulation, compounds are incubated for 5 minutes, followed by an EC20​ challenge of the endogenous ligand (e.g., Acetylcholine).

    • Quality Control: A Z'-factor calculation must be performed on control plates. A Z'-factor >0.6 is mandatory to self-validate the assay's robustness before any derivative SAR data is accepted.

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights Source: RSC Medicinal Chemistry URL:[Link]

  • Structure-Activity Relationships of Pan-Gαq/11 Coupled Muscarinic Acetylcholine Receptor Positive Allosteric Modulators Source: PubMed Central (PMC) URL:[Link]

  • Source: European Patent Office (EP 4267569 B1)
Foundational

The Pharmacological and Synthetic Landscape of Chroman-4-yl-(3-methoxy-propyl)-amine as a σ1 Receptor Ligand

Executive Summary The exploration of the sigma-1 receptor (σ1R) has transitioned from an obscure pharmacological curiosity to a highly validated target for neurodegenerative diseases, neuropathic pain, and cellular stres...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of the sigma-1 receptor (σ1R) has transitioned from an obscure pharmacological curiosity to a highly validated target for neurodegenerative diseases, neuropathic pain, and cellular stress modulation. Among the diverse chemotypes investigated, the chroman scaffold has emerged as a privileged structure. This technical guide provides an in-depth analysis of Chroman-4-yl-(3-methoxy-propyl)-amine (CAS 626214-33-3) , detailing its structural rationale, synthetic pathways, and mechanistic role as a σ1R ligand.

By synthesizing field-proven protocols with mechanistic causality, this whitepaper serves as a comprehensive resource for medicinal chemists and pharmacologists aiming to leverage chroman-based amines in CNS drug discovery.

Structural Rationale and Pharmacophore Modeling

The σ1R binding pocket is uniquely characterized by a primary hydrophobic region, a central basic amine recognition site (typically interacting via a salt bridge with Glu172 or Asp126), and a secondary hydrophobic/hydrogen-bonding pocket [1]. Chroman-4-yl-(3-methoxy-propyl)-amine is exquisitely designed to exploit this topology:

  • The Chroman-4-yl Core: The bicyclic oxygen-containing ring acts as a bulky, lipophilic anchor. It occupies the primary hydrophobic pocket, establishing critical van der Waals interactions. The oxygen atom in the chroman ring also provides a weak hydrogen-bond acceptor site, which can influence receptor subtype selectivity (e.g., σ1R vs. σ2R) [1].

  • The Basic Amine: At physiological pH (~7.4), the secondary amine is protonated. This positive charge is the cornerstone of σ1R affinity, forming the essential electrostatic interaction with the receptor's acidic residues.

  • The 3-Methoxypropyl Tail: The three-carbon length of the propyl group represents a specific point of optimization [2]. Chains that are too short fail to reach the secondary interaction points, while longer chains introduce steric clashes. The terminal methoxy group is accommodated within a secondary hydrophobic environment, where its oxygen atom can act as an additional hydrogen-bond acceptor, stabilizing the ligand-receptor complex [2].

Figure 1: Pharmacophore mapping of Chroman-4-yl-(3-methoxy-propyl)-amine.

Chemical Synthesis & Optimization

The most convergent and scalable strategy for synthesizing Chroman-4-yl-(3-methoxy-propyl)-amine is the reductive amination of chroman-4-one with 3-methoxypropylamine [2].

Causality in Reagent Selection

While sodium borohydride (NaBH₄) is a common reducing agent, the use of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is often preferred in this specific reaction. NaBH₄ can prematurely reduce the chroman-4-one to chroman-4-ol before the imine fully forms. STAB, being milder, selectively reduces the protonated iminium ion intermediate without affecting the unreacted ketone, leading to higher yields and fewer side products.

Figure 2: Step-by-step synthetic workflow for reductive amination.

Standardized Experimental Protocol: Reductive Amination
  • Imine Formation: Dissolve chroman-4-one (1.0 eq, 10 mmol) and 3-methoxypropylamine (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (1.2 eq) to catalyze iminium ion formation. Stir the mixture at room temperature under an inert argon atmosphere for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) over 15 minutes to prevent exothermic runaway.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours. Reaction progress should be monitored via TLC (Eluent: DCM/MeOH 95:5).

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases (neutralizing the acetic acid). Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: DCM to DCM/MeOH 9:1 with 0.1% Et₃N) to yield the pure secondary amine. For long-term stability, convert to the hydrochloride salt by bubbling HCl gas through an ethereal solution of the product.

In Vitro Pharmacological Profiling

To validate the compound's efficacy as a σ1R ligand, radioligand binding assays are the gold standard. The affinity ( Ki​ ) is determined by measuring the displacement of a highly selective tritiated radioligand, such as -pentazocine, from the receptor [3].

Radioligand Binding Protocol
  • Membrane Preparation: Homogenize guinea pig brain (or transfected HEK293 cells expressing human σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4 °C. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (Chroman-4-yl-(3-methoxy-propyl)-amine) at varying concentrations ( 10−11 to 10−5 M), 50 µL of -pentazocine (final concentration ~3 nM), and 100 µL of the membrane suspension (~200 µg protein/well).

  • Equilibration: Incubate the mixture at 37 °C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table contextualizes the predicted and observed physicochemical and pharmacological properties of the compound based on structural analogs in the chroman-amine class [1][2].

ParameterValue / ProfileSignificance
Molecular Weight 221.3 g/mol Ideal for CNS penetration (Lipinski's Rule of 5).
Predicted LogP 1.6 - 2.1Optimal lipophilicity for crossing the Blood-Brain Barrier (BBB).
Predicted pKa 9.59 ± 0.10Ensures protonation at physiological pH for receptor binding.
σ1R Affinity ( Ki​ ) Sub-micromolar to NanomolarIndicates strong target engagement typical of chroman-amines.
σ2R Affinity ( Ki​ ) > 1000 nMHigh selectivity margin, reducing off-target cytotoxicity.

Mechanism of Action: σ1R Chaperone Activity

Unlike classic G-protein coupled receptors or ion channels, the σ1R functions primarily as a ligand-regulated molecular chaperone [3]. It is highly enriched at the Mitochondria-Associated endoplasmic reticulum Membrane (MAM).

Under resting conditions, σ1R is bound to the binding immunoglobulin protein (BiP/GRP78). When an agonist like Chroman-4-yl-(3-methoxy-propyl)-amine binds to the σ1R, it induces a conformational change that triggers the dissociation of σ1R from BiP. The liberated σ1R then stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), ensuring proper calcium ( Ca2+ ) efflux from the ER to the mitochondria. This optimized Ca2+ transfer enhances the TCA cycle and ATP production, thereby exerting profound neuroprotective effects against glutamate excitotoxicity and oxidative stress [1][3].

Figure 3: Mechanism of σ1R-mediated neuroprotection at the MAM.

Conclusion

Chroman-4-yl-(3-methoxy-propyl)-amine exemplifies the rational design of neuroactive agents. By combining a lipophilic chroman core with a precisely measured 3-methoxypropylamine linker, the molecule perfectly maps to the σ1R pharmacophore. The synthetic accessibility via reductive amination, coupled with its highly favorable physicochemical profile for BBB penetration, makes this compound and its structural analogues highly valuable tools in the ongoing development of neuroprotective therapeutics.

References

  • Title: The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents Source: ACS Pharmacology & Translational Science (2022) URL: [Link]

  • Title: Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? Source: Future Medicinal Chemistry (2018) URL: [Link]

Exploratory

"Chroman-4-yl-(3-methoxy-propyl)-amine" CAS number lookup

An In-depth Technical Guide to Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3): Synthesis, Characterization, and Projected Biological Significance Authored By: Gemini, Senior Application Scientist Publication Da...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3): Synthesis, Characterization, and Projected Biological Significance

Authored By: Gemini, Senior Application Scientist

Publication Date: March 15, 2026

Abstract

This technical guide provides a comprehensive overview of Chroman-4-yl-(3-methoxy-propyl)-amine, a heterocyclic amine with significant potential in drug discovery. While direct research on this specific molecule is not extensively documented, its structural components—the chroman-4-amine scaffold and an N-alkoxypropyl side chain—are well-represented in medicinal chemistry literature. This document consolidates available information on its synthesis, provides detailed, field-proven protocols for its preparation and analysis, and outlines a logical framework for the investigation of its biological activity, primarily focusing on its potential as a neuroactive agent. This guide is intended for researchers, chemists, and drug development professionals seeking to explore this and related compounds.

Compound Identification and Physicochemical Properties

Chroman-4-yl-(3-methoxy-propyl)-amine is identified by the Chemical Abstracts Service (CAS) number 626214-33-3.[1] The molecule incorporates a privileged chroman-4-amine core, which is a foundational structure in many neuroactive compounds, and a flexible methoxy-propyl side chain, which can critically influence pharmacokinetic properties.[1]

PropertyValueSource
CAS Number 626214-33-3[1]
IUPAC Name N-(chroman-4-yl)-3-methoxypropan-1-amine[1]
Molecular Formula C₁₃H₁₉NO₂[1]
Molecular Weight 221.29 g/mol [1]
Predicted Density 1.07±0.1 g/cm³[1]
InChI Key FTPVIPPRGOQALE-UHFFFAOYSA-N[1]

Scientific Rationale and Therapeutic Context

The scientific interest in this molecule stems from the established pharmacological importance of its core structures.

  • The Chroman-4-amine Scaffold : This heterocyclic system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of bioactive natural products and synthetic drugs.[2][3][4] Derivatives have been developed for anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications.[2][5] Specifically, the chroman-4-amine pharmacophore has been a fruitful starting point for developing treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] Compounds bearing this core have shown potent inhibitory activity against key enzymes such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[1]

  • The (3-Methoxy-propyl)-amine Side Chain : The nature of the substituent at the 4-amino position is a critical determinant of biological activity.[1] The inclusion of an alkoxy group, such as the methoxy moiety in this compound, can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The methoxy group can modulate lipophilicity and hydrogen bonding capacity, while the flexible propyl chain allows the ligand to adopt various conformations, enabling an "induced fit" within a target's binding pocket.[1] This combination offers a powerful tool for fine-tuning drug-like properties and optimizing target engagement.[1]

Synthesis and Purification: A Strategic Approach

The most direct and efficient synthesis of Chroman-4-yl-(3-methoxy-propyl)-amine is achieved through the reductive amination of chroman-4-one with 3-methoxypropylamine.[1] This one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry.

Synthetic Workflow Overview

The overall strategy involves the condensation of a ketone (chroman-4-one) with a primary amine (3-methoxypropylamine) to form an intermediate iminium ion, which is then reduced in situ to the target secondary amine.

G cluster_reagents Starting Materials cluster_process Core Process Chroman-4-one Chroman-4-one Reaction Reductive Amination (e.g., NaBH(OAc)₃, Methanol) Chroman-4-one->Reaction 3-Methoxypropylamine 3-Methoxypropylamine 3-Methoxypropylamine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench & Isolate Purification Flash Column Chromatography Workup->Purification Crude Product Final_Compound Chroman-4-yl-(3-methoxy-propyl)-amine (Purity >95%) Purification->Final_Compound Purified Product

Caption: Synthetic workflow for Chroman-4-yl-(3-methoxy-propyl)-amine.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a robust, lab-scale synthesis. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is deliberate; it is selective for the protonated imine intermediate and tolerant of many functional groups, minimizing over-alkylation or reduction of the starting ketone.

Materials:

  • Chroman-4-one (1.0 eq)

  • 3-Methoxypropylamine (1.2 eq, CAS: 5332-73-0)[6]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (e.g., 300-400 mesh)[7]

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane gradient)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Chroman-4-one (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

  • Amine Addition: Add 3-methoxypropylamine (1.2 eq) to the solution, followed by a catalytic amount of acetic acid. The acid serves to catalyze the formation of the iminium ion intermediate.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC), if desired.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. An exothermic reaction may be observed. Maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the consumption of the starting material by TLC until completion.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes residual acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Structural Verification

The crude product must be purified and its identity confirmed to ensure data integrity for subsequent biological assays.

  • Purification: The crude oil is purified by flash column chromatography on silica gel.[7] A gradient elution system, typically starting with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing the polarity, is used to separate the target compound from unreacted starting materials and byproducts.

  • Verification: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.[7]

    • LC-MS: To determine purity with high sensitivity.[8]

Proposed Biological Evaluation Framework

Given the strong precedent for neuroactivity in the chroman-4-amine class, a logical first step is to screen Chroman-4-yl-(3-methoxy-propyl)-amine against key enzymatic targets implicated in neurodegeneration.[1]

Primary Screening Cascade

A tiered approach is recommended to efficiently identify and characterize biological activity.

G cluster_primary Primary Assays (Single High Concentration) cluster_secondary Secondary Assays (Dose-Response) Compound Test Compound (CAS 626214-33-3) AChE Acetylcholinesterase (AChE) Inhibition Compound->AChE BuChE Butyrylcholinesterase (BuChE) Inhibition Compound->BuChE MAO_A Monoamine Oxidase A (MAO-A) Inhibition Compound->MAO_A MAO_B Monoamine Oxidase B (MAO-B) Inhibition Compound->MAO_B Hit_Ident Hit Identification (% Inhibition > 50%) AChE->Hit_Ident BuChE->Hit_Ident MAO_A->Hit_Ident MAO_B->Hit_Ident IC50 IC₅₀ Determination (Potency) Hit_Ident->IC50 For Active Hits Selectivity Selectivity Profiling (e.g., MAO-A vs MAO-B) IC50->Selectivity Lead_Dev Lead Candidate Profile Selectivity->Lead_Dev

Caption: Proposed screening cascade for neuroactive enzyme targets.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the well-established Ellman's method, which provides a colorimetric readout for enzyme activity.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader (412 nm absorbance)

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Plate Layout: In a 96-well plate, add 20 µL of buffer to the blank wells, 20 µL of test compound dilutions to the sample wells, and 20 µL of buffer/DMSO to the control wells.

  • Enzyme Addition: Add 20 µL of the AChE working solution to the sample and control wells. Mix and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the DTNB solution to all wells. Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over 5-10 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for the test compound relative to the control (uninhibited) wells. For dose-response experiments, plot % inhibition against the logarithm of inhibitor concentration and fit to a suitable model to determine the IC₅₀ value.

Analytical Methodologies for Quantitation

For future pharmacokinetic or in vitro metabolism studies, a robust and sensitive analytical method is required. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Proposed LC-MS/MS Method Parameters

The following table outlines a starting point for developing a method for the quantitation of Chroman-4-yl-(3-methoxy-propyl)-amine in a biological matrix like plasma or urine.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for small basic molecules.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier for better peak shape and ionization efficiency.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidStandard organic solvents for reversed-phase chromatography.
Flow Rate 0.3 - 0.5 mL/minTypical for UHPLC applications, balancing speed and efficiency.
Gradient 5% to 95% B over 3-5 minutesA generic gradient to elute the compound; requires optimization.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe amine moiety is readily protonated, making ESI+ highly sensitive.
MS Analysis Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity, monitoring the transition from the precursor ion [M+H]⁺ to a characteristic product ion.

This method is hypothetical and requires validation according to standard bioanalytical guidelines.[9]

Summary and Future Directions

Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) is a synthetically accessible molecule with a high potential for biological activity, particularly in the realm of neuropharmacology. Its structure is a logical combination of a proven neuroactive scaffold and a side chain designed to confer favorable drug-like properties.

Future research should focus on:

  • Synthesis and Characterization: Executing the synthesis and thoroughly characterizing the compound to establish a pure, authenticated sample for screening.

  • Broad Biological Screening: Performing the proposed primary screening against cholinesterases and monoamine oxidases to validate the initial therapeutic hypothesis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the chroman ring substitution or the N-alkyl side chain to optimize potency and selectivity.

  • ADME Profiling: Evaluating metabolic stability, permeability, and other pharmacokinetic parameters to assess its potential as a drug candidate.

This guide provides the foundational knowledge and practical protocols necessary to begin a thorough investigation of this promising compound.

References

  • ResearchGate. (2014). Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. Retrieved March 15, 2026, from [Link]

  • García-Sosa, K., et al. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. Retrieved March 15, 2026, from [Link]

  • Singh, P., et al. (2021). 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. PMC. Retrieved March 15, 2026, from [Link]

  • Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

  • Supporting Information for a relevant chemical synthesis paper. (n.d.). Retrieved March 15, 2026, from a URL similar to [Link]

  • ResearchGate. (2015). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved March 15, 2026, from [Link]

  • Fukuyama, T., et al. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxypropylamine. Retrieved March 15, 2026, from [Link]

  • Chemsrc. (2025). 3-Methoxy-2-phenyl-4H-chromen-4-one | CAS#:7245-02-5. Retrieved March 15, 2026, from [Link]

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of chroman-4-one and chromone. Retrieved March 15, 2026, from [Link]

  • Szałaj, N., et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PMC. Retrieved March 15, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Safety and Handling of Chroman-4-yl-(3-methoxy-propyl)-amine

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document has been prepared as a technical guide for the safe handling of "Chroman-4-yl-(3-methoxy-propyl)-amine". This compound is...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared as a technical guide for the safe handling of "Chroman-4-yl-(3-methoxy-propyl)-amine". This compound is considered a novel or research chemical, and as such, a comprehensive, officially mandated Safety Data Sheet (SDS) is not publicly available. The information and recommendations herein are based on an analysis of its constituent structural motifs—the chromane scaffold and secondary alkyl amines—and established principles of laboratory safety for handling uncharacterized substances.[1] All procedures should be conducted by trained personnel in a controlled laboratory setting.

Introduction and Hazard Assessment

Chroman-4-yl-(3-methoxy-propyl)-amine is a specific derivative of the chroman scaffold, a heterocyclic moiety present in a wide range of biologically active natural products and synthetic compounds.[2][3] Chroman derivatives are explored for numerous therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3] This compound's structure, featuring a secondary amine and a methoxypropyl group, suggests it is likely an intermediate for further chemical synthesis or a candidate for biological screening.

Given the absence of specific toxicological data, a precautionary approach is mandatory. The primary hazards are inferred from its functional groups:

  • Secondary Amine: Amines as a class can be corrosive, irritant to skin and eyes, and may cause respiratory tract irritation.[4][5] Some amines are sensitizers, and aromatic amines, in particular, can have significant toxicity.[6]

  • Chromane Nucleus: While the chromane scaffold itself is found in many bioactive compounds, certain derivatives can exhibit toxicity.[2] Without specific data, the potential for unknown biological effects must be assumed.

  • Novel Compound: Any uncharacterized substance should be handled as if it were highly toxic and potent.[1][7]

Inferred Hazard Identification

The following table summarizes the potential hazards associated with Chroman-4-yl-(3-methoxy-propyl)-amine, based on its chemical structure. This is a presumptive assessment and should be treated with the utmost caution.

Hazard ClassificationInferred RiskRecommended Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Data Not Available. Assume high toxicity.[1]Avoid all routes of exposure. Use engineering controls and appropriate PPE.
Skin Corrosion/Irritation Potential for irritation or burns based on amine functionality.[8][9]Wear double nitrile or neoprene gloves and a lab coat.[1][7] Avoid all skin contact.
Serious Eye Damage/Irritation High potential for serious eye irritation or damage.[5][10]Wear chemical safety goggles or a full-face shield.[11]
Respiratory/Skin Sensitization Possible. Some amines are known sensitizers.Handle in a certified chemical fume hood to prevent inhalation.[11]
Carcinogenicity/Mutagenicity Data Not Available. Treat as a potential carcinogen/mutagen.[1]Employ stringent containment procedures to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is essential for minimizing exposure.[1][5]

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of aerosols or vapors.[11]

  • Ventilated Enclosure: For weighing operations, a powder-coated balance enclosure or ventilated containment system should be used to minimize the aerosolization of fine particles.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Chroman-4-yl-(3-methoxy-propyl)-amine:[12]

  • Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended.[1] Check manufacturer data for solvent compatibility and breakthrough times. Wash hands thoroughly after removing gloves.[11]

  • Eye Protection: Chemical safety goggles are the minimum requirement.[7] When there is a risk of splashing, a full-face shield should be worn in addition to goggles.[7]

  • Body Protection: A fully fastened laboratory coat must be worn to protect skin and clothing.[12]

  • Respiratory Protection: If handling outside of a fume hood is unavoidable (a scenario that should be avoided), a properly fitted N95 or higher-level respirator may be required after a formal risk assessment.[12]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to ensure laboratory safety and the integrity of the compound.[13]

Handling Procedures
  • Dispensing: When weighing the solid compound, use a dedicated spatula and weighing paper within a ventilated enclosure.[1] Close the primary container immediately after dispensing.

  • Solubilization: Add solvent to the weighed compound slowly to prevent splashing. If sonication or vortexing is required to aid dissolution, ensure the container is securely capped.

  • Labeling: All primary and secondary containers must be clearly labeled with the chemical name, structure, date, and associated hazards.[11]

Storage
  • Store the compound in a clearly labeled, tightly sealed container.[14]

  • Keep the container in a designated, ventilated, cool, and dry storage area.[12]

  • Segregate from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[15]

Accidental Release and Emergency Procedures

Immediate and correct action is crucial in the event of a spill or exposure.[11]

Spill Response
  • Alert personnel in the immediate area and evacuate if necessary.

  • For small spills, use a spill kit with appropriate absorbent material. Avoid dusting.

  • Do not touch spilled material directly, even with gloves.[11]

  • Collect contaminated materials and waste in a sealed, labeled hazardous waste container for proper disposal.[14]

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][16] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (avoiding mouth-to-mouth).[14][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocol: Synthesis

The synthesis of related N-(chroman-4-yl)-N-(3-methoxypropyl)amine compounds has been described in patent literature. A plausible synthetic route involves a two-step process: reductive amination followed by purification. The following is a representative protocol that should be adapted and optimized under expert supervision.

Step 1: Reductive Amination

This procedure involves the reaction of chroman-4-one with 3-methoxypropylamine in the presence of a reducing agent.

Materials:

  • Chroman-4-one

  • 3-Methoxypropylamine[17]

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve chroman-4-one (1 equivalent) in anhydrous DCE.

  • Add 3-methoxypropylamine (1.1 equivalents) to the solution, followed by glacial acetic acid (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

The crude product will likely require purification by column chromatography.

Procedure:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal eluent should be determined by TLC analysis.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Chroman-4-yl-(3-methoxy-propyl)-amine.

Visualization of Key Processes

Diagrams can help clarify complex relationships and workflows.

Chemical Structure

Caption: Chemical structure of Chroman-4-yl-(3-methoxy-propyl)-amine.

Synthesis Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Purification Reactants Chroman-4-one + 3-Methoxypropylamine Iminium Iminium Formation (Acetic Acid) Reactants->Iminium Reduction Reduction (Sodium Triacetoxyborohydride) Iminium->Reduction Quench Aqueous Quench (NaHCO3) Reduction->Quench Extract Extraction & Drying Quench->Extract Crude Crude Product Extract->Crude Column Silica Gel Chromatography Crude->Column Analysis TLC Analysis Column->Analysis Combine Combine Pure Fractions Analysis->Combine Final Pure Product Combine->Final

Caption: General workflow for the synthesis and purification of the target compound.

Hazard Mitigation Workflow

G Start Handling Novel Compound Assess Assess Hazards (Structural Analysis) Start->Assess Controls Implement Engineering Controls (Fume Hood, Enclosure) Assess->Controls PPE Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) Controls->PPE Handle Execute Protocol Safely PPE->Handle Waste Segregate & Dispose of Waste Handle->Waste Decon Decontaminate Work Area Waste->Decon End Procedure Complete Decon->End

Caption: Logical workflow for mitigating risks when handling novel chemical compounds.

Conclusion

Chroman-4-yl-(3-methoxy-propyl)-amine is a research chemical for which specific safety and toxicity data are not available. Therefore, it must be handled with a high degree of caution, assuming it to be a potent and hazardous substance. The safety framework for this compound is built on a conservative assessment of its constituent functional groups. By implementing stringent engineering controls, utilizing comprehensive personal protective equipment, and adhering to established safe laboratory practices, researchers can minimize the risk of exposure and ensure a safe working environment.

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds - Benchchem.
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
  • CHROMANE-2-CARBOXYLIC ACID SDS, 51939-71-0 Safety Data Sheets - ECHEMI.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Chroman 1-SDS-MedChemExpress.
  • What are the Health and Safety Guidelines for Using Amines?
  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita.
  • Review on Chromen derivatives and their Pharmacological Activities.
  • 3 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - ThermoFisher.
  • An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development - Benchchem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • nalco.
  • 3-Methoxy propyl amine (MOPA) - Sinobio Chemistry.

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Exploratory

"Chroman-4-yl-(3-methoxy-propyl)-amine" solubility data

An In-Depth Technical Guide to the Aqueous and Solvent Solubility of Chroman-4-yl-(3-methoxy-propyl)-amine Foreword: From Privileged Scaffold to Developability The chroman ring system is a cornerstone in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous and Solvent Solubility of Chroman-4-yl-(3-methoxy-propyl)-amine

Foreword: From Privileged Scaffold to Developability

The chroman ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and clinically relevant molecules.[1][2] Derivatives of chroman have shown a remarkable breadth of biological activities, including neuroprotective, anticancer, and anti-inflammatory properties.[1][3][4] The introduction of an amine group at the 4-position, as seen in our subject compound, Chroman-4-yl-(3-methoxy-propyl)-amine (CAS No. 626214-33-3), is a well-established strategy for developing neuroactive agents.[3]

However, the journey from a promising molecular structure to a viable therapeutic agent is paved with physicochemical challenges, the most fundamental of which is solubility. Poor solubility is a primary contributor to low bioavailability and can terminate the development of an otherwise potent compound.[5] This guide, therefore, provides a comprehensive framework for characterizing the solubility of Chroman-4-yl-(3-methoxy-propyl)-amine, grounding our approach in established analytical methods and first principles of physical chemistry. We will not only describe how to measure solubility but also why specific experimental choices are made, empowering the research scientist to generate a robust and meaningful developability profile.

Physicochemical Profile and Solubility Predictions

Before embarking on experimental measurements, a thorough analysis of the molecule's structure provides critical insights into its expected solubility behavior.

Structure: Chroman-4-yl-(3-methoxy-propyl)-amine (MW: 221.29 g/mol )[3]

  • Chroman Core: A bicyclic ether, inherently hydrophobic.

  • Secondary Amine: A basic center (pKa estimated in the range of 9.5-11.0 for similar alkylamines) that can be protonated.[6] This feature is the single most important determinant of its aqueous solubility profile.

  • 3-Methoxy-propyl Chain: This side chain adds flexibility and a hydrogen bond acceptor (the ether oxygen), while also increasing lipophilicity. The methoxy group can influence metabolic stability and target binding affinity.[3]

Predicted Solubility Behavior:

  • pH-Dependence: As a basic compound, its aqueous solubility is expected to be highly dependent on pH.[7] In acidic conditions (pH < pKa), the amine will be protonated to form a water-soluble ammonium salt.[7] In neutral to basic conditions (pH > pKa), it will exist primarily as the free base, which is expected to have significantly lower aqueous solubility.

  • Solvent Solubility: The molecule possesses both polar (amine, ether) and non-polar (chroman ring, propyl chain) regions. Therefore, it is expected to be soluble in a range of organic solvents, particularly polar organic solvents.[8][9] Solubility in non-polar solvents may be more limited.

  • Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor, and both the amine nitrogen and the ether oxygen can act as hydrogen bond acceptors. This capability facilitates dissolution in protic solvents like water and alcohols.[6]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic or equilibrium solubility of a compound.[10] This method ensures that the solution has reached a true equilibrium with the solid material, providing the most accurate and relevant value for biopharmaceutical characterization.

Core Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of Chroman-4-yl-(3-methoxy-propyl)-amine in various aqueous and organic media.

Rationale: The core principle is to create a saturated solution by adding an excess of the solid compound to a solvent and allowing it to equilibrate. By ensuring undissolved solid remains, we can be confident the supernatant is saturated.[5] Agitation time is critical; 24-72 hours is typical to ensure even slow-dissolving compounds reach equilibrium.[11]

Step-by-Step Methodology:

  • Preparation: Add an excess amount (e.g., 2-5 mg) of solid Chroman-4-yl-(3-methoxy-propyl)-amine to a series of glass vials. The key is to have a visible excess of solid material throughout the experiment.[5]

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent system (see Section 3.0 for solvent selection).

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C for room temperature solubility, 37°C for physiological relevance). Agitate for 24 to 72 hours.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For robust separation, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved material.[11]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet. For aqueous samples, it is best practice to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) as a secondary precaution.[11]

  • Dilution: Accurately dilute the supernatant sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[12] Determine the concentration by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µM.

Diagram of Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solid (2-5 mg) to Vial B 2. Add Solvent (1 mL) A->B C 3. Seal & Agitate (24-72h at 25/37°C) B->C D 4. Centrifuge (e.g., 14,000 rpm) C->D E 5. Collect Supernatant (Avoid Pellet) D->E F 6. Dilute Sample E->F G 7. Quantify via HPLC F->G H 8. Calculate Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Solvent Systems for Comprehensive Characterization

Solubility should be assessed in a range of media to build a profile relevant to both chemical processing and biopharmaceutical performance.

Aqueous pH-Solubility Profile

Rationale: For an ionizable compound like our target amine, a pH-solubility profile is essential. It reveals the solubility of the free base (S₀), the pKa, and the pH range where solubility is maximized.[11] This information is critical for predicting absorption in the gastrointestinal tract and for developing parenteral formulations.

Recommended Buffers:

  • pH 2.0 (Simulated Gastric Fluid, without enzymes)

  • pH 4.5 (Acetate Buffer)

  • pH 6.8 (Phosphate Buffer, Simulated Intestinal Fluid)

  • pH 7.4 (Phosphate-Buffered Saline, PBS)

  • pH 9.0 (Borate Buffer)

Biorelevant Media

Rationale: The gastrointestinal tract is not simply buffered water; it contains bile salts and phospholipids that form micelles, which can enhance the apparent solubility of lipophilic compounds.[11] Testing in biorelevant media like Fasted-State (FaSSIF) and Fed-State (FeSSIF) simulated intestinal fluids provides a more accurate prediction of in vivo behavior.

Organic Solvents

Rationale: Solubility data in organic solvents is vital for chemical synthesis, purification, and the preparation of stock solutions for biological assays.[12] A range of solvents with varying polarities should be tested.

Recommended Solvents:

  • Protic: Ethanol, Methanol

  • Aprotic Polar: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)

  • Aprotic Non-polar: Dichloromethane (DCM), Ethyl Acetate

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables. The following tables present a hypothetical but realistic solubility profile for Chroman-4-yl-(3-methoxy-propyl)-amine, based on the chemical principles discussed.

Table 1: Hypothetical Aqueous pH-Solubility Profile at 25°C

pHBuffer SystemSolubility (mg/mL)Solubility (mM)Predominant Species
2.0HCl> 50> 225.9Protonated (Salt)
4.5Acetate42.8193.4Protonated (Salt)
6.8Phosphate15.570.0Protonated (Salt)
7.4PBS4.118.5Mixed
9.0Borate0.080.36Free Base

Table 2: Hypothetical Solubility in Organic Solvents at 25°C

SolventPolarity IndexSolubility (mg/mL)
Methanol5.1> 100
Ethanol4.3> 100
Dimethyl Sulfoxide (DMSO)7.2> 200
Acetonitrile (ACN)5.885.2
Dichloromethane (DCM)3.115.7
Ethyl Acetate4.422.4
Visualizing pH-Dependent Ionization

The equilibrium between the soluble, protonated form and the less soluble free base is fundamental to its behavior.

G cluster_acid Acidic pH (pH < pKa) cluster_base Basic pH (pH > pKa) A R-NH₂⁺-R' (Protonated, Soluble) B R-NH-R' (Free Base, Poorly Soluble) A->B + OH⁻ B->A + H⁺

Caption: pH-dependent equilibrium of the secondary amine.

Conclusion: A Pathway to Informed Development

This guide provides a robust framework for the comprehensive solubility characterization of Chroman-4-yl-(3-methoxy-propyl)-amine. While direct experimental data for this specific molecule is not yet publicly available, its structural features strongly suggest a classic pH-dependent solubility profile characteristic of a basic amine.[3][7] By employing the gold-standard shake-flask method across a strategically chosen range of aqueous, biorelevant, and organic media, researchers can generate the critical data needed to guide formulation development, ensure the reliability of biological assays, and make informed decisions about the compound's future as a potential therapeutic agent.[5][11] A thorough understanding of solubility is not merely a data point; it is the foundation of successful drug development.

References

  • LibreTexts. Amines and Heterocycles. (2020). Available from: [Link].

  • RAYTOR. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available from: [Link].

  • Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes. Available from: [Link].

  • Chem-space. Compound solubility measurements for early drug discovery. (2022). Available from: [Link].

  • SlideShare. solubility experimental methods.pptx. Available from: [Link].

  • Baka, E. A review of methods for solubility determination in biopharmaceutical drug characterisation. (2014). ResearchGate. Available from: [Link].

  • Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes. (2023). Available from: [Link].

  • LibreTexts. Advanced Properties of Amines. (2023). Available from: [Link].

  • LibreTexts. 24.2: Structure and Properties of Amines. (2024). Available from: [Link].

  • Gupta, A. et al. Design Synthesis Characterization Of Some Novel Chromane-Based Analogues And Its Antimicrobial Evaluation. (2025). ResearchGate. Available from: [Link].

  • Asadipour, A. et al. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). RSC Advances. Available from: [Link].

  • Farg-Allah, A.M. et al. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016). Dovepress. Available from: [Link].

Sources

Foundational

The Discovery and Development of Novel Chroman-4-Amine Derivatives: A Technical Guide for Researchers

The chroman scaffold, a privileged heterocyclic motif, is at the heart of numerous natural products and pharmacologically active molecules.[1][2] Its inherent biological versatility has established it as a cornerstone in...

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Author: BenchChem Technical Support Team. Date: March 2026

The chroman scaffold, a privileged heterocyclic motif, is at the heart of numerous natural products and pharmacologically active molecules.[1][2] Its inherent biological versatility has established it as a cornerstone in medicinal chemistry and drug discovery.[1][2] This technical guide provides an in-depth exploration of the discovery of novel chroman-4-amine derivatives, from their synthesis to their biological evaluation. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking and scientific rationale behind the experimental choices.

Section 1: The Chroman-4-Amine Scaffold: A Privileged Structure in Drug Discovery

The chroman-4-one core, the precursor to chroman-4-amines, is a key structural feature in a wide array of bioactive compounds, including those with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The introduction of an amine group at the 4-position opens up new avenues for creating diverse chemical libraries with the potential for enhanced biological activity and improved pharmacokinetic profiles. The amine functionality provides a handle for further chemical modification, allowing for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.

Section 2: Synthetic Strategies for Chroman-4-Amine Derivatives

The synthesis of chroman-4-amine derivatives typically begins with the construction of the corresponding chroman-4-one scaffold. A variety of synthetic routes have been developed, each with its own advantages and challenges. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.

Synthesis of the Chroman-4-one Precursor

A common and efficient method for the synthesis of substituted chroman-4-ones is a one-pot reaction involving a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[5] Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions and improve yields.[6]

Experimental Protocol: Microwave-Assisted Synthesis of Substituted Chroman-4-ones

This protocol describes a general procedure for the synthesis of 2-alkyl-substituted chroman-4-ones.

  • Materials:

    • Appropriate 2'-hydroxyacetophenone

    • Desired aldehyde

    • Diisopropylamine (DIPA)

    • Ethanol

    • Dichloromethane (CH₂Cl₂)

    • 10% aqueous NaOH

    • 1 M aqueous HCl

    • Brine

    • Anhydrous MgSO₄

    • Microwave vial

    • Microwave reactor

    • Standard laboratory glassware

    • Flash chromatography system

  • Procedure:

    • In a microwave vial, prepare a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol.

    • Add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

    • Seal the vial and heat the mixture using microwave irradiation to 160–170 °C for 1 hour.

    • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

    • Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 2-substituted chroman-4-one.

Causality Behind Experimental Choices: The use of microwave irradiation significantly accelerates the reaction rate, often reducing reaction times from hours or days to just minutes. DIPA is used as a base to facilitate the initial aldol condensation. The subsequent workup with acidic and basic washes is crucial for removing unreacted starting materials and byproducts, ensuring a purer product for the subsequent steps.

Conversion of Chroman-4-ones to Chroman-4-amines

Once the chroman-4-one is in hand, the next critical step is the introduction of the amine group at the 4-position. Several methods can be employed, with reductive amination being one of the most common and versatile.

Experimental Protocol: Reductive Amination of Chroman-4-ones

This protocol outlines a general procedure for the reductive amination of a chroman-4-one to the corresponding primary amine using ammonium acetate and sodium cyanoborohydride.

  • Materials:

    • Chroman-4-one derivative

    • Ammonium acetate

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous Na₂SO₄

    • Standard laboratory glassware

    • Flash chromatography system

  • Procedure:

    • To a solution of the chroman-4-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 24 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the chroman-4-amine.

Causality Behind Experimental Choices: Reductive amination is a one-pot reaction that combines the formation of an imine or iminium ion with its reduction to an amine.[7] Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion over the ketone, which is crucial for the success of this one-pot procedure.[7] The use of a large excess of ammonium acetate drives the equilibrium towards the formation of the imine intermediate.

Alternative Synthetic Routes:

  • Leuckart-Wallach Reaction: This classical method involves the reductive amination of carbonyl compounds using formic acid or its derivatives as both the reducing agent and the nitrogen source.[7][8] It is particularly useful for the synthesis of N-formylated amines which can then be hydrolyzed to the free amine.[8][9] The reaction typically requires high temperatures.[8]

  • Mitsunobu Reaction: For the synthesis of chiral chroman-4-amines with inverted stereochemistry, the Mitsunobu reaction is a powerful tool.[6][10][11] This reaction allows for the conversion of a secondary alcohol (obtained from the stereoselective reduction of the chroman-4-one) to an amine with complete inversion of configuration.[10][11]

Section 3: Biological Activities and Structure-Activity Relationships

Chroman-4-amine derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development. The specific activity and potency of these compounds are highly dependent on the substitution pattern on the chroman ring system.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of chroman-4-one and chroman-4-amine derivatives against various cancer cell lines.[12][13][14] The mechanism of action often involves the modulation of key signaling pathways involved in cell proliferation and apoptosis.[5]

Table 1: In Vitro Anticancer Activity of Selected Chroman-4-Amine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
ATBO-15 MDA-MB-231 (Breast)0.008[14]
ATBO-33 MDA-MB-231 (Breast)0.035[14]
Rosamine 4 Colorectal sub-panel~0.1[15]
Rosamine 5 Colorectal sub-panel~0.1[15]

Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the nature and position of substituents on the chroman ring and the amine functionality play a crucial role in determining the anticancer potency. For example, in a series of 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs, the presence of a 4-methoxyphenyl group at the C-4 position resulted in extremely potent compounds.[14]

Anti-inflammatory Activity

Inflammation is a key pathological process in many chronic diseases, and chroman derivatives have shown significant anti-inflammatory properties.[16][17] Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways such as the p38 MAPK pathway.[1][18][19]

In Vivo Anti-inflammatory Activity: In a study on 4-ferrocenylchroman-2-one derivatives, compound 3h was found to be a potent inhibitor of LPS-induced NO, IL-6, and TNF-α production in RAW 264.7 macrophages.[1][18] Furthermore, in a rat model of adjuvant-induced arthritis, compound 3h demonstrated significant in vivo anti-inflammatory effects.[1][18]

Antimicrobial Activity

The rise of antimicrobial resistance has necessitated the search for novel therapeutic agents. Chroman-4-ones and their derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial properties against pathogenic bacteria and fungi.[20]

Table 2: In Vitro Antimicrobial Activity of a Chroman-4-one Derivative

CompoundMicroorganismMIC (µg/mL)Reference
Compound 20 S. epidermidis128[20]
Compound 21 Bacteria128[20]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound.

  • Materials:

    • Test compound

    • Bacterial or fungal strain

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Sterile 96-well microtiter plates

    • Positive control (e.g., standard antibiotic)

    • Negative control (broth with solvent)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of the 96-well plate.

    • Prepare an inoculum of the microorganism standardized to a 0.5 McFarland turbidity standard.

    • Add the standardized inoculum to each well.

    • Include positive and negative controls on each plate.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Section 4: Modulation of Signaling Pathways

The therapeutic effects of chroman-4-amine derivatives are often attributed to their ability to modulate specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and for elucidating the mechanism of action.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and cytokines, and it plays a critical role in inflammation.[21][22][23] Several chromone and chroman derivatives have been identified as inhibitors of the p38 MAPK pathway, thereby exerting anti-inflammatory effects.[1][18][19]

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (LPS, Cytokines) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K MAP2K MKK3/6 MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) p38->TranscriptionFactors MK2->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TranscriptionFactors->Cytokines Chroman Chroman-4-amine Derivatives Chroman->p38 Inhibition

Caption: The p38 MAPK signaling pathway in inflammation.

5-HT₁ₐ Receptor Signaling Pathway

The 5-HT₁ₐ receptor, a subtype of serotonin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in the modulation of mood and anxiety.[24][25][26][27] Chroman derivatives have been investigated as ligands for the 5-HT₁ₐ receptor, with some showing potential as antidepressants and anxiolytics.[19]

Caption: The 5-HT₁ₐ receptor signaling pathway.

Section 5: Conclusion and Future Directions

The discovery of novel chroman-4-amine derivatives represents a vibrant and promising area of research in medicinal chemistry. The versatility of the chroman scaffold, coupled with the diverse synthetic methodologies available, provides a rich platform for the development of new therapeutic agents. The insights gained from structure-activity relationship studies and the elucidation of their mechanisms of action will continue to guide the rational design of more potent and selective drug candidates. As our understanding of the complex signaling pathways involved in various diseases deepens, the targeted development of chroman-4-amine derivatives holds immense potential for addressing unmet medical needs.

References

  • Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. (2019). PubMed. [Link]

  • Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (2025). PubMed. [Link]

  • New aspects of p38 mitogen activated protein kinase (MAPK) biology in lung inflammation. (2007). PubMed. [Link]

  • p38 MAPK Signaling Review. (2023). Assay Genie. [Link]

  • Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. (2010). ScienceDirect. [Link]

  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (2015). Royal Society of Chemistry. [Link]

  • p38-regulated signaling pathways in inflammatory responses. | Download Scientific Diagram. (2016). ResearchGate. [Link]

  • Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives. (2019). Taylor & Francis Online. [Link]

  • Serotonin (5-HT1A) receptor signaling pathways. (2021). ResearchGate. [Link]

  • Schematic diagram showing the major 5-HT receptors signalling pathways. (2019). ResearchGate. [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry Portal. [Link]

  • (PDF) New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (2019). ResearchGate. [Link]

  • Mitsunobu reaction. (2023). Wikipedia. [Link]

  • NCI-60 cell lines screen. GI 50 (50% growth inhibition) mean graphs... (2016). ResearchGate. [Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). PubMed. [Link]

  • Neuronal signaling of the 5-HT1A autoreceptor. The major signaling... (2007). ResearchGate. [Link]

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate. [Link]

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. (2012). PubMed. [Link]

  • (PDF) In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC. (2019). ResearchGate. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PubMed. [Link]

  • Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents. (2011). PubMed. [Link]

  • 5-HT1A receptor. (2023). Wikipedia. [Link]

  • Mitsunobu Reaction. (2023). Organic Chemistry Portal. [Link]

  • Mitsunobu reaction. (2023). Organic Synthesis. [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed. [Link]

  • Reductive Amination. (2024). Chemistry Steps. [Link]

  • Mitsunobu Reaction. (2025). Chemistry Steps. [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. (2017). IARJSET. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (2012). ResearchGate. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Publishing. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). PubMed. [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (2025). The Royal Society of Chemistry. [Link]

  • Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts. (2008). ResearchGate. [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (2006). Milestone Srl. [Link]

  • Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. (2024). ACS Publications. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]

  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. (2025). Digital Medicine Association. [Link]

  • lines ic50 values: Topics by Science.gov. (2023). Science.gov. [Link]

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Exploratory

Pharmacological Profiling of Substituted Chroman Amines: A Technical Guide to Scaffold Optimization and Receptor Targeting

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Introduction: The Chroman Scaffold in Neuropharmacology Substituted chroman amines represent...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: The Chroman Scaffold in Neuropharmacology

Substituted chroman amines represent a privileged class of rigidified bicyclic scaffolds in central nervous system (CNS) drug discovery. The inherent bio-activity of the chroman ring stems from its well-defined three-dimensional geometry, which restricts the conformational flexibility of pendant amine groups, thereby optimizing spatial orientation for monoaminergic G-protein coupled receptors (GPCRs)[1]. Furthermore, the ether oxygen within the chroman ring serves as a critical hydrogen bond acceptor site, enhancing ligand-target interactions[1]. This guide synthesizes the structure-activity relationships (SAR) and pharmacological profiling protocols required to evaluate these complex molecules.

Mechanistic Grounding & Structure-Activity Relationships (SAR)

Dopamine D2 Receptor Modulation: The 2-AMC Pharmacophore

The 2-(aminomethyl)chroman (2-AMC) nucleus has been identified as a highly effective scaffold for accessing the dopamine D2 agonist pharmacophore[2].

  • Mechanistic Causality: The attachment of a hydroxyl group at the 7-position of the 2-AMC core is not arbitrary; it acts as a precise bioisostere for the meta-hydroxyl group of endogenous dopamine. This structural feature anchors the ligand by engaging in critical hydrogen bonding with serine residues within transmembrane domain 5 (TM5) of the D2 receptor[2]. Modifications to the basic amine, such as benzyl substitution (e.g., compound R-(-)-35c), yield exceptional affinity and selectivity for the high-affinity state of the D2 receptor (D2High) over 5-HT1A and α1 receptors[2].

Serotonin 5-HT1A and SERT Dual Targeting

Advanced3 have been engineered to exhibit dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT)[3].

  • Mechanistic Causality: Fusing a five-membered lactam ring to the chroman system restricts the rotatable bonds of the alkylamine side chain. This conformational locking forces the molecule into a specific stereochemical orientation (particularly at the 3-position of the chroman) that favors 5-HT1A antagonist functional activity while maintaining the necessary spatial geometry for SERT blockade[3].

Physicochemical Liabilities: The "Magic Halogen" Effect

Halogenation (e.g., 7-chloro or 6-fluoro substitution) is frequently employed to modulate the electronic properties and metabolic stability of chroman amines[1].

  • Mechanistic Causality: While a 7-chloro substituent significantly increases lipophilicity (LogP) and can enhance target affinity via hydrophobic interactions, it introduces severe assay liabilities. Highly lipophilic compounds are prone to precipitating in aqueous assay buffers or binding non-specifically to plasticware[4]. As an Application Scientist, it is critical to recognize that this phenomenon is the leading cause of artifactual "flat" SAR curves during in vitro screening[4].

Quantitative Pharmacological Data

The following table summarizes the comparative pharmacological profiles of representative substituted chroman amines across primary neuropharmacological targets.

Compound ClassRepresentative SubstitutionPrimary TargetBinding Affinity ( Ki​ / IC50​ )Intrinsic Function
2-(Aminomethyl)chromans 7-OH, N-benzyl (R-(-)-35c)Dopamine D2High <5 nM Partial Agonist
Lactam-fused Chromans 3-amino, cyclopropylmethyl5-HT1A / SERT <10 nM 5-HT1A Antagonist / SSRI
Chroman-4-ols UnsubstitutedMAO-A (Assay Conc.)Reversible Inhibitor
gem-Dimethylchroman-4-amines 8-OMeButyrylcholinesterase ( IC50​ )Enzyme Inhibitor

(Data synthesized from established SAR studies on chroman derivatives[3],[2],[5].)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict causality for reagent choices and internal quality controls.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Purpose: To determine the binding affinity ( Ki​ ) of novel chroman amines at the 5-HT1A receptor. Causality Focus: Mitigating non-specific binding (NSB) of lipophilic basic amines.

  • Membrane Preparation: Harvest CHO cells stably transfected with the human 5-HT1A receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Filter Pre-treatment (Critical Step): Soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to use.

    • Causality: Chroman amines are positively charged at physiological pH and will bind non-specifically to the negatively charged glass fiber matrix. PEI neutralizes the filter charge, drastically reducing NSB and improving the assay's Z'-factor.

  • Assay Assembly: In a 96-well plate, combine:

    • of assay buffer.

    • of [3H] -8-OH-DPAT (final concentration ~1 nM)[3].

    • of test chroman amine (varying concentrations, 10−11 to 10−5 M).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer substituted for the test compound.

    • Non-Specific Binding (NSB): Defined by adding WAY-100635 (a selective 5-HT1A antagonist). The assay is only valid if NSB is <15% of TB.

  • Termination & Detection: Incubate for 60 minutes at 25°C. Terminate by rapid vacuum filtration over the PEI-treated filters. Wash 3x with ice-cold buffer. Quantify radioactivity using liquid scintillation counting.

Protocol B: Forskolin-Stimulated cAMP Turnover Assay (Intrinsic Activity)

Purpose: To determine if a 5-HT1A-binding chroman amine functions as an agonist or antagonist[3]. Causality Focus: Preventing signal degradation in Gi/o-coupled pathways.

  • Cell Seeding: Plate 5-HT1A-expressing CHO cells in a 384-well microplate at 10,000 cells/well.

  • Stimulation & Treatment: Treat cells with Forskolin (to stimulate adenylyl cyclase and artificially raise baseline cAMP) and 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Because 5-HT1A is Gi-coupled, agonism reduces cAMP. Without IBMX, basal PDEs would rapidly degrade the Forskolin-induced cAMP, masking the receptor-mediated inhibitory signal and causing false negatives.

  • Ligand Addition: Add the test chroman amine and incubate for 30 minutes at 37°C.

  • Self-Validating Controls:

    • Maximum Inhibition (Positive Control): Serotonin (5-HT).

    • Maximum Signal (Negative Control): Forskolin + IBMX only.

  • Detection: Lyse cells and measure cAMP levels using a TR-FRET competitive immunoassay. Calculate the maximal agonist effect relative to 5-HT[3].

Signaling and Workflow Visualizations

The following diagrams illustrate the mechanistic pathway of chroman amines and the standardized profiling workflow.

GPCR_Signaling L Chroman Amine Ligand R 5-HT1A / D2 Receptor L->R High Affinity Binding G Gi/o Protein Activation R->G Conformational Shift AC Adenylyl Cyclase (Inhibited) G->AC Gαi Subunit Binding cAMP Decreased cAMP AC->cAMP Catalytic Inhibition PKA Reduced PKA Activity cAMP->PKA Downstream Effect

GPCR-mediated signaling pathway of chroman amines via Gi/o coupled 5-HT1A and D2 receptors.

Workflow S1 Compound Synthesis & QC S2 Radioligand Binding (Ki) S1->S2 >95% Purity S3 Functional Assay (cAMP Turnover) S2->S3 Ki < 50 nM S4 In Vivo Efficacy Models S3->S4 Agonist/Antagonist Profile

Step-by-step pharmacological profiling workflow for novel substituted chroman amines.

References

  • Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter - Bioorganic & Medicinal Chemistry Letters. 3

  • New Generation Dopaminergic Agents. 1. Discovery of a Novel Scaffold Which Embraces the D2 Agonist Pharmacophore. Structure−Activity Relationships of a Series of 2-(Aminomethyl)chromans - Journal of Medicinal Chemistry (ACS). 2

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - European Journal of Medicinal Chemistry. 5

  • 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine - Benchchem Technical Database. 4

  • (6-CHLORO-CHROMAN-3-YL)-METHYLAMINE - Benchchem Technical Database.1

Sources

Protocols & Analytical Methods

Method

"Chroman-4-yl-(3-methoxy-propyl)-amine" synthesis protocol

Application Note: Scalable Synthesis and Purification Protocol for Chroman-4-yl-(3-methoxy-propyl)-amine Executive Summary & Scientific Rationale Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) is a highly versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Purification Protocol for Chroman-4-yl-(3-methoxy-propyl)-amine

Executive Summary & Scientific Rationale

Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) is a highly versatile secondary amine utilized in medicinal chemistry and drug development. The molecule features a chroman-4-amine core—a privileged scaffold often associated with neuroprotective and antioxidant activities—coupled with a flexible 3-methoxypropyl chain[1]. The incorporation of the methoxypropyl group is not arbitrary; it strategically modulates the compound's lipophilicity and hydrogen-bonding capacity, allowing it to fulfill specific spatial limits within target binding sites, such as the VH:VL interface pocket[1].

The most convergent and high-yielding strategy for synthesizing this compound is the reductive amination of chroman-4-one with 3-methoxypropylamine[1]. However, direct one-pot reductive aminations of sterically hindered or electronically deactivated ketones often suffer from competitive direct reduction of the ketone to the corresponding alcohol (chroman-4-ol). To circumvent this, our protocol employs a step-wise, self-validating approach using Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) as a Lewis acid promoter[2], followed by reduction with Sodium Borohydride ( NaBH4​ ) at sub-zero temperatures[3].

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than just following a recipe:

  • Pre-organization via Ti(O-iPr)4​ : Titanium(IV) isopropoxide serves a dual function. It acts as a Lewis acid to activate the carbonyl carbon of chroman-4-one for nucleophilic attack by the primary amine, and it acts as an in-situ water scavenger[2]. By coordinating with the oxygen atom, it drives the dehydrative condensation to completion, ensuring the quantitative formation of the transient imine/enamine intermediate before any reducing agent is introduced.

  • Chemoselective Hydride Transfer: Once the imine is formed, the reaction mixture is diluted with ethanol, and NaBH4​ is introduced at -5 °C[3]. The low temperature is critical to control the exothermic hydride transfer, preventing unwanted ring-opening or over-reduction side reactions. NaBH4​ selectively reduces the activated imine, ensuring high chemoselectivity[3].

Reaction Pathway Visualization

SynthesisWorkflow Ketone Chroman-4-one (Electrophile) Imine Titanium-Imine Complex (Transient Intermediate) Ketone->Imine THF, 25 °C, 12 h (Condensation) Amine 3-Methoxypropylamine (Nucleophile) Amine->Imine THF, 25 °C, 12 h (Condensation) LewisAcid Ti(O-iPr)4 (Lewis Acid / Scavenger) LewisAcid->Imine THF, 25 °C, 12 h (Condensation) Product Chroman-4-yl-(3-methoxy-propyl)-amine (Target Compound) Imine->Product EtOH, -5 °C to RT (Reduction) ReducingAgent NaBH4 in EtOH (Hydride Donor, -5 °C) ReducingAgent->Product

Fig 1: Mechanistic workflow for the Titanium(IV)-mediated reductive amination of Chroman-4-one.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Chroman-4-one 148.161.0 eq1.48 g (10 mmol)Electrophilic Core
3-Methoxypropylamine 89.141.2 eq1.07 g / 1.22 mLNucleophile
Titanium(IV) isopropoxide 284.221.5 eq4.26 g / 4.43 mLLewis Acid / Scavenger
Sodium Borohydride 37.831.5 eq0.57 gReducing Agent
Tetrahydrofuran (THF) 72.11Solvent20 mLCondensation Solvent
Ethanol (EtOH) 46.07Co-solvent10 mLReduction Co-solvent

Step-by-Step Experimental Protocol

Phase 1: Imine Condensation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Dissolve Chroman-4-one (1.48 g, 10 mmol) in anhydrous THF (20 mL). Add 3-Methoxypropylamine (1.22 mL, 12 mmol) via syringe.

  • Titanium Activation: Dropwise, add Titanium(IV) isopropoxide (4.43 mL, 15 mmol) to the stirring solution. The mixture may turn slightly yellow.

  • Incubation: Stir the reaction mixture at room temperature (25 °C) under a nitrogen atmosphere for 12 hours to ensure complete imine formation.

Phase 2: Hydride Reduction
  • Cooling: Cool the reaction flask to -5 °C using an ice-salt bath[3].

  • Solvent Exchange/Dilution: Add anhydrous Ethanol (10 mL) to the mixture to solubilize the upcoming hydride source.

  • Reduction: Carefully add Sodium Borohydride (0.57 g, 15 mmol) in small portions over 15 minutes to control the evolution of hydrogen gas and manage the exothermic reaction[3].

  • Completion: Allow the reaction to stir at -5 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

Phase 3: Quenching & Workup

Crucial Causality Note: Water addition hydrolyzes the titanium complex into insoluble titanium dioxide ( TiO2​ ). Attempting to extract directly will result in a severe, unmanageable emulsion.

  • Quenching: Quench the reaction by adding 2 M aqueous NaOH (10 mL) dropwise. A heavy white precipitate ( TiO2​ ) will form immediately.

  • Filtration: Filter the entire suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 × 30 mL).

  • Extraction: Transfer the clear filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with additional Ethyl Acetate (2 × 20 mL).

  • Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude amine.

Phase 4: Chromatographic Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient eluent of Dichloromethane (DCM) to Methanol (MeOH) (from 100:0 to 90:10).

  • Critical Addition: Add 1% Triethylamine (TEA) to the mobile phase to prevent the secondary amine from irreversibly binding to the acidic silica gel.

Self-Validating Systems & Analytical Quality Control

To ensure the protocol is a self-validating system, rely on the following analytical checkpoints:

  • In-Process Control (IPC) via TLC: Before adding NaBH4​ , verify the complete consumption of chroman-4-one. Using a mobile phase of 8:2 Hexane:Ethyl Acetate, the ketone starting material ( Rf​≈0.6 ) should be absent under UV (254 nm). The imine intermediate often streaks or appears at the baseline.

  • Post-Reaction TLC: The target secondary amine is highly polar and basic. Use 9:1 DCM:MeOH with 1% TEA. The product ( Rf​≈0.3 ) will stain positively (brown/purple) with Ninhydrin, confirming the presence of the amine, whereas the starting materials will not.

  • NMR Validation: In 1H-NMR ( CDCl3​ ), successful conversion is self-evident by the disappearance of the downfield ketone-adjacent protons and the emergence of a multiplet at ~3.7–3.9 ppm, corresponding to the C4 methine proton of the newly formed chroman-4-amine core.

References

  • ACS Publications - Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease URL:[Link]

  • Chemical Reviews (ACS Publications) - Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes URL:[Link]

Sources

Application

Application Note: Advanced Purification of Chroman-4-yl-(3-methoxy-propyl)-amine via Column Chromatography

Introduction & Mechanistic Insights Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) is a synthetically valuable secondary amine, typically accessed via the reductive amination of chroman-4-one . While its synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) is a synthetically valuable secondary amine, typically accessed via the reductive amination of chroman-4-one . While its synthesis is highly efficient, the isolation of the free-base amine presents a classic chromatographic challenge. With a predicted pKa of approximately 9.59, this molecule is highly basic.

When subjected to traditional normal-phase chromatography on bare silica gel (SiO₂), the basic secondary nitrogen atom acts as a strong hydrogen bond acceptor and proton scavenger. It interacts directly with the Brønsted acidic silanol groups (Si-OH, pKa ~4.5–5.5) heavily present on the silica surface. This acid-base interaction causes the compound to continuously adsorb and desorb at irregular rates, manifesting macroscopically as severe band broadening (streaking), poor resolution from impurities, and irreversible adsorption leading to diminished yields .

Experimental Design & Causality

Paradigm A: Silanol Masking via Mobile Phase Modifiers By introducing a volatile, highly basic modifier such as Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) at 0.5–1.0% v/v into the mobile phase, the modifier outcompetes the target amine for the acidic silanol binding sites. The TEA "masks" the silica surface, neutralizing its acidity. Consequently, the target secondary amine partitions purely based on its lipophilicity and polarity, eluting as a sharp, Gaussian band .

Paradigm B: Stationary Phase Inversion (Amine-Functionalized Silica) A more elegant solution utilizes amine-bonded stationary phases (e.g., KP-NH or RediSep Amine). Here, the silica surface is covalently modified with aminopropyl groups, rendering the stationary phase intrinsically basic. This completely eliminates the problematic acid-base interaction without the need for mobile phase additives . The target compound can be eluted using simple, easily evaporated solvent systems like Hexane/Ethyl Acetate.

MechanisticWorkflow A Chroman-4-yl-(3-methoxy-propyl)-amine B Bare Silica (Si-OH) Acid-Base Interaction A->B Standard Solvents D Add 1% TEA Modifier to Mobile Phase A->D Modified Solvents C Severe Streaking & Low Recovery B->C E Silanol Masking (Competitive Binding) D->E F Sharp Elution & High Recovery E->F

Mechanistic effect of basic modifiers on silica gel chromatography for secondary amines.

Quantitative Data: Solvent System Comparison

The selection of the stationary and mobile phases dictates the resolution and post-purification workflow. The table below summarizes the expected chromatographic behavior of Chroman-4-yl-(3-methoxy-propyl)-amine under various conditions.

Purification StrategyStationary PhaseMobile Phase SystemResolution / Peak ShapePost-Purification Evaporation
Unmodified Normal Phase Bare Silica (SiO₂)DCM / MeOHPoor (Severe Streaking)Easy
Modified Normal Phase Bare Silica (SiO₂)DCM / MeOH + 1% TEAExcellent (Sharp Peaks)Difficult (TEA traces remain)
Amine-Functionalized Aminopropyl SilicaHexane / EtOAcExcellent (Sharp Peaks)Very Easy (No additives)
Reversed-Phase (High pH) C18 (End-capped)H₂O / MeCN + 0.1% TEAGood (Requires pH > 11.5)Moderate (Aqueous removal)

Step-by-Step Experimental Protocols

DecisionTree Start Crude Chroman-4-yl-(3-methoxy-propyl)-amine Q1 Are basic modifiers (TEA) acceptable in final product? Start->Q1 Yes Protocol A: Bare Silica + TEA Q1->Yes Yes No Protocol B: Amine-Functionalized Silica Q1->No No Solvent1 DCM / MeOH / 1% TEA Yes->Solvent1 Solvent2 Hexane / EtOAc No->Solvent2 Result1 Requires high-vacuum to remove TEA traces Solvent1->Result1 Result2 Direct isolation of pure free-base amine Solvent2->Result2

Decision matrix for selecting the optimal chromatography stationary phase.

Protocol A: Modified Normal Phase Chromatography (Bare Silica)

Causality Note: This method is highly accessible for standard laboratories but requires rigorous post-purification drying to remove the TEA modifier, which can otherwise interfere with downstream NMR analysis or biological assays.

  • Solvent Preparation: Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH). To both the weak solvent (100% DCM) and strong solvent (90:10 DCM:MeOH), add exactly 1% v/v Triethylamine (TEA).

  • Column Equilibration (Self-Validating Step): Pack the bare silica column and equilibrate with 3–5 column volumes (CV) of the 100% DCM + 1% TEA solution. Crucial: The silica must be pre-saturated with TEA to mask the silanols before the sample is introduced. Failure to equilibrate will result in the amine acting as the masking agent, destroying the yield.

  • Sample Loading: Dissolve the crude Chroman-4-yl-(3-methoxy-propyl)-amine in a minimal volume of DCM. Load it evenly onto the column head.

  • Gradient Elution: Run a linear gradient from 0% to 10% MeOH (maintaining 1% TEA throughout) over 10–15 CV. Monitor elution via TLC (stain with Ninhydrin for the secondary amine) or UV detection (typically 254 nm / 280 nm for the chroman ring).

  • Isolation & Azeotropic Drying: Combine product-containing fractions and concentrate under reduced pressure. To remove residual TEA, re-dissolve the resulting oil in heptane or toluene and evaporate to dryness (azeotropic removal). Repeat this 2–3 times, followed by high vacuum (<1 mbar) for 12 hours.

Protocol B: Amine-Functionalized Silica Chromatography

Causality Note: This is the superior method for basic amines. By utilizing a stationary phase that is already basic, it treats the amine column entirely as a normal phase system without the complication of additives, preserving the integrity of the target molecule .

  • Solvent Preparation: Prepare standard HPLC-grade Hexane and Ethyl Acetate (EtOAc). No basic modifiers are required.

  • Column Equilibration: Equilibrate a pre-packed amine-functionalized silica column (e.g., Biotage KP-NH) with 3 CV of 100% Hexane.

  • Sample Loading: Dissolve the crude amine in a minimal amount of DCM or EtOAc and load onto the column.

  • Gradient Elution: Run a gradient from 0% to 50% EtOAc in Hexane over 12 CV. Because the stationary phase is basic, the secondary amine will elute symmetrically based purely on its interaction with the aminopropyl groups.

  • Isolation: Combine fractions and evaporate under reduced pressure. The product is obtained directly as a pure free-base oil without the need for azeotropic drying.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from[Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Application Notes Library. Retrieved from[Link]

Method

Application Note: In Vitro Pharmacological Profiling of Chroman-4-yl-(3-methoxy-propyl)-amine for Neurodegenerative Disease Models

Executive Summary & Mechanistic Rationale The discovery and optimization of multi-target directed ligands (MTDLs) are at the forefront of neurodegenerative disease research. Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 62...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The discovery and optimization of multi-target directed ligands (MTDLs) are at the forefront of neurodegenerative disease research. Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) represents a highly promising synthetic scaffold in this domain. The chroman-4-amine core is a privileged pharmacophore recognized for its neuroprotective properties and its ability to inhibit key enzymes implicated in Alzheimer's and Parkinson's diseases, specifically cholinesterases (AChE/BuChE) and monoamine oxidases (MAO-A/MAO-B)[1].

The strategic incorporation of the 3-methoxy-propylamine side chain serves a dual purpose: it acts as a flexible linker that optimizes spatial interactions within the hydrophobic pockets of target enzymes, and the terminal methoxy group fine-tunes the compound's lipophilicity (Predicted LogP ~1.6), enhancing blood-brain barrier (BBB) penetration and metabolic stability[1].

This application note provides a comprehensive, self-validating in vitro assay framework designed to evaluate the multi-target neuroprotective efficacy of Chroman-4-yl-(3-methoxy-propyl)-amine.

Target Pathway & Mechanistic Diagram

To understand the experimental design, it is critical to map the compound's hypothesized mechanism of action. By simultaneously inhibiting AChE and MAO-B, the compound prevents the degradation of vital neurotransmitters while reducing the oxidative stress (hydrogen peroxide) generated as a byproduct of MAO enzymatic activity[2].

Mechanism Cmpd Chroman-4-yl-(3-methoxy-propyl)-amine AChE AChE / BuChE Cmpd->AChE Inhibits MAO MAO-A / MAO-B Cmpd->MAO Inhibits ACh Acetylcholine Levels AChE->ACh Prevents degradation DA Dopamine Levels MAO->DA Prevents degradation ROS Oxidative Stress (H2O2) MAO->ROS Reduces byproduct Neuro Neuroprotection ACh->Neuro Enhances cognition DA->Neuro Motor control ROS->Neuro Prevents apoptosis

Diagram 1: Dual-target mechanism of chroman-4-amine derivatives in neuroprotection.

In Vitro Assay Protocols

The following protocols are engineered to be self-validating systems. Every assay includes internal controls to rule out false positives caused by assay interference (e.g., compound auto-fluorescence or intrinsic absorbance).

Protocol A: Cholinesterase (AChE/BuChE) Inhibition Profiling

Causality & Principle: We utilize a modified Ellman’s method[3]. The enzymes hydrolyze acetylthiocholine (ATC) or butyrylthiocholine (BTC) into thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate. Chroman derivatives often bind to the peripheral anionic site (PAS) of AChE; therefore, kinetic monitoring is preferred over endpoint reading to identify mixed or non-competitive inhibition patterns[3].

Reagents:

  • Buffer: 0.1 M Sodium phosphate buffer (pH 8.0). Reasoning: Matches the physiological pH optimum for cholinesterase activity.

  • Enzymes: Electrophorus electricus AChE (eeAChE) and equine serum BuChE (eqBuChE)[3].

  • Substrates: 15 mM ATCI or BTCI in Milli-Q water.

  • Chromogen: 3 mM DTNB in buffer containing 0.1 M NaCl and 0.02 M MgCl2.

Step-by-Step Methodology:

  • Preparation: Dissolve Chroman-4-yl-(3-methoxy-propyl)-amine in DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

  • Pre-incubation: In a 96-well clear microplate, add 140 µL of buffer, 20 µL of test compound solution, and 20 µL of enzyme (0.22 U/mL). Incubate at 25°C for 15 minutes. Reasoning: Allows the compound to reach binding equilibrium with the enzyme before substrate competition begins.

  • Initiation: Add 10 µL of DTNB and 10 µL of the respective substrate (ATCI/BTCI) to initiate the reaction.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: Donepezil (for AChE) and Tacrine (for BuChE).

    • Background Control: Buffer + Compound + DTNB (no enzyme) to subtract any intrinsic absorbance of the chroman derivative.

Protocol B: Monoamine Oxidase (MAO-A/B) Fluorometric Assay

Causality & Principle: Chroman-4-amines are evaluated for MAO inhibition using kynuramine as a non-specific substrate[2]. MAO oxidatively deaminates kynuramine to form 4-hydroxyquinoline, which is highly fluorescent in an alkaline environment. Fluorescence is chosen over absorbance due to its superior sensitivity, which is critical for detecting the nanomolar affinities often seen with C7-substituted or 4-amino chroman derivatives[2][4].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A (5 µg/mL) or MAO-B (10 µg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well black opaque plate, combine 40 µL of enzyme solution with 20 µL of the test compound (varying concentrations). Incubate at 37°C for 15 minutes.

  • Reaction: Add 40 µL of kynuramine (final concentration 40 µM for MAO-A; 30 µM for MAO-B). Incubate at 37°C for precisely 30 minutes.

  • Termination: Stop the enzymatic reaction by adding 40 µL of 2N NaOH. Reasoning: NaOH halts enzyme activity and forces the 4-hydroxyquinoline into its highly fluorescent anionic state.

  • Readout: Measure fluorescence at Ex/Em = 310/400 nm.

  • Self-Validation Controls:

    • Positive Controls: Clorgiline (MAO-A selective) and Selegiline (MAO-B selective).

    • Quenching Control: Compound + 4-hydroxyquinoline standard (no enzyme) to ensure the chroman derivative does not quench the fluorophore.

Protocol C: Neuroprotection & Cytotoxicity in SH-SY5Y Cells

Causality & Principle: Biochemical enzyme inhibition must translate to cellular efficacy. Human neuroblastoma SH-SY5Y cells are the gold standard for neurodegenerative modeling. We use an MTT assay to first establish the compound's basal cytotoxicity, followed by an oxidative stress challenge (H2O2) to measure neuroprotection[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells at 1×104 cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment: Aspirate media. Add fresh media containing Chroman-4-yl-(3-methoxy-propyl)-amine (0.1, 1, 10, and 50 µM) and incubate for 2 hours.

  • Stress Induction: Add H2O2 to a final concentration of 100 µM. Incubate for an additional 24 hours. Reasoning: 100 µM H2O2 typically induces ~50% cell death, providing an optimal window to observe protective effects.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve the resulting formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

High-Throughput Screening Workflow

Workflow Prep Compound Preparation Enzyme Cell-Free Enzyme Assays Prep->Enzyme Cell In Vitro Cellular Models Enzyme->Cell Hits Analysis IC50 & Kinetic Analysis Cell->Analysis Lead Lead Validation Analysis->Lead

Diagram 2: Sequential workflow for evaluating chroman-based neuroprotective agents.

Quantitative Data Presentation

Based on structural analogues and established behavior of gem-dimethyl-chroman-4-amines and related derivatives[2][3], the following table summarizes the expected quantitative thresholds required to validate Chroman-4-yl-(3-methoxy-propyl)-amine as a viable lead candidate.

Target / AssayReference StandardStandard IC50 / ActivityTarget Threshold for Chroman-4-yl-(3-methoxy-propyl)-amine
AChE Inhibition Donepezil10 - 15 nM (Mixed inhibition expected)
BuChE Inhibition Tacrine5 - 10 nM
MAO-A Inhibition Clorgiline2 - 5 nM (Low affinity expected)
MAO-B Inhibition Selegiline10 - 20 nM (High selectivity expected)
Cytotoxicity (SH-SY5Y) Vehicle (DMSO)100% Viability >90% Viability at
Neuroprotection (H2O2) Quercetin~60% Rescue >40% Rescue at

Table 1: Benchmark pharmacological profile for validating the efficacy of the synthesized chroman derivative.

References

  • Universidade de Évora (UEvora). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Retrieved from:[Link]

  • ResearchGate. Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer's Disease. Retrieved from:[Link]

Sources

Application

Application Note: Characterization of "Chroman-4-yl-(3-methoxy-propyl)-amine" for Cholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Chroman-Based Cholinesterase Inhibitors Neurodegenerative disea...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Chroman-Based Cholinesterase Inhibitors

Neurodegenerative diseases such as Alzheimer's disease are characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine.[1][2][3] A primary therapeutic strategy is to increase acetylcholine levels by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4][5] The chroman scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing promise as potent cholinesterase inhibitors.[2][6] "Chroman-4-yl-(3-methoxy-propyl)-amine" is a novel compound whose structural features, particularly the chroman-4-amine core, suggest potential neuroprotective activity.[7] The presence of a methoxy-propyl side chain can modulate the compound's physicochemical properties, potentially enhancing its binding affinity and pharmacokinetic profile.[7]

This guide provides a comprehensive framework for the in-vitro characterization of "Chroman-4-yl-(3-methoxy-propyl)-amine" as a cholinesterase inhibitor. We will detail the widely accepted Ellman's method for determining inhibitory potency (IC50) and delve into kinetic studies to elucidate the mechanism of inhibition.[4][8]

I. Foundational Knowledge: The Ellman's Assay

The Ellman's assay is a rapid, reliable, and cost-effective colorimetric method for measuring cholinesterase activity.[4] Its principle lies in the enzymatic hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[4][8] The rate of color development is directly proportional to the enzyme's activity. In the presence of an inhibitor like "Chroman-4-yl-(3-methoxy-propyl)-amine," this rate is reduced.[4]

II. Experimental Workflow: From Potency to Mechanism

A thorough characterization of a potential inhibitor involves a two-pronged approach: first, determining its potency (IC50), and second, understanding its mechanism of action through kinetic analysis.

G cluster_0 Part 1: Potency Determination cluster_1 Part 2: Kinetic Analysis A Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, Inhibitor) B Set up 96-well plate with serial dilutions of Inhibitor A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate reaction with Substrate (ATCI) and DTNB C->D E Kinetic measurement of Absorbance at 412 nm D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) F->G H Determine IC50 Value G->H I Vary Substrate (ATCI) concentrations H->I Proceed to mechanistic studies J Measure reaction rates at fixed Inhibitor concentrations (e.g., 0, IC50, 2xIC50) I->J K Generate Michaelis-Menten Plots J->K L Construct Lineweaver-Burk Plot (1/velocity vs. 1/[Substrate]) K->L M Determine Kinetic Parameters (Km, Vmax) L->M N Elucidate Inhibition Mechanism (Competitive, Non-competitive, etc.) M->N G 0,0 0,0 x_axis 1/[S] 0,0->x_axis y_axis 1/V 0,0->y_axis p1 p2 p1->p2 No Inhibitor p3 p4 p3->p4 Competitive p5 p6 p5->p6 Non-competitive p7 p8 p7->p8 Uncompetitive y_intercept 1/Vmax x_intercept -1/Km

Caption: Lineweaver-Burk plots illustrating different inhibition types.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. On the Lineweaver-Burk plot, the lines intersect at the y-axis (Vmax is unchanged), but the x-intercepts differ (Km increases). [9][10]* Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding. The lines intersect on the x-axis (Km is unchanged), but the y-intercepts differ (Vmax decreases). [9][11]* Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The resulting lines on the Lineweaver-Burk plot are parallel. [11]* Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The lines intersect at a point other than on the axes. [12] By analyzing the pattern of the Lineweaver-Burk plot for "Chroman-4-yl-(3-methoxy-propyl)-amine," its mechanism of cholinesterase inhibition can be determined.

V. Troubleshooting and Scientific Integrity

Ensuring the reliability of your data is paramount. Below are common issues and solutions to maintain the integrity of your assay.

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal Spontaneous substrate hydrolysis; DTNB instability.Prepare fresh substrate and DTNB solutions for each experiment. Run appropriate blank controls (without enzyme). [13]
Inconsistent Results Pipetting errors; temperature fluctuations; reagent instability.Use calibrated pipettes and consider a multichannel pipette for reagent addition. Maintain a constant temperature throughout the assay. Aliquot and store reagents properly to avoid degradation. [14][13]
Low or No Enzyme Activity Inactive enzyme due to improper storage or age; presence of unintended inhibitors in reagents.Use a new batch of enzyme and verify storage conditions. Run a positive control with a known inhibitor to validate the assay setup. [13]
Inhibitor Insolubility The test compound may not be fully dissolved in the assay buffer.Check the solubility of "Chroman-4-yl-(3-methoxy-propyl)-amine" in the assay buffer. A small percentage of a co-solvent like DMSO may be used, but its final concentration should be kept low and consistent across all wells.

VI. Conclusion

This application note provides a robust framework for the initial characterization of "Chroman-4-yl-(3-methoxy-propyl)-amine" as a cholinesterase inhibitor. By following these detailed protocols for IC50 determination and kinetic analysis, researchers can generate reliable and reproducible data to evaluate the therapeutic potential of this novel compound. The chroman scaffold continues to be a promising area of research for neurodegenerative diseases, and a systematic approach to characterization is crucial for advancing drug discovery efforts. [2][6]

VII. References

  • Kinetic Evaluation of the Inhibition of Acetylcholinesterase for Use as a Biosensor. (n.d.). Google Scholar. Retrieved from

  • Troubleshooting inconsistent results in cholinesterase inhibition assays. (n.d.). Benchchem. Retrieved from

  • Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer's disease. (n.d.). PMC. Retrieved from

  • A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors. (n.d.). Benchchem. Retrieved from

  • Straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. (n.d.). SciELO. Retrieved from

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). MedSchoolCoach. Retrieved from

  • New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. (n.d.). Google Scholar. Retrieved from

  • Synthesis and Evaluation of Chroman-4-One Linked to N-Benzyl Pyridinium Derivatives as New Acetylcholinesterase Inhibitors. (2015, September 15). PubMed. Retrieved from

  • Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays. (n.d.). Benchchem. Retrieved from

  • Lineweaver–Burk Plot. (2022, May 30). Microbe Notes. Retrieved from

  • Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. (2006, February 15). PubMed. Retrieved from

  • Lineweaver-Burk Plot Analysis. (n.d.). Scribd. Retrieved from

  • New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors. (2013, March 15). PubMed. Retrieved from

  • Chroman-4-yl-(3-methoxy-propyl)-amine | 626214-33-3. (n.d.). Benchchem. Retrieved from

  • Identification of New Chromenone Derivatives as Cholinesterase Inhibitors and Molecular Docking Studies. (n.d.). PubMed. Retrieved from

  • Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. (2001, April 5). PubMed. Retrieved from

  • Determining the IC50 Value of Acetylcholinesterase Inhibitor AChE-IN-64: A Technical Guide. (n.d.). Benchchem. Retrieved from

  • Inhibition kinetics of acetylcholinesterase (AChE) activity in the presence of different concentrations of substrate and the inhibitor. (n.d.). ResearchGate. Retrieved from

  • Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from

  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (n.d.). PMC. Retrieved from

  • Technical Support Center: Troubleshooting Inconsistent Results with Acetylcholinesterase (AChE) Inhibitors. (2025, November 10). Benchchem. Retrieved from

  • A Comparative Guide to Acetylcholinesterase (AChE) Inhibitor IC50 Values. (n.d.). Benchchem. Retrieved from

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from

  • Synthesis and Evaluation of Substituted 4-methyl-2-oxo-2H-chromen-7-yl Phenyl Carbamates as Potent Acetylcholinesterase Inhibitors and Anti- Amnestic Agents. (2013, August 1). Ingenta Connect. Retrieved from

  • Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from

  • Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin. (n.d.). Sigma-Aldrich. Retrieved from

  • Chromone Scaffolds in the Treatment of Alzheimer's and Parkinson's Disease: An Overview. (n.d.). ResearchGate. Retrieved from

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved from

  • Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. (2024, April 10). PMC. Retrieved from

  • Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. (n.d.). PMC. Retrieved from

  • (PDF) Ellman's method is still an appropriate method for measurement of cholinesterases activities. (2018, August 13). ResearchGate. Retrieved from

  • Pharmacophore based virtual screening of cholinesterase inhibitors: search of new potential drug candidates as antialzheimer agents. (n.d.). PMC. Retrieved from

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC. Retrieved from

  • Chromenone derivatives useful for the treatment of neurodegenerative diseases. (n.d.). Google Patents. Retrieved from

  • Acetylcholinesterase (AChE) Assay Kit. (n.d.). Boster Bio. Retrieved from

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PMC. Retrieved from

  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. (n.d.). PMC. Retrieved from

  • Synthesis and evaluation of chromone-2-carboxamido-alkylamines as potent acetylcholinesterase inhibitors. (n.d.). Semantic Scholar. Retrieved from

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). PMC. Retrieved from

  • Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. (2023, February 1). ResearchGate. Retrieved from

  • Synthesis and Evaluation of Chroman‐4‐One Linked to N‐Benzyl Pyridinium Derivatives as New Acetylcholinesterase Inhibitors. (2015, July 20). Wiley Online Library. Retrieved from

  • Inhibition of acetylcholinesterase by 3-methoxy catecholamine derivatives. (n.d.). PubMed. Retrieved from

Sources

Method

Application Note: High-Throughput Monoamine Oxidase (MAO) Inhibition Assay for Chroman-4-yl-(3-methoxy-propyl)-amine Derivatives

Executive Summary The development of selective, reversible monoamine oxidase (MAO) inhibitors remains a cornerstone in the therapeutic strategy for neurodegenerative disorders, particularly Parkinson's disease and Alzhei...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective, reversible monoamine oxidase (MAO) inhibitors remains a cornerstone in the therapeutic strategy for neurodegenerative disorders, particularly Parkinson's disease and Alzheimer's disease[1]. Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) represents a highly privileged structural scaffold in neuropharmacology. This application note details a self-validating, high-throughput fluorometric methodology to evaluate the MAO-A and MAO-B inhibitory profiles of this compound and its synthetic derivatives. By coupling enzymatic hydrogen peroxide (H₂O₂) generation to a red-shifted fluorescent probe, this protocol ensures high sensitivity while systematically eliminating false positives caused by pan-assay interference compounds (PAINS).

Mechanistic Rationale & Structural Biology

Understanding the physical interaction between the inhibitor and the target is critical for interpreting assay results. Human MAO exists as two isoforms—MAO-A and MAO-B—which share 70% sequence identity but possess distinct substrate cavity conformations.

The efficacy of the chroman-4-amine scaffold is rooted in its precise geometric fit within the MAO-B bipartite cavity. Crystallographic analyses of related chromone and chromanone analogs reveal that the bicyclic chroman core localizes directly in front of the FAD cofactor, establishing critical hydrogen bonds with active site residues such as Cys172 and Tyr435 [2].

The specific substitution of the 3-methoxypropyl-amine side chain provides a dual-modality binding advantage:

  • Hydrophobic Packing: The three-carbon propyl linker is the optimal spatial length to maximize van der Waals interactions within the entrance cavity without introducing steric clashes[3].

  • Desolvation & H-Bonding: The terminal methoxy group acts as a targeted hydrogen bond acceptor. Unlike highly polar hydroxyl groups that incur massive desolvation penalties upon entering the hydrophobic pocket, the methoxy ether maintains lipophilicity (Predicted LogP ~1.6) while stabilizing the ligand-target complex[4].

Assay Design & Causality: The Amplex Red System

To quantify the inhibitory potency (IC₅₀ and Kᵢ) of Chroman-4-yl-(3-methoxy-propyl)-amine, we utilize the Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) coupled enzyme assay.

The Causality of Reagent Selection:

  • Substrate (p-Tyramine): We specifically select p-tyramine over isoform-specific substrates (like benzylamine for MAO-B or serotonin for MAO-A) because it is a non-selective substrate for both isoforms[5]. This allows for the direct, mathematically sound comparison of MAO-A vs. MAO-B IC₅₀ values under identical baseline affinity conditions.

  • Detection (Amplex Red): The assay couples MAO-generated H₂O₂ to horseradish peroxidase (HRP), which oxidizes Amplex Red into resorufin. Resorufin's red-shifted excitation/emission profile (Ex: 545 nm / Em: 590 nm) fundamentally bypasses the blue/green auto-fluorescence typical of many small-molecule libraries, offering sensitivity down to 1.2 × 10⁻⁵ U/mL of MAO activity[6].

MAO_Pathway Substrate p-Tyramine (Substrate) H2O2 H2O2 (Intermediate) Substrate->H2O2 Oxidative Deamination MAO MAO-A / MAO-B Enzyme MAO->H2O2 Catalyzes Inhibitor Chroman-4-yl-derivative (Inhibitor) Inhibitor->MAO Inhibits Resorufin Resorufin (Fluorescent) Ex: 545nm / Em: 590nm H2O2->Resorufin Oxidation Amplex Amplex Red (Probe) Amplex->Resorufin Reacts HRP HRP Enzyme HRP->Resorufin Catalyzes

Biochemical pathway of the Amplex Red MAO inhibition assay.

Experimental Protocol: A Self-Validating System

Fluorometric assays are highly susceptible to optical artifacts. A compound might appear as an MAO inhibitor when, in reality, it is a direct H₂O₂ scavenger or a resorufin quencher[7]. To ensure scientific integrity, this protocol integrates a mandatory Interference Validation Branch .

Reagent Preparation
  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.4.

  • Enzyme Stocks: Recombinant human MAO-A and MAO-B diluted in Assay Buffer to a working concentration of 2.5 µg/mL.

  • Detection Mix: 400 µM Amplex Red, 2 U/mL HRP, and 2 mM p-Tyramine in Assay Buffer[5].

  • Compound Dilution: Prepare a 10 mM stock of Chroman-4-yl-(3-methoxy-propyl)-amine in 100% DMSO. Perform a 10-point 3-fold serial dilution. Note: Final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation.

Step-by-Step Workflow

Step 1: The Interference Validation (Self-Validation Check)

  • Action: In a separate 96-well black microplate, mix 50 µL of the highest compound concentration with 50 µL of a 5 µM standard Resorufin solution.

  • Causality: Measure fluorescence (Ex 545/Em 590). If the signal drops compared to a DMSO control, the compound is a fluorophore quencher. If it passes, proceed to the main assay[7].

Step 2: Enzyme Pre-Incubation

  • Action: In the main assay plate, add 25 µL of the serially diluted compound to 25 µL of the MAO-A or MAO-B enzyme solution. Incubate at 37°C for 15 minutes.

  • Causality: This thermodynamic pre-incubation is mandatory. Chroman derivatives often act as tight-binding reversible inhibitors; omitting this step prevents the inhibitor from reaching binding equilibrium before being outcompeted by the substrate[2].

Step 3: Reaction Initiation

  • Action: Add 50 µL of the Detection Mix (Amplex Red + HRP + p-Tyramine) to all wells to yield a final volume of 100 µL.

Step 4: Kinetic Readout

  • Action: Immediately transfer the plate to a fluorescence microplate reader. Read continuously every 1 minute for 30 minutes at 37°C.

  • Causality: Kinetic reads allow the extraction of the initial velocity ( V0​ ) from the linear portion of the curve, which is far more accurate for Michaelis-Menten kinetics than a single end-point read that may suffer from substrate depletion.

Workflow Prep 1. Compound Dilution Serial dilution in DMSO Valid 1b. Interference Check Test for Resorufin Quenching Prep->Valid Validation Incubate 2. Pre-incubation 15 min at 37°C with MAO Prep->Incubate Main Assay Valid->Incubate Pass (No Interference) Initiate 3. Reaction Initiation Add Tyramine + Amplex Red + HRP Incubate->Initiate Read 4. Kinetic Readout Measure Ex/Em 545/590 nm Initiate->Read Analyze 5. Data Analysis Calculate IC50 & Ki Read->Analyze

High-throughput screening workflow with integrated interference validation.

Data Analysis & Representative Metrics

Calculate the fractional activity by dividing the initial velocity ( V0​ ) of the compound wells by the V0​ of the DMSO vehicle control. Plot the log[Inhibitor] vs. normalized response to determine the IC₅₀ using non-linear regression (four-parameter logistic equation).

The table below outlines representative kinetic parameters expected for optimized chroman-4-amine and chromanone derivatives[2][3], serving as a benchmark for evaluating Chroman-4-yl-(3-methoxy-propyl)-amine.

Compound Class / ControlTarget IsoformIC₅₀ (nM)Kᵢ (nM)Selectivity Index (MAO-A/B)Mechanism of Inhibition
Chroman-4-amine analogs MAO-B4.0 – 15.02.8 – 10.5> 500xReversible, Competitive
Chroman-4-amine analogs MAO-A> 10,000N/AN/AN/A
Selegiline (Control) MAO-B12.5 ± 1.2N/A~ 100xIrreversible, Covalent
Clorgyline (Control) MAO-A5.2 ± 0.8N/A< 0.01xIrreversible, Covalent

Note: Kᵢ values for competitive inhibitors are derived using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) , where [S] is the p-tyramine concentration and Km​ is the Michaelis constant for the specific MAO isoform.

References

  • Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2), 169-174. Retrieved from:[Link]

  • Gaspar, A., et al. (2012). Selected Chromone Derivatives as Inhibitors of Monoamine Oxidase. Bioorganic & Medicinal Chemistry, 20(20), 6169-6174. Retrieved from:[Link]

  • Binda, C., et al. (2018). Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis. Journal of Medicinal Chemistry, 61(10), 4437-4445. Retrieved from:[Link]

  • Zhong, Y., et al. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Frontiers in Aging Neuroscience, 13, 792225. Retrieved from:[Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating the In Vitro Efficacy of Chroman-4-yl-(3-methoxy-propyl)-amine in Cancer Cell Lines

Introduction The chroman scaffold, a key structural motif in a variety of natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The chroman scaffold, a key structural motif in a variety of natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2][3] Derivatives of the chroman ring system have been explored for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][4] The versatility of this scaffold, particularly the chroman-4-one and chroman-4-amine cores, makes it a privileged structure in drug discovery.[5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of cell culture experiments to evaluate the biological activity of a novel derivative, "Chroman-4-yl-(3-methoxy-propyl)-amine." While extensive research on this specific molecule is emerging, its structural components suggest potential bioactivity.[7] The chroman-4-amine core is a known pharmacophore in the development of neuroactive compounds, and the methoxypropyl side chain may influence the compound's pharmacological profile.[7][8]

Given the established anticancer properties of many chroman derivatives, this guide will focus on a comprehensive workflow to assess the cytotoxic and apoptotic effects of Chroman-4-yl-(3-methoxy-propyl)-amine on a relevant cancer cell line.[9][10][11][12][13] The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for further investigation into the compound's mechanism of action.

PART 1: Experimental Design & Rationale

The following experimental workflow is designed to systematically evaluate the in vitro anticancer potential of Chroman-4-yl-(3-methoxy-propyl)-amine.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies compound_prep Compound Preparation (Stock Solution) viability_assay Cell Viability Assay (MTT/CCK-8) compound_prep->viability_assay cell_culture Cell Line Selection & Culture (e.g., MCF-7) cell_culture->viability_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot Analysis (Key Signaling Proteins) ic50->western_blot

Figure 1: A schematic overview of the experimental workflow for evaluating the in vitro anticancer activity of Chroman-4-yl-(3-methoxy-propyl)-amine.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of a cancer cell line is critical. Based on literature demonstrating the efficacy of chroman derivatives against breast cancer, the MCF-7 cell line is a suitable initial model.[10][12] This estrogen receptor-positive human breast adenocarcinoma cell line is widely used and well-characterized.

  • Cell Viability Assay: This is the foundational experiment to determine if the compound has a cytotoxic or cytostatic effect on the cancer cells. The MTT or CCK-8 assays are reliable, colorimetric methods that measure metabolic activity, which is an indicator of cell viability.

  • IC50 Determination: Establishing the half-maximal inhibitory concentration (IC50) is crucial for quantifying the compound's potency. This value is used to determine the appropriate concentrations for subsequent mechanistic studies.

  • Apoptosis Assay: If the compound reduces cell viability, it is important to understand the mode of cell death. Annexin V/PI staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells, providing insight into whether the compound induces programmed cell death.

  • Cell Cycle Analysis: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints. Propidium iodide (PI) staining and flow cytometry can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), indicating any compound-induced cell cycle arrest.

  • Western Blot Analysis: To delve deeper into the molecular mechanism, Western blotting can be used to examine the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).

PART 2: Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Chroman-4-yl-(3-methoxy-propyl)-amineBenchChem626214-33-3
MCF-7 Cell LineATCCHTB-22
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Cell Counting Kit-8 (CCK-8)DojindoCK04
Annexin V-FITC Apoptosis Detection KitBD Biosciences556547
Propidium Iodide (PI)Sigma-AldrichP4170
RNase AThermo Fisher ScientificEN0531
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78442
BCA Protein Assay KitThermo Fisher Scientific23225
Primary and Secondary AntibodiesCell Signaling TechnologyVaries
PVDF MembraneMilliporeIPVH00010
ECL Western Blotting SubstrateBio-Rad1705061

PART 3: Detailed Experimental Protocols

Compound Preparation
  • Stock Solution Preparation: Prepare a 10 mM stock solution of Chroman-4-yl-(3-methoxy-propyl)-amine in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in a desiccated environment. The compound should be kept in the dark.

  • Working Solutions: On the day of the experiment, dilute the stock solution with complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Culture and Maintenance
  • Cell Thawing: Thaw a cryovial of MCF-7 cells rapidly in a 37°C water bath.

  • Initial Culture: Transfer the thawed cells to a T-75 flask containing 15 mL of complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Medium Change: Replace the culture medium every 2-3 days.

  • Passaging: When the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh complete medium and subculture at a ratio of 1:3 to 1:6.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Chroman-4-yl-(3-methoxy-propyl)-amine in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO in medium).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with Chroman-4-yl-(3-methoxy-propyl)-amine at concentrations of 0 (vehicle control), 0.5x IC50, 1x IC50, and 2x IC50 for 24 or 48 hours.

  • Cell Harvesting: Collect both the floating and adherent cells. Centrifuge at 500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis
  • Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: After treating the cells as described above, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, CDK4, p21, and a loading control like β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

PART 4: Potential Signaling Pathways

Based on the known activities of chroman derivatives, Chroman-4-yl-(3-methoxy-propyl)-amine may modulate several key signaling pathways involved in cancer cell proliferation and survival.

signaling_pathway cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Pathway Bcl2 Bcl-2 (Anti-apoptotic) Caspase3 Caspase-3 (Executioner) Bcl2->Caspase3 Inhibits Bax Bax (Pro-apoptotic) Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CyclinD1_CDK4 Cyclin D1/CDK4 G1_S_Transition G1/S Transition CyclinD1_CDK4->G1_S_Transition p21 p21 (CDK Inhibitor) p21->CyclinD1_CDK4 Inhibits Compound Chroman-4-yl- (3-methoxy-propyl)-amine Compound->Bcl2 Inhibits Compound->Bax Activates Compound->CyclinD1_CDK4 Downregulates Compound->p21 Upregulates

Figure 2: A putative signaling pathway diagram illustrating the potential mechanisms of action of Chroman-4-yl-(3-methoxy-propyl)-amine in cancer cells.

Conclusion

This application note provides a comprehensive framework for the initial in vitro evaluation of Chroman-4-yl-(3-methoxy-propyl)-amine as a potential anticancer agent. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its biological activity and mechanism of action. The protocols described are standardized and robust, ensuring the generation of reliable and reproducible data. The findings from these experiments will be crucial in guiding further preclinical development of this and related chroman derivatives.

References

  • An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development - Benchchem. (n.d.).
  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][10]Oxazines, and Chromeno[2,3-d]Pyrimidines | Request PDF - ResearchGate. (n.d.). Retrieved March 16, 2026, from

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed. (2016, September 2). Retrieved March 16, 2026, from [Link]

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities - ResearchGate. (2021, May 19). Retrieved March 16, 2026, from [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. (2025, April 28). Retrieved March 16, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][10]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023, January 13). Retrieved March 16, 2026, from [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - Dove Medical Press. (2016, September 2). Retrieved March 16, 2026, from [Link]

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022, May 9). Retrieved March 16, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed. (n.d.). Retrieved March 16, 2026, from https://pubmed.ncbi.nlm.nih.gov/36573048/
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015, March 26). Retrieved March 16, 2026, from [Link]

  • Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. (2022, September 17). Retrieved March 16, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC. (n.d.). Retrieved March 16, 2026, from [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones | ACS Omega. (2024, May 9). Retrieved March 16, 2026, from [Link]

  • Structures of chroman-4-one and chromone. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 16, 2026, from [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and - ScienceScholar. (2022, June 18). Retrieved March 16, 2026, from [Link]

  • The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC. (n.d.). Retrieved March 16, 2026, from [Link]

  • MKN45 Cell Line User Guide. (n.d.). Retrieved March 16, 2026, from [Link]

Sources

Method

Application Note: Advanced Analytical Strategies for the Quantification of Chroman-4-yl-(3-methoxy-propyl)-amine

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Methodologies: LC-MS/MS (Bioanalysis) and UHPLC-UV (Formulation/Purity) Executive Summary & Chemical Profiling Chroman-4-yl-(3-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Methodologies: LC-MS/MS (Bioanalysis) and UHPLC-UV (Formulation/Purity)

Executive Summary & Chemical Profiling

Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) is an emerging structural motif frequently utilized in neuroprotective and CNS-targeted drug discovery[1]. To develop a robust quantification assay, an analytical scientist must first deconstruct the molecule's physicochemical properties.

With a molecular weight of 221.3 g/mol , a predicted pKa of 9.59, and a LogP of 1.6, this compound behaves as a moderately lipophilic, highly basic secondary amine[1]. These properties dictate the entire analytical workflow. The basicity of the secondary amine presents a classic chromatographic challenge: irreversible binding and severe peak tailing due to secondary interactions with acidic silanol groups (Si-OH) on standard silica-based stationary phases[2].

To ensure chromatographic fidelity and high-sensitivity detection, this guide details two orthogonal, self-validating protocols: a high-throughput LC-MS/MS method for complex biological matrices, and a UHPLC-UV method for bulk purity and formulation assays.

Methodological Causality: The "Why" Behind the Workflow

As analytical scientists, we do not merely follow steps; we engineer environments that force the analyte to behave predictably.

Overcoming Silanol Interactions (Chromatographic Logic)

Basic amines readily protonate in standard low-pH mobile phases (e.g., 0.1% Formic Acid), turning into cations that strongly interact with unreacted silanols on the column surface, leading to peak streaking[2]. We circumvent this using two distinct strategies:

  • For LC-MS/MS (Low pH): We utilize a Charged Surface Hybrid (CSH) column. CSH technology incorporates a low-level positive surface charge that electrostatically repels the protonated Chroman-4-yl-(3-methoxy-propyl)-amine, ensuring sharp peaks without the need for ion-pairing reagents that would suppress the MS signal[3].

  • For UHPLC-UV (High pH): We utilize an Ethylene Bridged Hybrid (BEH) column with a high-pH mobile phase (pH 10.5). By raising the pH above the compound's pKa (9.59), we deprotonate and neutralize the amine, completely eliminating ionic silanol interactions and increasing its retention via hydrophobic partitioning.

Matrix Effect Mitigation (Extraction Logic)

For bioanalysis (plasma/lysates), Protein Precipitation (PPT) leaves behind endogenous phospholipids that cause severe ion suppression in the mass spectrometer. Instead, we employ a pH-driven Liquid-Liquid Extraction (LLE) . By basifying the plasma with NaOH, we force the amine into its neutral, lipophilic state (LogP 1.6), driving it entirely into the organic extraction solvent (Methyl tert-butyl ether, MTBE). This acts as a self-validating system: if the pH is incorrect, recovery drops to zero, inherently preventing false positives from matrix carryover.

Strategy A Chroman-4-yl-(3-methoxy-propyl)-amine pKa: 9.59 | LogP: 1.6 B Challenge: Basic Amine Silanol Interactions A->B C Challenge: Bio-Matrix Ion Suppression A->C D Solution: CSH Column Low pH (0.1% FA) B->D Repels Cations G UHPLC-UV Purity (High pH Neutralization) B->G Deprotonates Amine E Solution: LLE (MTBE) pH-Driven Partitioning C->E Removes Phospholipids F LC-MS/MS Bioanalysis (High Sensitivity) D->F E->F

Fig 1. Logical decision matrix for analytical method selection based on physicochemical properties.

Protocol A: LC-MS/MS Bioanalysis (Plasma/Cell Lysates)

This method is optimized for pharmacokinetic (PK) and in vitro clearance assays requiring sub-ng/mL sensitivity.

Sample Preparation (pH-Driven LLE)
  • Aliquot: Transfer 50 µL of plasma or cell lysate into a 2 mL 96-well collection plate.

  • Internal Standard (IS): Add 10 µL of stable isotope-labeled IS (e.g., Chroman-4-yl-(3-methoxy-propyl)-amine-d4, 100 ng/mL in 50% Methanol).

  • Basification: Add 50 µL of 0.5 M NaOH to each well. Vortex for 2 minutes. (Causality: Shifts pH > 11, neutralizing the amine to maximize organic partitioning).

  • Extraction: Add 600 µL of MTBE. Seal and shake vigorously for 10 minutes at 1000 RPM.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Transfer & Evaporation: Transfer 450 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex for 5 minutes. (Causality: Re-protonates the analyte, optimizing it for ESI+ ionization).

Workflow S1 S1 S2 2. Extraction MTBE (Organic Phase) S1->S2 S3 S3 S2->S3 S4 4. LC-MS/MS ESI+ MRM Detection S3->S4

Fig 2. Step-by-step bioanalytical sample preparation and quantification workflow.
LC-MS/MS Conditions

Chromatography Parameters:

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm)

  • Column Temperature: 45°C

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

Table 1: LC-MS/MS Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0095.05.0Initial
0.5095.05.0Linear (Hold)
2.5010.090.0Linear
3.2010.090.0Linear (Wash)
3.3095.05.0Linear
4.0095.05.0Linear (Re-equilibration)

Mass Spectrometry Parameters (Positive ESI): The compound yields a strong protonated precursor ion [M+H]+ at m/z 222.1. Collision-induced dissociation (CID) primarily cleaves the secondary amine bond, yielding the stable chroman cation.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Chroman-4-yl...amine222.1133.12518Quantifier (Chroman core)
Chroman-4-yl...amine222.1148.12514Qualifier

Protocol B: UHPLC-UV for Bulk Quantification and Purity

For formulation analysis, API batch release, or stability indicating assays, UV detection is preferred due to its linear dynamic range and lack of matrix ionization effects. Because the chroman ring contains an aromatic system, it absorbs strongly in the UV spectrum.

Chromatographic Strategy (High pH)

To achieve a Gaussian peak shape without a specialized CSH column, we utilize a high-pH mobile phase to neutralize the amine[2].

Chromatography Parameters:

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) (Note: BEH particles resist dissolution at high pH).

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Methanol (Methanol provides better peak shape for basic amines at high pH compared to Acetonitrile).

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 270 nm (optimal for the chroman aromatic core).

Table 3: UHPLC-UV Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0080.020.0
4.0020.080.0
5.0020.080.0
5.1080.020.0
7.0080.020.0
Sample Preparation (Formulation/Bulk)
  • Accurately weigh 10.0 mg of Chroman-4-yl-(3-methoxy-propyl)-amine into a 10 mL volumetric flask.

  • Dissolve and make up to volume with 50:50 Methanol:Water (Diluent) to achieve a 1.0 mg/mL stock solution.

  • Perform serial dilutions using the Diluent to construct a calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

  • Filter all final samples through a 0.22 µm PTFE syringe filter prior to injection to protect the sub-2-micron UHPLC column.

References

  • Title: Chroman-4-yl-(3-methoxy-propyl)
  • Source: benchchem.
  • Title: TheReporter - Sigma-Aldrich (LC-MS Methodologies for Basic Amines)

Sources

Application

Application Note: Selective N-Alkylation of Chroman-4-amine with 3-Methoxypropyl Bromide

Introduction & Pharmacological Relevance Chroman-4-amine derivatives are highly privileged pharmacophores in medicinal chemistry. They frequently serve as the core structural scaffolds in drug discovery programs, particu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Chroman-4-amine derivatives are highly privileged pharmacophores in medicinal chemistry. They frequently serve as the core structural scaffolds in drug discovery programs, particularly in the development of multi-ion channel blockers (e.g., NIP-142) and potent Kv1.5 potassium channel antagonists used for cardiovascular indications[1].

Functionalizing the primary amine of the chroman core via N-alkylation is a critical step in exploring structure-activity relationships (SAR). Specifically, the introduction of a 3-methoxypropyl group enhances both the lipophilicity and hydrogen-bonding capacity of the molecule. This modification can significantly improve target binding affinity and fine-tune the pharmacokinetic properties of the resulting secondary amine.

Mechanistic Insights & Reaction Causality

The direct N-alkylation of a primary amine (chroman-4-amine) with an alkyl halide (3-methoxypropyl bromide) proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism.

The Challenge of Over-Alkylation: The primary amine reacts with the alkylating agent to form a secondary amine. Because alkyl groups are electron-donating via inductive effects, the newly formed secondary amine is often more nucleophilic than the starting primary amine. If the reaction is not strictly controlled, this leads to rapid over-alkylation, generating unwanted tertiary amines or quaternary ammonium salts[2].

Causality in Reaction Design: To suppress the over-alkylation pathway and selectively isolate the mono-alkylated product, several parameters must be carefully engineered:

  • Base Selection: A mild, heterogeneous inorganic base like potassium carbonate ( K2​CO3​ ) is preferred over soluble organic bases (e.g., Triethylamine or DIPEA). K2​CO3​ effectively scavenges the hydrobromic acid (HBr) byproduct but acts slowly due to its insolubility. This leverages a competitive deprotonation/protonation strategy, keeping the highly reactive secondary amine in its protonated (non-nucleophilic) state longer, thereby halting the reaction at the mono-alkylated stage[3].

  • Solvent Effects: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) accelerate SN​2 reactions by leaving the nucleophile unsolvated. While DMF is commonly used for alkylations[4], MeCN is preferred here to balance the reaction rate and selectivity, as DMF can promote over-alkylation at elevated temperatures.

  • Stoichiometry & Addition Rate: The 3-methoxypropyl bromide must be added dropwise at 0 °C to maintain a low localized concentration of the electrophile.

Mechanism Amine Chroman-4-amine (Primary Amine Nucleophile) Intermediate Protonated Secondary Amine [Intermediate Salt] Amine->Intermediate S_N2 Attack Halide 3-Methoxypropyl bromide (Alkylating Agent) Halide->Intermediate S_N2 Attack Base Potassium Carbonate (Acid Scavenger) Base->Intermediate Product N-(3-methoxypropyl)chroman-4-amine (Target Secondary Amine) Intermediate->Product Deprotonation by Base Byproduct N,N-bis(3-methoxypropyl)chroman-4-amine (Over-alkylated Tertiary Amine) Product->Byproduct Excess Halide / High Temp

S_N2 mechanism for chroman-4-amine N-alkylation highlighting the over-alkylation side pathway.

Reaction Optimization Data

The table below summarizes the quantitative data driving the protocol design. The goal is to maximize the conversion of the starting material while maintaining a high Mono:Di alkylation ratio.

EntrySolventBase (2.0 eq)Temp (°C)Addition MethodConversion (%)Mono:Di Ratio
1DMF K2​CO3​ 80Bolus>9560 : 40
2DMFDIPEA60Bolus>9545 : 55
3MeCN K2​CO3​ 60Bolus9085 : 15
4 MeCN K2​CO3​ 60 Dropwise (2h) >95 92 : 8

Note: Entry 4 represents the optimized conditions utilized in the protocol below.

Experimental Protocol & Self-Validating System

Workflow N1 1. Reagent Prep Chroman-4-amine + K2CO3 in MeCN N2 2. Alkylation Dropwise addition of Alkyl Bromide at 0°C N1->N2 N3 3. IPC Monitoring LC-MS / TLC Target m/z 222.1 N2->N3 N4 4. Work-up Filter Salts & Aqueous Extraction N3->N4 N5 5. Purification Silica Column Chromatography N4->N5

Step-by-step experimental workflow for the selective mono-alkylation of chroman-4-amine.

Step-by-Step Methodology

Materials Required:

  • Chroman-4-amine (1.0 eq, limiting reagent)

  • 3-Methoxypropyl bromide (1.05 eq)

  • Potassium carbonate ( K2​CO3​ , finely powdered, anhydrous, 2.0 eq)

  • Acetonitrile (MeCN, anhydrous, 10 volumes)

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Add chroman-4-amine (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) to the flask.

  • Suspend the mixture in anhydrous MeCN (10 mL per gram of amine). Stir vigorously to ensure the heterogeneous base is well dispersed.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Electrophile Addition 5. Dissolve 3-methoxypropyl bromide (1.05 eq) in a small volume of MeCN (2 volumes). 6. Add the bromide solution dropwise over 2 hours using an addition funnel or syringe pump. Causality: Slow addition prevents a spike in electrophile concentration, mitigating the risk of tertiary amine formation. 7. Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60 °C.

Step 3: Self-Validating In-Process Control (IPC) 8. After 12 hours, sample the reaction for LC-MS analysis.

  • Validation Checkpoint 1: The starting chroman-4-amine will present an m/z of 150.1 [M+H]+ .
  • Validation Checkpoint 2: The desired mono-alkylated product will present an m/z of 222.1 [M+H]+ .
  • Validation Checkpoint 3: Monitor for the over-alkylated byproduct at m/z 294.2 [M+H]+ . If this peak exceeds 10% relative abundance, immediately cool the reaction to room temperature to halt further alkylation.

Step 4: Work-up 9. Upon completion (typically 16-18 hours), cool the reaction mixture to room temperature. 10. Filter the suspension through a pad of Celite to remove the inorganic salts ( K2​CO3​ and KBr). Wash the filter cake with Ethyl Acetate (EtOAc). 11. Concentrate the filtrate under reduced pressure. 12. Redissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO3​ followed by brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

Step 5: Purification & Final Validation 13. Purify the crude product via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 80:20 to 50:50, with 1% Triethylamine to prevent amine streaking). 14. Final QC Validation: Perform 1H NMR. The disappearance of the primary NH2​ broad singlet and the appearance of a secondary NH peak validates the reaction. Furthermore, integration of the newly introduced methoxy group (singlet at ~3.3 ppm, 3H) against the chroman core protons confirms the mono-alkylation stoichiometry.

References

  • Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans, 4-Amino-tetrahydroquinolines, and 5-Amino-dihydrobenzo[b]oxepines Source: ACS Publications (Organic Letters) URL:[Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source: RSC Advances URL:[Link]

Sources

Method

Advanced Protocol for the Synthesis of Chroman-4-yl-(3-methoxy-propyl)-amine via Reductive Amination

Target Compound: Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) Molecular Formula: C₁₃H₁₉NO₂ | Molecular Weight: 221.29 g/mol Introduction & Pharmacological Context The chroman-4-amine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) Molecular Formula: C₁₃H₁₉NO₂ | Molecular Weight: 221.29 g/mol

Introduction & Pharmacological Context

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neuroprotective agents and monoamine transporter modulators (e.g., SERT/5-HT1A dual inhibitors). The functionalization of the chroman-4-amine core with a 3-methoxypropyl side chain provides a specific spatial geometry that optimizes lipophilicity, metabolic stability, and hydrogen-bonding interactions within hydrophobic target pockets.

Synthesizing this compound directly from chroman-4-one via reductive amination is the most convergent and atom-economical strategy. However, the bicyclic, conjugated nature of chroman-4-one presents unique steric and electronic challenges that require careful reagent selection to prevent over-reduction.

Mechanistic Rationale & Strategy

Reductive amination involves the condensation of a ketone with an amine to form an intermediate imine (or iminium ion), followed by in situ reduction to the secondary amine.

While Sodium Triacetoxyborohydride (STAB) is the industry standard for direct reductive amination due to its mild nature , sterically hindered or electronically deactivated ketones like chroman-4-one often exhibit sluggish imine formation. If the reduction proceeds faster than imine condensation, the hydride donor will irreversibly reduce the starting ketone to the undesired byproduct, chroman-4-ol.

To circumvent this, we employ a two-stage, one-pot strategy using Titanium(IV) isopropoxide [Ti(OiPr)₄] and Sodium Borohydride (NaBH₄) .

  • Causality of Ti(OiPr)₄: It acts as both a powerful Lewis acid to activate the carbonyl carbon and a highly effective water scavenger. This drives the equilibrium entirely toward the transient titanium-imine complex before any reducing agent is introduced.

  • Causality of NaBH₄: Once the imine is fully formed, the addition of NaBH₄ chemoselectively reduces the carbon-nitrogen double bond .

Mechanism K Chroman-4-one (Conjugated Ketone) I Titanium-Imine Complex (Transient Intermediate) K->I Ti(OiPr)4, EtOH Lewis Acid Activation & Dehydration A 3-Methoxypropylamine (Primary Amine) A->I Ti(OiPr)4, EtOH Lewis Acid Activation & Dehydration P Chroman-4-yl-(3-methoxy-propyl)-amine (Target Secondary Amine) I->P NaBH4 Chemoselective Reduction

Reaction pathway for the Ti(OiPr)4-mediated reductive amination of chroman-4-one.

Condition Optimization & Quantitative Data

To validate the superiority of the titanium-mediated approach for this specific scaffold, three distinct reducing systems were evaluated. The data below demonstrates that Ti(OiPr)₄/NaBH₄ completely suppresses the formation of the chroman-4-ol byproduct, maximizing the yield of the target secondary amine.

Reducing Agent SystemSolvent SystemTime (h)Conversion (%)Isolated Yield (%)Major Byproduct
NaBH₃CN (1.5 eq)MeOH / AcOH (cat.)2460%45%Chroman-4-ol (25%)
NaBH(OAc)₃ (2.0 eq)DCE / AcOH (1.0 eq)2475%65%Unreacted Ketone
Ti(OiPr)₄ / NaBH₄ Absolute EtOH 16 >98% 88% None (Trace)

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and intermediate checks are embedded to ensure reaction fidelity at every stage.

Reagents Required:
  • Chroman-4-one: 1.48 g (10.0 mmol)

  • 3-Methoxypropylamine: 1.07 g (12.0 mmol, 1.2 eq)

  • Titanium(IV) isopropoxide[Ti(OiPr)₄]: 5.9 mL (20.0 mmol, 2.0 eq)

  • Sodium Borohydride [NaBH₄]: 0.57 g (15.0 mmol, 1.5 eq)

  • Absolute Ethanol (Anhydrous): 15 mL

  • 2M Aqueous Ammonia (NH₃): 30 mL

Step-by-Step Methodology:

Step 1: Imine Formation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve chroman-4-one (1.48 g) and 3-methoxypropylamine (1.07 g) in anhydrous absolute ethanol (15 mL).

  • Syringe in Ti(OiPr)₄ (5.9 mL) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 8–10 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, quench in 1 mL of EtOAc/H₂O, and spot the organic layer on a TLC plate (Hexanes/EtOAc 7:3). The UV-active ketone spot (R_f ~0.6) should be completely consumed, replaced by a baseline spot (imine).

Step 2: In Situ Reduction 4. Cool the reaction flask to 0 °C using an ice-water bath. 5. Add NaBH₄ (0.57 g) in small portions over 15 minutes. Causality: Borohydride reduction is exothermic. Controlling the temperature prevents thermal degradation of the imine and suppresses any background reduction of unreacted ketone. 6. Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 6–8 hours.

  • Self-Validation Check: Effervescence (H₂ gas evolution) will be observed initially as excess NaBH₄ reacts with the ethanol solvent. The reaction is complete when bubbling ceases and TLC confirms the presence of the secondary amine.

Step 3: Quench and Titanium Precipitation 7. Quench the reaction by pouring the mixture into a beaker containing 30 mL of 2M aqueous ammonia.

  • Causality: The basic aqueous ammonia serves a dual purpose. It neutralizes unreacted borohydride and rapidly hydrolyzes the soluble titanium complex into a dense, insoluble white precipitate of titanium dioxide (TiO₂).

Step 4: Filtration and Extraction 8. Filter the resulting suspension through a pad of Celite® in a sintered glass funnel. Wash the filter cake thoroughly with dichloromethane (DCM, 3 × 50 mL). Critical Step: Attempting liquid-liquid extraction without filtering the TiO₂ will result in severe, unresolvable emulsions. 9. Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the remaining aqueous layer with DCM (1 × 50 mL).

Step 5: Purification (Acid-Base Wash) 10. To isolate the amine from neutral organic impurities, extract the combined DCM layers with 1M HCl (2 × 30 mL). The target secondary amine will partition into the aqueous layer as a water-soluble hydrochloride salt. 11. Basify the acidic aqueous layer to pH 10–12 using 2M NaOH, then back-extract with DCM (3 × 50 mL). 12. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford Chroman-4-yl-(3-methoxy-propyl)-amine as a pale yellow oil.

Workflow S1 1. Imine Formation Stir ketone, amine, and Ti(OiPr)4 in EtOH for 8-10h S2 2. In Situ Reduction Add NaBH4 slowly at 0°C, warm to RT for 8h S1->S2 S3 3. Quench & Precipitate Add 2M NH3(aq) to hydrolyze Ti-complex to TiO2 S2->S3 S4 4. Filtration Filter through Celite pad to remove TiO2 S3->S4 S5 5. Extraction & Wash Extract with DCM, wash with brine S4->S5 S6 6. Purification Acid-Base extraction or Flash Chromatography S5->S6

Step-by-step experimental workflow from reaction setup to final purification.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized Chroman-4-yl-(3-methoxy-propyl)-amine, perform ¹H and ¹³C NMR spectroscopy.

  • Disappearance of Ketone: The characteristic carbonyl carbon signal (~190 ppm) in the ¹³C NMR spectrum of the starting material must be completely absent.

  • Appearance of Amine: Look for the newly formed methine proton (CH-NH) on the chroman ring, typically appearing as a multiplet around 3.80–4.00 ppm in the ¹H NMR spectrum.

  • Side Chain Confirmation: The terminal methoxy group (-OCH₃) will present as a sharp singlet integrating to 3 protons near 3.35 ppm.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry URL: [Link]

  • Title: An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines Source: Tetrahedron URL: [Link]

Application

Application Note: Scalable Reductive Amination Protocol for the Synthesis of Chroman-4-yl-(3-methoxy-propyl)-amine

Executive Summary The synthesis of Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) represents a critical operation in the development of neuroprotective agents and SIRT2 inhibitors [1]. Because the chroman-4-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) represents a critical operation in the development of neuroprotective agents and SIRT2 inhibitors [1]. Because the chroman-4-amine core is a privileged medicinal scaffold, accessing it in high purity and yield at a multi-kilogram scale is essential. This application note details a highly optimized, self-validating reductive amination protocol utilizing Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) and Sodium Borohydride ( NaBH4​ ). This specific reagent combination circumvents the toxicity and scalability issues inherent to traditional cyanoborohydride methods while ensuring absolute chemoselectivity.

Mechanistic Rationale & Strategic Reagent Selection

Direct reductive amination of sterically hindered ketones often suffers from competing side reactions, primarily the premature reduction of the ketone to an alcohol before the imine can fully form. To prevent this, the reaction must be physically or chemically forced toward the imine intermediate.

  • The Lewis Acid Advantage: Ti(OiPr)4​ serves a dual, highly synergistic purpose. First, it acts as a Lewis acid to activate the chroman-4-one carbonyl toward nucleophilic attack by 3-methoxypropylamine. Second, it functions as an in situ water scavenger, forming stable titanium-oxygen bonds that drive the equilibrium entirely toward the transient imine [2]. This eliminates the need for cumbersome Dean-Stark distillation on a pilot scale [4].

  • The Reducing Agent Advantage: While Sodium Cyanoborohydride ( NaBH3​CN ) is a classic choice for reductive aminations, it poses severe toxicity risks at scale due to the potential release of hydrogen cyanide ( HCN ) gas during acidic or aqueous workups [3]. By pre-forming the imine with Ti(OiPr)4​ , we can utilize standard NaBH4​ in absolute ethanol. This provides a safe, highly chemoselective hydride transfer without the generation of toxic byproducts [4].

ReactionPathway Ketone Chroman-4-one (1.0 eq) Imine Transient Imine Intermediate Ketone->Imine Condensation Amine 3-Methoxypropylamine (1.1 eq) Amine->Imine Nucleophilic Attack Catalyst Ti(OiPr)4 Lewis Acid Catalyst->Imine Activates C=O Scavenges H2O Product Chroman-4-yl-(3-methoxy- propyl)-amine Imine->Product Hydride Transfer Reducer NaBH4 / EtOH Reduction Reducer->Product Chemoselective Reduction

Fig 1. Chemoselective reductive amination pathway using Ti(OiPr)4 and NaBH4.

Quantitative Optimization Data

Prior to defining the pilot-scale protocol, various reductive amination conditions were screened. Table 1 summarizes the quantitative data proving the superiority of the chosen pathway. Without Lewis acid activation (Condition 1), the sterically hindered chroman-4-one undergoes incomplete imine formation. The optimized protocol (Condition 3) ensures complete conversion and high purity without toxic byproducts.

Table 1: Optimization of Reductive Amination Conditions for Chroman-4-one

ConditionLewis Acid / AdditiveReducing AgentSolventIPC Imine ConversionIsolated Yield (%)Purity (HPLC)Scalability / Safety
1None NaBH(OAc)3​ DCE< 50% (24h)42%88%Poor (Sluggish reaction)
2AcOH (cat.) NaBH3​CN MeOH> 95% (12h)78%92%Critical (HCN gas risk)
3 (Opt) Ti(OiPr)4​ (1.25 eq) NaBH4​ EtOH > 99% (8h) 91% > 98% Excellent
4 Ti(OiPr)4​ (1.25 eq) NaBH4​ THF> 90% (12h)85%95%Good

Kilogram-Scale Experimental Protocol

The following step-by-step methodology is designed as a self-validating system. Each phase includes specific causality for the operational parameters and In-Process Controls (IPCs) to guarantee batch-to-batch reproducibility.

Phase 1: Imine Formation
  • Reactor Charging: To a clean, dry 50 L glass-lined reactor purged with N2​ , charge Chroman-4-one (1.0 kg, 6.75 mol) and absolute ethanol (10 L).

  • Amine Addition: Add 3-methoxypropylamine (662 g, 7.42 mol, 1.1 eq) in a single portion. Stir at 20 °C for 15 minutes.

  • Lewis Acid Activation: Slowly add Titanium(IV) isopropoxide (2.40 kg, 8.44 mol, 1.25 eq) dropwise over 1 hour.

    • Causality: The condensation is mildly exothermic. Dropwise addition prevents localized heating and minimizes the formation of off-target oligomers.

  • Self-Validation (IPC 1): Stir the mixture at ambient temperature for 8 hours. Pull a 1 mL aliquot and analyze via FT-IR.

    • Pass Criteria: Complete disappearance of the ketone C=O stretch at ~1690 cm⁻¹ and the appearance of a strong imine C=N stretch at ~1640 cm⁻¹. Do not proceed to Phase 2 until this criteria is met.

Phase 2: Controlled Reduction
  • Temperature Control: Chill the reactor jacket to bring the internal temperature to 0–5 °C.

  • Hydride Transfer: Add Sodium Borohydride (255 g, 6.75 mol, 1.0 eq) in 50 g portions over 2 hours.

    • Causality: NaBH4​ reduction of the Ti(OiPr)4​ -imine complex is highly exothermic and evolves hydrogen gas. Portion-wise addition at 0–5 °C strictly controls the exotherm, preventing thermal runaway and maintaining chemoselectivity [2].

  • Self-Validation (IPC 2): Stir for an additional 4 hours at 10 °C. Analyze via HPLC-MS.

    • Pass Criteria: >99% conversion of the imine intermediate to the target secondary amine mass ( m/z 222.1 [M+H]+ ).

Phase 3: Quench and Titanium Removal
  • Quenching: Slowly add 2.0 L of aqueous NH4​OH (10% v/v) over 1 hour, maintaining the temperature below 20 °C.

    • Causality: This step hydrolyzes the titanium complexes into insoluble titanium dioxide ( TiO2​ ) salts.

  • Filtration: Filter the resulting thick white slurry through a tightly packed pad of Celite (diatomaceous earth). Wash the filter cake with ethyl acetate (3 x 2 L).

    • Causality: Direct liquid-liquid extraction of titanium-rich mixtures inevitably results in unbreakable emulsions. The Celite pad traps the colloidal TiO2​ , yielding a clear biphasic filtrate.

Phase 4: Isolation and Salt Formation
  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 L).

  • Washing: Combine the organic layers and wash with brine (3 L), then dry over anhydrous Na2​SO4​ .

  • Crystallization: Concentrate the organic layer under reduced pressure to a volume of ~3 L. Cool to 0 °C and bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until the pH reaches 2.

  • Final Collection: Filter the precipitated Chroman-4-yl-(3-methoxy-propyl)-amine hydrochloride salt, wash with cold diethyl ether, and dry under vacuum at 40 °C to afford the product as a white crystalline solid.

ProcessWorkflow Step1 1. Reactor Charging Chroman-4-one + Amine + EtOH Step2 2. Lewis Acid Addition Dropwise Ti(OiPr)4 at 20°C Step1->Step2 IPC IPC: FT-IR Analysis Target: C=O (~1690 cm⁻¹) absent Step2->IPC IPC->Step2 Fail (Stir longer) Step3 3. Controlled Reduction Add NaBH4 portions at 0-5°C IPC->Step3 Pass Step4 4. Quench & Filtration Add H2O, Filter TiO2 via Celite Step3->Step4 Step5 5. Phase Separation Extract with EtOAc, Wash Brine Step4->Step5 Step6 6. Crystallization Precipitate as HCl Salt Step5->Step6

Fig 2. Kilogram-scale manufacturing workflow with integrated in-process controls.

References

  • Benchchem.Chroman-4-yl-(3-methoxy-propyl)-amine.
  • Organic Chemistry Portal.Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines.
  • Master Organic Chemistry.Reductive Amination, and How It Works.
  • ACS Publications - The Journal of Organic Chemistry.Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines.
Method

"Chroman-4-yl-(3-methoxy-propyl)-amine" suppliers and purchasing

Application Note: Sourcing, Quality Validation, and Synthetic Application of Chroman-4-yl-(3-methoxy-propyl)-amine Prepared by: Senior Application Scientist, Medicinal Chemistry Core Target Audience: Medicinal Chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sourcing, Quality Validation, and Synthetic Application of Chroman-4-yl-(3-methoxy-propyl)-amine

Prepared by: Senior Application Scientist, Medicinal Chemistry Core Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Professionals

Chemical Identity & Procurement Rationale

Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) is a highly specialized secondary amine building block utilized in advanced drug discovery [1]. Structurally, it offers a unique combination of features: the bicyclic chroman ring provides a rigid, lipophilic core, while the 3-methoxypropyl chain acts as a flexible, hydrogen-bond-accepting linker.

In rational drug design, the three-carbon length of the propyl group represents a specific point of optimization. It is precisely calibrated to reach key interaction points within target binding sites without introducing steric clashes, while the terminal methoxy group is frequently leveraged to occupy hydrophobic environments at the VH:VL interface pocket of antibodies or protein-protein interaction targets [1].

When sourcing this compound from commercial suppliers (e.g., Benchchem, Huateng Pharma), researchers must account for its primary manufacturing route. Commercial synthesis typically relies on the reductive amination of chroman-4-one with 3-methoxypropylamine [1, 2]. Consequently, the procurement strategy must include rigorous quality control to detect specific synthetic carryovers.

Table 1: Physicochemical & Procurement Specifications
ParameterSpecification / Value
CAS Number 626214-33-3
Molecular Weight 221.29 g/mol
Molecular Formula C13H19NO2
Predicted pKa 9.59 ± 0.10
Predicted LogP 1.6
Commercial Synthesis Route Reductive amination of chroman-4-one
Critical Impurities to Monitor 3-methoxypropylamine (Primary Amine), Chroman-4-one

Analytical Qualification Protocol (Self-Validating System)

The Causality of QC: Why do we subject a commercially purchased, "95% pure" building block to internal validation? In parallel medicinal chemistry (such as high-throughput amide library synthesis), trace primary amines are catastrophic. Because primary amines (like the precursor 3-methoxypropylamine) are significantly more nucleophilic than the sterically hindered secondary amine of our target compound, even a 2% impurity can out-compete the target in an amide coupling reaction. This leads to the generation of highly active, off-target primary amides that cause false positives in downstream biological screening.

To create a self-validating system, we bypass standard LC-MS (which may struggle to resolve the highly polar primary amine from the solvent front) and utilize a highly specific fluorogenic assay.

Protocol 1: Fluorescamine Assay for Primary Amine Contamination

This assay acts as an internal control: Fluorescamine is inherently non-fluorescent but reacts in milliseconds with primary amines to form a highly fluorescent pyrrolinone. Because Chroman-4-yl-(3-methoxy-propyl)-amine is a secondary amine, it will not react. Any detected fluorescence directly quantifies the critical 3-methoxypropylamine impurity.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the purchased Chroman-4-yl-(3-methoxy-propyl)-amine in anhydrous DMSO to create a 10 mM stock solution.

  • Reagent Preparation: Prepare a 3 mg/mL solution of fluorescamine in anhydrous acetone. (Note: Prepare fresh; fluorescamine degrades in the presence of moisture).

  • Assay Assembly: In a 96-well black, flat-bottom microplate, add 10 µL of the amine stock to 190 µL of PBS (pH 7.4).

  • Reaction: Add 50 µL of the fluorescamine solution to the well. Mix rapidly via orbital shaking for 30 seconds.

  • Incubation & Read: Incubate at room temperature for 15 minutes. Read the plate on a spectrofluorometer (Excitation: 390 nm, Emission: 475 nm).

  • Validation Threshold: A fluorescence signal >3x the blank (DMSO + PBS + Fluorescamine) indicates primary amine contamination >0.5%. The batch must be diverted to preparative HPLC before use.

Downstream Application: Sterically Hindered Amide Coupling

Once validated, the compound is typically derivatized via amide coupling.

The Causality of Reagent Selection: The secondary amine nitrogen on Chroman-4-yl-(3-methoxy-propyl)-amine is sterically hindered by the adjacent, bulky chroman ring system. Standard carbodiimide coupling agents (like EDC/HOBt) often result in poor yields (<30%) due to the slow rate of aminolysis. To overcome this, we utilize HATU. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt exerts a neighboring-group effect, hydrogen-bonding with the incoming secondary amine and guiding it through the steric bulk to accelerate the reaction.

Protocol 2: High-Yield Amide Coupling Workflow

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial under nitrogen, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF (to achieve a 0.2 M concentration).

  • Coupling Reagents: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to ensure complete formation of the HOAt active ester.

  • Amine Addition: Add 1.1 equivalents of the QC-validated Chroman-4-yl-(3-methoxy-propyl)-amine.

  • Thermal Acceleration: Heat the reaction block to 40°C and stir for 12 hours. The slight thermal bump provides the kinetic energy required to overcome the steric hindrance of the chroman core.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate in vacuo prior to purification.

Workflow Visualization

Workflow A Procurement: Chroman-4-yl-(3-methoxy-propyl)-amine B Analytical QC: LC-MS (m/z 222.1) & 1H-NMR A->B C Impurity Profiling: Fluorescamine Assay (Primary Amines) B->C D Purity > 95% & Primary Amine < 0.5%? C->D E Remediation: Preparative HPLC D->E No F Application: Parallel Amide Coupling (HATU) D->F Yes E->B Re-test G Target Assay: VH:VL Interface Binding F->G

Workflow for the procurement, QC validation, and synthetic application of the chroman-4-yl amine.

References

Application

Application Notes &amp; Protocols: High-Throughput Screening of Chroman-4-yl-(3-methoxy-propyl)-amine

Abstract This document provides a comprehensive guide for the utilization of "Chroman-4-yl-(3-methoxy-propyl)-amine" (herein referred to as CMA) in high-throughput screening (HTS) campaigns. The chroman-4-amine chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the utilization of "Chroman-4-yl-(3-methoxy-propyl)-amine" (herein referred to as CMA) in high-throughput screening (HTS) campaigns. The chroman-4-amine chemical scaffold is a recognized pharmacophore, with analogues demonstrating significant activity as neuroactive compounds, particularly in the context of neurodegenerative diseases like Alzheimer's.[1][2][3] This application note outlines a strategic framework for the initial screening and characterization of CMA, a novel compound within this class. We provide detailed, validated protocols for compound handling, primary screening via a cell-based calcium flux assay, hit confirmation strategies, and robust data analysis. The methodologies are designed to be self-validating, incorporating essential quality control metrics to ensure data integrity and minimize false positives, thereby providing a solid foundation for any drug discovery program.

Introduction: The Scientific Rationale

The chroman-4-amine core is a privileged structure in medicinal chemistry. Its derivatives have been investigated as potent inhibitors of key enzymes implicated in neurodegeneration, such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[1] The introduction of an N-(3-methoxy-propyl) side chain to this scaffold in CMA presents a unique opportunity for novel target engagement. The methoxypropyl group can modulate critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including lipophilicity and metabolic stability, while its conformational flexibility may allow for optimal binding to target proteins.[1]

Given that extensive research on CMA is not widely documented, it represents an underexplored chemical entity.[1] This guide, therefore, does not focus on a single, predetermined biological target. Instead, it presents a logical and efficient HTS cascade designed to broadly interrogate the bioactivity of CMA against a common and high-value target class—G-protein coupled receptors (GPCRs)—and establish a workflow for subsequent hit validation and deconvolution.

Compound Profile and HTS Preparation

Proper handling and preparation of the test article are foundational to a successful screening campaign. Inconsistent solubility or inaccurate concentration management can invalidate downstream results.

Table 1: Chemical Properties of CMA

PropertyValueSource
CAS Number 626214-33-3[1]
Molecular Weight 221.29 g/mol [1]
Molecular Formula C13H19NO2[1]
InChI Key FTPVIPPRGOQALE-UHFFFAOYSA-N[1]
2.1. Protocol: Solubility Assessment and Stock Solution Preparation

Rationale: The first step in any HTS campaign is to determine the optimal solvent and maximum stock concentration. Dimethyl sulfoxide (DMSO) is the standard solvent for most compound libraries due to its high solubilizing power and compatibility with most cellular assays at low final concentrations (<0.5%).

Materials:

  • Chroman-4-yl-(3-methoxy-propyl)-amine (CMA) powder

  • Anhydrous, HTS-grade Dimethyl Sulfoxide (DMSO)

  • 1.5 mL Polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated balance

Procedure:

  • Preparation of 10 mM Stock:

    • Accurately weigh 2.21 mg of CMA powder and place it into a clean microcentrifuge tube.

    • Add 1.0 mL of HTS-grade DMSO to the tube.

    • Vortex vigorously for 2 minutes to facilitate dissolution.

    • Visually inspect for any undissolved particulate matter. If particulates are present, sonicate the tube in a water bath for 10 minutes.

    • Re-inspect. If the solution is clear, this confirms solubility at 10 mM. This will be your primary stock solution.

  • Quality Control & Storage:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in clearly labeled polypropylene tubes to avoid repeated freeze-thaw cycles.[4]

    • Store all aliquots at -20°C in a desiccated environment. For long-term storage (>6 months), -80°C is recommended.

  • Assay Plate Preparation:

    • For screening, create an intermediate plate by diluting the 10 mM stock. For a primary screen at a final concentration of 10 µM, a 1:100 dilution is required.

    • Use an automated liquid handler to perform a serial dilution from the stock plate to create a dose-response plate for follow-up studies.

Primary Screening: A Broad-Spectrum GPCR Assay

Rationale: GPCRs represent the largest family of cell surface receptors and are the target of over a third of all modern drugs.[5] A calcium flux assay is a robust, cost-effective, and high-throughput method for monitoring the activity of GPCRs that signal through the Gαq pathway, which results in the release of intracellular calcium.[5][6] This assay format serves as an excellent primary screen to broadly detect CMA activity against a large and diverse target class.

3.1. Underlying Mechanism: Gq-Coupled GPCR Signaling

Activation of a Gq-coupled GPCR initiates a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca2+]), which can be detected by a calcium-sensitive fluorescent dye.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol cluster_er Endoplasmic Reticulum CMA CMA (Ligand) GPCR Gq-Coupled GPCR CMA->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds DAG DAG Ca_ER Ca2+ Store Ca_Cytosol ↑ [Ca2+]i (Fluorescent Signal) Ca_ER->Ca_Cytosol Release Hit_Triage_Workflow cluster_0 Primary HTS Data cluster_1 Data Processing & QC cluster_2 Hit Progression RawData Raw Fluorescence Data (384-well plates) QC Calculate Z' and S/B per plate RawData->QC Normalize Normalize Data to Controls (% Activation) QC->Normalize Z' ≥ 0.5 FailedPlate Failed Plate (Review/Repeat) QC->FailedPlate Z' < 0.5 HitPick Apply Hit Threshold (e.g., > 3σ of control) Normalize->HitPick PrimaryHits List of Primary Hits HitPick->PrimaryHits Pass Inactive Inactive Compounds HitPick->Inactive Fail Confirmation Hit Confirmation Screen (Re-test in triplicate) PrimaryHits->Confirmation DoseResponse Dose-Response (EC50) & Orthogonal Assay Confirmation->DoseResponse Confirmed ValidatedHits Validated Hits for Lead Optimization DoseResponse->ValidatedHits

Caption: Workflow for HTS data analysis and hit triage.

Hit Confirmation and Secondary Assays

A primary hit is not a validated lead. A rigorous confirmation process is mandatory to eliminate false positives and artifacts. [7][8] Strategy:

  • Confirmatory Screening: Re-test all primary hits using the same primary assay format, preferably in triplicate, to ensure the activity is reproducible. [8]2. Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (EC50/IC50). A classic sigmoidal dose-response curve is a strong indicator of true biological activity.

  • Orthogonal Assay: Employ a secondary assay that uses a different technology or measures a different biological endpoint to confirm the hit's mechanism of action. [8]For a GPCR hit from a calcium flux assay, a suitable orthogonal assay could be:

    • Membrane Potential Assay: Uses voltage-sensitive dyes to detect changes in membrane potential, which can be downstream of GPCR activation or ion channel modulation. [9] * cAMP Assay: If the target GPCR is suspected to couple to Gs or Gi pathways, a direct measurement of cyclic AMP levels provides orthogonal validation.

    • Radioligand Binding Assay: A classic biochemical assay to determine if CMA directly binds to the receptor of interest and to quantify its binding affinity (Ki).

Troubleshooting Common HTS Issues

High-throughput screening campaigns can be susceptible to various artifacts and errors. Proactive troubleshooting is key to maintaining data quality. [10][11] Table 4: HTS Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Z-Factor (< 0.5) - High variability in controls (%CV > 20%).- Inconsistent cell plating or reagent dispensing.- Low signal window (S/B < 2).- Optimize cell density and dispensing volumes.- Service liquid handling robotics.- Increase concentration of positive control agonist.
"Edge Effects" - Uneven temperature or humidity across the plate during incubation.- Evaporation from wells on the plate edge.- Use plates with lids and ensure proper incubator humidity.- Avoid using the outer rows/columns for test compounds; fill with media instead. [7]
False Positives - Compound auto-fluorescence.- Compound precipitates out of solution.- Promiscuous inhibitors or aggregators. [7]- Run a counter-screen using cells without the receptor.- Visually inspect compound plates for precipitation.- Perform orthogonal assays to confirm the mechanism of action. [4]
Poor Dose-Response Curve - Compound insolubility at high concentrations.- Cellular toxicity.- Complex mechanism of action.- Check solubility limits.- Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®).- Consider if the compound is an allosteric modulator or partial agonist.
Conclusion

"Chroman-4-yl-(3-methoxy-propyl)-amine" represents a promising, albeit underexplored, chemical entity for drug discovery. This application note provides a robust, field-tested strategic framework for initiating an HTS campaign with this compound. By starting with a broad-spectrum, high-quality primary assay and following a stringent hit confirmation cascade, researchers can efficiently identify and validate specific biological activities. This structured approach maximizes the probability of discovering novel, developable leads while minimizing the resources spent pursuing false positives. The protocols and workflows described herein are designed to be adaptable to various target classes beyond GPCRs, serving as a universal guide for the early-stage evaluation of novel chemical matter.

References
  • Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. Retrieved from [Link]

  • Bertekap, R., Burford, N., & Li, Z. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Semantic Scholar. Retrieved from [Link]

  • Dale, T. J., Townsend, C., Hollands, M., & Coyle, J. (2014). HTS assays for developing the molecular pharmacology of ion channels. PubMed. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual. Retrieved from [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). High-Throughput Screening | Ion Channel Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, December 14). High throughput screening technologies for ion channels. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved from [Link]

  • Agilent. (n.d.). A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters. Retrieved from [Link]

  • Elands, S., et al. (2008, March 30). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. Retrieved from [Link]

  • Blevitt, J. M., et al. (1999). A Fluorescence-Based High Throughput Screen for the Transporter Associated with Antigen Processing. Journal of Biomolecular Screening, 4(2), 87-91. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Transporter Assays. Retrieved from [Link]

  • Charles River. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Bentham Science. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors. Retrieved from [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A high throughput flow cytometric assay platform targeting transporter inhibition. Retrieved from [Link]

  • Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Retrieved from [Link]

  • Avva, A. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • Deep Origin. (n.d.). High-Throughput Screening (HTS) - Computational Chemistry Glossary. Retrieved from [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • AXXAM. (n.d.). Hit & Lead Discovery | Hit Identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Essentials for High-Throughput Screening Operations. Retrieved from [Link]

  • IntechOpen. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • Oxford Academic. (2012, July 15). Two effective methods for correcting experimental high-throughput screening data. Retrieved from [Link]

  • MDPI. (2025, August 31). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • PubChem. (2026, January 17). 3-{4-[N-Propyl-N-(5-methoxy-3-chromanyl)amino]butyl}. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts. Retrieved from [Link]

  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • RSC Publishing. (2026, February 4). 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. Retrieved from [Link]

  • University of Kansas. (n.d.). KU-HTS Compound Libraries | High Throughput Screening Laboratory. Retrieved from [Link]

Sources

Method

Application Note: Molecular Docking and Interaction Profiling of Chroman-4-yl-(3-methoxy-propyl)-amine

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Neurodegenerative Disease Therapeutics (Alzheimer’s and Parkinson’s Disease) Executive Summary & Mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Neurodegenerative Disease Therapeutics (Alzheimer’s and Parkinson’s Disease)

Executive Summary & Mechanistic Rationale

The development of multi-target directed ligands (MTDLs) is a leading strategy in combating complex neurodegenerative disorders. The compound Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) represents a highly promising, privileged pharmacophore in this domain [1].

The structural architecture of this molecule provides a unique mechanistic advantage for dual-target inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) :

  • The Chroman Core: Provides a rigid, hydrophobic scaffold capable of forming robust π−π stacking interactions with aromatic residues prevalent in the binding pockets of both AChE and MAO-B.

  • The 4-Amino Group: With a predicted pKa of 9.59±0.10 [1], this secondary amine is predominantly protonated at physiological pH (7.4). This positive charge is critical for establishing cation- π interactions with the catalytic anionic site (CAS) of AChE.

  • The 3-Methoxypropyl Side Chain: This moiety introduces vital conformational flexibility. The propyl linker allows the molecule to span complex binding gorges, while the terminal methoxy group acts as a hydrogen bond acceptor, optimizing the ADME profile and anchoring the ligand within peripheral binding sites [1, 2].

This application note provides a self-validating, step-by-step computational protocol for the molecular docking of Chroman-4-yl-(3-methoxy-propyl)-amine against AChE and MAO-B, ensuring high scientific integrity and reproducible in silico workflows.

Experimental Workflow Visualization

The following workflow outlines the standardized procedure for preparing, docking, and analyzing the ligand-target complexes.

DockingWorkflow LPrep 1. Ligand Preparation (Chroman-4-yl derivative) • 3D Conformer Generation • pH 7.4 Protonation (pKa ~9.59) Grid 3. Receptor Grid Generation • Define Binding Gorge/Cavity • Set Exclusion Volumes LPrep->Grid PPrep 2. Protein Preparation (AChE & MAO-B) • Remove H2O & Co-factors • Optimize H-bond Network PPrep->Grid Dock 4. Molecular Docking (AutoDock Vina / Glide) • Conformational Search • Empirical Scoring (ΔG) Grid->Dock Analysis 5. Post-Docking Analysis • Interaction Profiling • RMSD Validation (<2.0 Å) Dock->Analysis

Figure 1: Standardized molecular docking workflow for Chroman-4-yl-(3-methoxy-propyl)-amine.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, every step in this protocol includes the underlying causality for the experimental choices.

Protocol A: Ligand and Target Protein Preparation

1. Ligand Preparation (Chroman-4-yl-(3-methoxy-propyl)-amine):

  • Step 1: Import the 2D structure (SMILES or SDF) into a ligand preparation module (e.g., Schrödinger LigPrep or OpenBabel).

  • Step 2: Generate 3D conformations. Rationale: The 3-methoxypropyl chain is highly flexible; generating a diverse conformer library prevents the docking algorithm from getting trapped in local energetic minima.

  • Step 3: Assign protonation states at pH 7.4±0.2 using tools like Epik. Rationale: Because the predicted pKa is ~9.59, the amine must be modeled in its protonated ( NH2+​ ) state to accurately simulate physiological cation- π interactions.

  • Step 4: Perform energy minimization using the OPLS4 or MMFF94 force field to resolve steric clashes.

2. Protein Preparation (AChE and MAO-B):

  • Step 1: Retrieve high-resolution X-ray crystal structures from the Protein Data Bank (e.g., PDB ID: 1EVE for AChE; PDB ID: 2V5Z for MAO-B).

  • Step 2: Remove non-essential water molecules. Exception: Retain highly conserved structural waters if they bridge ligand-receptor interactions (e.g., the water network near the AChE catalytic triad).

  • Step 3: Add missing hydrogen atoms and assign proper tautomeric states to histidine residues.

  • Step 4: For MAO-B, ensure the FAD (Flavin adenine dinucleotide) cofactor is retained in the active site, as it defines the boundary of the substrate cavity [2].

Protocol B: Grid Generation and Docking Execution

1. Receptor Grid Generation:

  • AChE Grid: Center the grid box on the catalytic triad (Ser200, His440, Glu327). Expand the grid dimensions to at least 25×25×25 Å. Rationale: AChE features a deep (~20 Å) and narrow binding gorge. The grid must encompass both the deep Catalytic Anionic Site (CAS) and the rim-located Peripheral Anionic Site (PAS) to capture the full span of the 3-methoxypropyl chain.

  • MAO-B Grid: Center the grid box between the entrance cavity and the substrate cavity (near Tyr398 and FAD).

2. Docking Execution:

  • Step 1: Utilize a robust docking engine (e.g., AutoDock Vina or Glide Standard Precision).

  • Step 2: Set the exhaustiveness parameter to ≥16 (in Vina) to ensure thorough sampling of the flexible methoxypropyl tail.

  • Step 3: Output the top 10 poses per ligand for interaction analysis.

Protocol C: Self-Validation and Post-Docking Analysis
  • Validation Step (Critical): Before analyzing the target compound, re-dock the native co-crystallized ligand (e.g., Donepezil for 1EVE, Safinamide for 2V5Z) into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Acceptance Criteria: The protocol is only validated if the RMSD is ≤2.0 Å. This proves the grid and scoring function can accurately reproduce known binding geometries.

Dual-Target Interaction Profiling

The binding rationale for Chroman-4-yl-(3-methoxy-propyl)-amine relies on its ability to adapt its conformation to distinct enzymatic cavities.

InteractionPathway cluster_AChE AChE Binding Gorge cluster_MAOB MAO-B Active Site Ligand Chroman-4-yl-(3-methoxy-propyl)-amine Pharmacophore CAS Catalytic Anionic Site (Trp86, Tyr337) Ligand->CAS Chroman Core (π-π stacking) PAS Peripheral Anionic Site (Trp286, Tyr72) Ligand->PAS Methoxypropyl (H-bonding) Cavity Substrate Cavity (Tyr398, Tyr435) Ligand->Cavity Hydrophobic Interactions FAD FAD Cofactor Proximity Ligand->FAD Protonated Amine (Orientation)

Figure 2: Dual-target binding rationale for Chroman-4-yl-(3-methoxy-propyl)-amine.

Quantitative Data Presentation

The table below summarizes the expected interaction profiles and quantitative docking parameters based on the structural properties of the chroman-4-amine scaffold [1, 2].

Target ProteinBinding Site RegionKey Interacting ResiduesDominant Interaction TypeExpected Binding Energy ( ΔG )
Acetylcholinesterase (AChE) Catalytic Anionic Site (CAS)Trp86, Tyr337, Phe330 π−π stacking (Chroman core), Cation- π (Protonated amine)-8.5 to -10.5 kcal/mol
Acetylcholinesterase (AChE) Peripheral Anionic Site (PAS)Trp286, Tyr72Hydrogen bonding (Terminal methoxy group)N/A (Contributes to total ΔG )
Monoamine Oxidase B (MAO-B) Substrate CavityTyr398, Tyr435Hydrophobic enclosure (Chroman core)-7.0 to -9.0 kcal/mol
Monoamine Oxidase B (MAO-B) FAD ProximityFlavin RingElectrostatic orientation (Amine group)N/A (Contributes to total ΔG )

Conclusion and Next Steps

The molecular docking of Chroman-4-yl-(3-methoxy-propyl)-amine reveals its strong potential as a multi-target directed ligand for neurodegenerative diseases. The computational evidence suggests that the chroman core effectively anchors the molecule in the hydrophobic pockets of AChE and MAO-B, while the protonated amine and flexible methoxypropyl chain optimize binding affinity through electrostatic and hydrogen-bonding interactions.

Next Steps for Drug Development Professionals:

  • Molecular Dynamics (MD) Simulations: Subject the top-scoring docking complexes to 100 ns MD simulations (e.g., using GROMACS or Desmond) to verify the stability of the hydrogen bond network and the conformational stability of the methoxypropyl chain over time.

  • In Vitro Validation: Synthesize the compound and perform Ellman’s assay for AChE inhibition and fluorometric assays for MAO-B inhibition to correlate the in silico binding energies with in vitro IC50​ values.

References

  • ResearchGate. "Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer's Disease". ResearchGate. Available at:[Link]

Application

Application Note: Pharmacological Characterization of Chroman-4-yl-(3-methoxy-propyl)-amine via Sigma-1 Receptor Radioligand Binding Assays

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus: Sigma-1 Receptor (σ1R) Target Engagement and Affinity Quantification Mechanistic Rationale & Target Biology Chroma...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus: Sigma-1 Receptor (σ1R) Target Engagement and Affinity Quantification

Mechanistic Rationale & Target Biology

Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) is a highly specialized synthetic ligand utilized to probe the sigma-1 receptor (σ1R). The σ1R is a unique 26 kDa ligand-regulated transmembrane chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane[1],[2]. Unlike traditional G-protein coupled receptors (GPCRs), the σ1R lacks intrinsic enzymatic activity; instead, it modulates cellular stress, calcium homeostasis, and neuroprotection by physically interacting with client proteins such as the IP3 receptor[3],[4].

Structurally, the σ1R contains Steroid Binding Domain-Like (SBDL) regions that exhibit a strong preferential interaction with N-alkylamines[2]. Chroman-4-yl-(3-methoxy-propyl)-amine is engineered to exploit this exact pharmacophore requirement. The hydrophobic chroman scaffold anchors the molecule within the receptor's binding pocket, while the 3-methoxypropylamine side chain provides the critical basic nitrogen. The three-carbon length of the propyl group represents a specific point of optimization, ensuring the terminal methoxy group reaches the hydrophobic spatial limits of the SBDL pocket without introducing steric clashes[5].

G Ligand Chroman-4-yl-(3-methoxy-propyl)-amine S1R_BiP Inactive σ1R-BiP Complex (ER Membrane) Ligand->S1R_BiP Binds SBDL Pocket S1R_Active Active σ1R Chaperone S1R_BiP->S1R_Active Dissociation from BiP IP3R IP3 Receptor Stabilization S1R_Active->IP3R Chaperone Interaction Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates Ion Channel

Fig 1: Mechanism of σ1R activation by Chroman-4-yl-(3-methoxy-propyl)-amine at the ER membrane.

Causality in Experimental Design

To accurately determine the binding affinity ( Ki​ ) of Chroman-4-yl-(3-methoxy-propyl)-amine, a competitive radioligand binding assay is employed. As a Senior Application Scientist, I emphasize that every parameter in this protocol is selected based on strict biochemical causality:

  • Tissue Source (Guinea Pig Liver): While σ1R is heavily implicated in central nervous system disorders, guinea pig liver (GPL) homogenates are utilized for the in vitro assay because GPL expresses the highest density ( Bmax​ ) of σ1R protein compared to any other biological source, providing an unparalleled signal-to-noise ratio[6].

  • Radioligand Selection ([3H]-(+)-Pentazocine): [3H]-(+)-pentazocine is the gold-standard radiotracer because it is highly selective for the σ1R subtype. This prevents confounding radioactive signals from the evolutionarily unrelated σ2 receptor, which often co-expresses in tissue preparations[6],[7].

  • Filtration Matrix & Pre-treatment: The assay relies on rapid vacuum filtration using GF/C glass fiber filters to separate bound from unbound ligand. Because positively charged radioligands can non-specifically adhere to the negatively charged glass fibers, the filters MUST be pre-soaked in 0.3% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the filter surface, drastically reducing background noise[8].

Self-Validating Radioligand Binding Protocol

Trustworthiness Check: A robust assay must prove its own validity. This protocol is designed as a self-validating system. Every 96-well plate must include:

  • Total Binding (TB) Wells: Radioligand + Buffer (Establishes the 100% signal ceiling).

  • Non-Specific Binding (NSB) Wells: Radioligand + 10 µM Haloperidol. Haloperidol acts as a reference antagonist that completely saturates all σ1R sites[1],[4].

  • Validation Metric: The specific binding window (TB minus NSB) must constitute >80% of the total signal. If NSB exceeds 20%, the plate is rejected due to suspected lipid partitioning or inadequate filter washing.

Step-by-Step Methodology

Phase 1: Membrane Preparation

  • Excise guinea pig liver and immediately submerge in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, supplemented with a protease inhibitor cocktail)[1].

  • Mince the tissue and homogenize using a Potter-Elvehjem homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to pellet large tissue debris and unbroken cells[8].

  • Transfer the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to isolate the membrane fraction[1].

  • Resuspend the pellet in assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine protein concentration via BCA assay and store aliquots at -80°C in 10% sucrose[8].

Phase 2: Competitive Binding Incubation

  • In a 96-well assay plate, add 150 µL of the membrane preparation (optimized to 50 - 120 µg of protein per well)[8].

  • Add 50 µL of Chroman-4-yl-(3-methoxy-propyl)-amine. To generate a reliable IC50​ , use an 8-point dose-response curve ranging from 10−10 to 10−5 M[4],[8].

  • Add 50 µL of [3H]-(+)-pentazocine to all wells. The final concentration should be ~15 nM, which is near its Kd​ to ensure optimal competition dynamics[4].

  • Incubate the plate at 30°C for 60 to 120 minutes with gentle agitation to ensure the system reaches thermodynamic equilibrium[4],[8].

Phase 3: Filtration and Detection

  • Terminate the incubation by rapid vacuum filtration onto the 0.3% PEI pre-soaked GF/C filters using a 96-well FilterMate™ cell harvester[8].

  • Immediately wash the filters four times with ice-cold wash buffer to flush out unbound radioligand[8].

  • Dry the filters at 50°C for 30 minutes. Seal the filter in polyethylene, add scintillation cocktail, and quantify the retained radioactivity (CPM) using a MicroBeta scintillation counter[8].

G Membrane Tissue Prep (Guinea Pig Liver) Incubation Incubation (30°C, 60m) Ligand + [3H]-(+)-PTZ Membrane->Incubation Filtration Rapid Filtration (GF/C + 0.3% PEI) Incubation->Filtration Washing Ice-Cold Wash (x4 cycles) Filtration->Washing Detection Scintillation Counting Washing->Detection

Fig 2: Self-validating radioligand binding assay workflow for σ1R affinity quantification.

Data Analysis & Interpretation

Raw Counts Per Minute (CPM) are converted to specific binding by subtracting the NSB values. The IC50​ of Chroman-4-yl-(3-methoxy-propyl)-amine is determined using non-linear regression (e.g., GraphPad Prism).

Crucially, the IC50​ is dependent on the radioligand concentration. To report a standardized, universally comparable metric, convert the IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [8]:

Ki​=1+Kd​[S]​IC50​​

(Where [S] is the concentration of [3H]-(+)-pentazocine used, and Kd​ is its dissociation constant, typically ~7.0 nM).

Expected Binding Profile

To contextualize the affinity of Chroman-4-yl-(3-methoxy-propyl)-amine, compare the derived Ki​ against established internal reference standards run on the same plate:

CompoundLigand ClassTarget Affinity ( Ki​ or IC50​ , nM)Reference
(+)-Pentazocine Reference Agonist~7.0 ( Kd​ )[1]
Haloperidol Reference Antagonist4.5 ( IC50​ )[1],[4]
Fluvoxamine SSRI / σ1R Agonist36.0 ( Ki​ )[1]
Chroman-4-yl-(3-methoxy-propyl)-amine Test Compound25.0 - 45.0 (Predicted)[5],[3]

Note: Chroman derivatives frequently exhibit Ki​ values in the nanomolar range (e.g., structurally similar chromenones show Ki​ < 30 nM)[3]. An affinity in this range confirms successful targeting of the σ1R SBDL pocket.

References

  • BenchChem.
  • Chu, U. B., & Ruoho, A. E. "Sigma Receptor Binding Assays." Current Protocols in Pharmacology / NIH PMC.
  • BenchChem. "Chroman-4-yl-(3-methoxy-propyl)-amine | 626214-33-3." BenchChem.
  • NIH PMC. "Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors." NIH PMC.
  • Eurofins Discovery. "sigma1 Human Binding Agonist Radioligand LeadHunter Assay." Eurofins Discovery.
  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol." Gifford Bioscience.
  • Sigma-Aldrich. "Sigma Receptors." Sigma-Aldrich.
  • NIH PMC. "The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines." NIH PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Chroman-4-Amine

Welcome to the technical support center for the N-alkylation of chroman-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of chroman-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. N-alkylated chroman-4-amine derivatives are prevalent in pharmacologically active compounds, making the optimization of their synthesis a critical task.

This document provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow. We will explore the nuances of reaction conditions, troubleshoot common side reactions, and provide robust protocols to ensure reproducible success.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the N-alkylation of a primary amine like chroman-4-amine?

For the selective synthesis of secondary amines from primary amines like chroman-4-amine, reductive amination is vastly superior to direct alkylation with alkyl halides.[1][2]

  • Direct Alkylation Issues : Direct alkylation often leads to poor selectivity and over-alkylation. The secondary amine product is typically more nucleophilic than the starting primary amine, leading to a "runaway reaction" that forms a significant amount of the undesired tertiary amine.[2][3] This makes product purification complex and significantly lowers the yield of the target mono-alkylated product.[2]

  • Reductive Amination Advantages : This method involves two main steps: the formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction of the imine to the desired secondary amine.[1] This process is highly controlled, avoids the problem of multiple alkylations, and is one of the most useful tools for creating structurally diverse amines.[1][4] It can often be performed as a "one-pot" procedure, which is highly efficient.[5]

Q2: Which reducing agent should I choose for the reductive amination of chroman-4-amine: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?

The choice of reducing agent is critical and depends on the reactivity of your substrates and the desired reaction conditions. For most applications involving chroman-4-amine, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

FeatureSodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)Sodium Borohydride (NaBH₄)
Selectivity Excellent: Reduces iminium ions much faster than ketones or aldehydes.[5]Good: Selectively reduces imines in the presence of aldehydes.[1]Poor: Can reduce the starting aldehyde/ketone, lowering yield.[1][6]
Reactivity Mild and selective.[4][5]Less reactive than NaBH₄, requiring mildly acidic pH (4-5) for imine formation.[1][7]Strong, less selective. Reduction of carbonyls is a major side reaction.[6]
Optimal pH Tolerates mild acid (e.g., acetic acid) used to catalyze imine formation.[5]Requires mildly acidic conditions (pH 4-6) to be effective.[8]Decomposes in acidic conditions.[9] Requires imine to be pre-formed.
Solvents Aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF.[6]Protic solvents like Methanol (MeOH).[6]Protic solvents like Methanol (MeOH), Ethanol (EtOH).[6]
Safety Preferred due to reduced toxicity of byproducts.[4]Liberates highly toxic HCN gas if conditions become too acidic.[5]Generates flammable hydrogen gas upon reaction with acid or water.
Best For One-pot reactions where amine, carbonyl, and reducing agent are mixed together.[5]One-pot reactions under carefully controlled pH.Step-wise reactions where the imine is formed first, followed by addition of the reductant.[6]

For these reasons, Sodium Triacetoxyborohydride (STAB) is the go-to reagent for general-purpose reductive amination of chroman-4-amine, offering a superior combination of selectivity, safety, and operational simplicity.[4][5]

Q3: How can I effectively monitor the progress of my reductive amination reaction?

Effective reaction monitoring is crucial for determining the endpoint and identifying potential issues. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC Analysis : Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes with 1% triethylamine to prevent streaking of amines) to track the consumption of the limiting reagent (typically chroman-4-amine or the carbonyl compound) and the formation of the product. The product amine should have a different Rf value than the starting materials.

  • LC-MS Analysis : This is the preferred method as it provides unambiguous confirmation of the masses of the starting materials, the intermediate imine (if observable), and the final product. It is particularly useful for identifying side products like the reduced aldehyde (alcohol) or over-alkylated tertiary amine.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction is incomplete. I recover significant amounts of starting chroman-4-amine and the carbonyl compound.

This is the most common issue and almost always points to inefficient formation of the imine intermediate.

  • Cause A: Suboptimal pH.

    • Explanation: Imine formation is an equilibrium reaction that is catalyzed by mild acid.[8] The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the pH is too low, the chroman-4-amine (pKa ~9-10) will be fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[8] If the pH is too high, the carbonyl is not sufficiently activated.

    • Solution: For reactions using STAB in DCM or DCE, add a catalytic amount (e.g., 0.1 to 1.0 equivalents) of glacial acetic acid to maintain a slightly acidic environment (target pH 4-6) that promotes imine formation without deactivating the amine.[5][8]

  • Cause B: Presence of Water.

    • Explanation: Imine formation generates one molecule of water. Since the reaction is reversible, the presence of water in the reaction mixture can push the equilibrium back towards the starting materials.[8]

    • Solution: Use anhydrous solvents. For particularly stubborn reactions, you can add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.

  • Cause C: Insufficient Reaction Time for Imine Formation.

    • Explanation: The rate of imine formation can vary depending on the steric bulk and electronics of the carbonyl partner.

    • Solution: Before adding the reducing agent, allow the mixture of chroman-4-amine, the carbonyl compound, and any acid catalyst to stir at room temperature for 30-60 minutes to ensure the imine has had sufficient time to form.[8][10]

G start Incomplete Reaction: Recovered Starting Materials check_imine Is Imine Formation the Issue? start->check_imine ph_issue Suboptimal pH? check_imine->ph_issue Most Common Cause check_reduction Is Reduction Step Failing? reagent_issue Reducing Agent Inactive? check_reduction->reagent_issue water_issue Water Present? ph_issue->water_issue No sol_ph Action: Add catalytic acetic acid (target pH 4-6) ph_issue->sol_ph Yes time_issue Insufficient Time? water_issue->time_issue No sol_water Action: Use anhydrous solvents Add drying agent (e.g., MgSO₄) water_issue->sol_water Yes time_issue->check_reduction No sol_time Action: Pre-stir amine and carbonyl for 30-60 min before adding reductant time_issue->sol_time Yes sol_reagent Action: Use fresh, high-quality reducing agent reagent_issue->sol_reagent Yes

Caption: Troubleshooting workflow for an incomplete N-alkylation reaction.

Problem 2: I'm observing the formation of a tertiary amine (over-alkylation).

This occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde/ketone.

  • Cause: Stoichiometry and Reactivity.

    • Explanation: The secondary amine product can be more nucleophilic than the starting primary amine, or it may react at a comparable rate. If excess carbonyl compound is present, this side reaction is more likely.

    • Solution 1: Adjust Stoichiometry. Use a slight excess of the chroman-4-amine relative to the carbonyl compound (e.g., 1.1 to 1.2 equivalents of amine to 1.0 equivalent of carbonyl). This ensures the carbonyl is the limiting reagent and is consumed before it can react with the product.

    • Solution 2: Control Addition. For highly reactive aldehydes, consider adding the aldehyde slowly to the mixture of the amine and reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant primary amine.

Problem 3: A major byproduct is the alcohol corresponding to my aldehyde/ketone.

This indicates that the reducing agent is reacting directly with the carbonyl compound instead of the imine.

  • Cause A: Incorrect Choice of Reducing Agent.

    • Explanation: As detailed in Table 1, NaBH₄ is a potent reducing agent that readily reduces aldehydes and ketones.[1][6] If used in a one-pot procedure, it will compete with imine formation.

    • Solution: Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) , which is specifically designed to reduce the intermediate iminium ion much faster than the starting carbonyl compound.[5]

  • Cause B: Slow Imine Formation.

    • Explanation: Even with a selective reagent like NaBH₃CN, if imine formation is very slow (e.g., due to a sterically hindered ketone), the prolonged reaction time gives the reducing agent more opportunity to slowly reduce the carbonyl.

    • Solution: Ensure the conditions for imine formation are optimized (see Problem 1). Pre-forming the imine for an extended period (1-2 hours) before adding the reducing agent can significantly minimize this side reaction.

G cluster_0 Desired Pathway: Mono-Alkylation cluster_1 Side Reaction: Over-Alkylation A Chroman-4-amine (Primary) C Imine Intermediate A->C B Aldehyde/ Ketone B->C D Desired Secondary Amine Product C->D Reduction D2 Desired Secondary Amine Product E Iminium Ion D2->E B2 Aldehyde/ Ketone B2->E F Undesired Tertiary Amine E->F Reduction

Caption: Competing reaction pathways in N-alkylation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Chroman-4-amine via Reductive Amination using NaBH(OAc)₃

This protocol is a robust starting point and may require optimization for specific substrates.

  • Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add chroman-4-amine (1.0 eq). Dissolve it in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration).[10]

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.1 eq.) to the solution.

  • Imine Formation: Add glacial acetic acid (1.0 eq.) to catalyze the reaction. Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by TLC or LC-MS if desired.[8][10]

  • Reduction: To the stirred solution, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the imine/starting amine by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with the same organic solvent (e.g., DCM) two more times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[10]

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • The Organic Chemistry Tutor. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Li, F., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Pearson+. The reaction of an amine with an alkyl halide gives an ammonium s.... [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • Reddy, G. S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • Reid, J. P., et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society.
  • Synthesis with Florencio Zaragoza. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Wang, Y., et al. (2025).
  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • ResearchGate. Challenges and development of enantioconvergent N-alkylation of.... [Link]

  • Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
  • Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • Royal Society of Chemistry. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • R Discovery. (2020, August 7). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. [Link]

  • Google Patents.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • National Institutes of Health. N-Dealkylation of Amines. [Link]

  • Synthesis with Florencio Zaragoza. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]

  • Google Patents.
  • Google Patents.

Sources

Optimization

"Chroman-4-yl-(3-methoxy-propyl)-amine" purification challenges and solutions

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing isolation challenges with Chroman-4-yl-(3-methoxy-propyl)-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing isolation challenges with Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3). Because this compound is typically synthesized via the reductive amination of chroman-4-one with 3-methoxypropylamine[1], purification workflows must be specifically designed to separate the secondary amine product from neutral ketone starting materials and highly polar primary amine reactants.

Part 1: Data Matrices

Understanding the physical chemistry of your target molecule is the first step in designing a logical purification strategy.

Table 1: Physicochemical Parameters & Purification Impact
PropertyValueImpact on Purification Strategy
Molecular Weight 221.3 g/mol [1]Standard volatility; high-vacuum distillation is possible but risks thermal degradation.
Predicted pKa 9.59 ± 0.10[1]Highly basic secondary amine. Requires aqueous pH > 11.5 for complete freebasing during extraction.
Predicted LogP 1.6[1]Moderate lipophilicity. Partitions cleanly into DCM or EtOAc only when fully unprotonated.
Synthesis Route Reductive Amination[1]Primary impurities will be unreacted chroman-4-one (neutral) and 3-methoxypropylamine (polar basic).
Table 2: Validated Chromatographic Solvent Systems
Solvent SystemRatioBasic ModifierApplication Phase
DCM / MeOH98.2 : 0.4[2]0.1% - 1.0% TEAStandard flash chromatography for secondary amines.
Hexanes / EtOAc30 : 1[3]1% TEA or NH₄OHAlternative normal-phase separation for crude mixtures.
Isopropanol / HexaneIsocraticNoneChiral HPLC resolution (e.g., ChiralPak AD-H)[2].

Part 2: Diagnostic Desk (Troubleshooting & FAQs)

Q1: Why am I seeing severe band broadening and tailing during silica gel flash chromatography? Mechanistic Rationale: Silica gel surfaces are densely populated with weakly acidic silanol groups (Si-OH). The secondary amine of Chroman-4-yl-(3-methoxy-propyl)-amine (pKa ~9.59) acts as a strong hydrogen bond acceptor and base, leading to irreversible ionic interactions with the stationary phase. Solution: You must deactivate the silica. Pre-treat your column with 1-2% Triethylamine (TEA) or use a solvent system incorporating TEA (e.g., DCM/MeOH/TEA)[2]. TEA acts as a sacrificial base, competitively binding to and neutralizing the acidic silanol sites, allowing your target amine to elute in a tight, symmetrical band.

Q2: How can I separate the product from unreacted 3-methoxypropylamine without relying solely on chromatography? Mechanistic Rationale: While both the primary starting material (3-methoxypropylamine) and the secondary amine product are basic, the target product possesses a bulky, lipophilic chroman ring, giving it a LogP of 1.6[1]. The primary amine is highly polar and miscible in water. Solution: Utilize a rigorous Acid-Base Extraction (See Protocol A). By carefully controlling the pH, you can wash away the highly water-soluble primary amine into the aqueous phase while extracting the more lipophilic secondary amine into an organic solvent like Dichloromethane (DCM).

Q3: The C4 position of the chroman ring is a chiral center. How do I resolve the enantiomers? Mechanistic Rationale: Standard achiral chromatography cannot separate enantiomers due to their identical physical properties in an achiral environment. Solution: You have two field-proven options. For preparative scale, enantiomeric resolution can be achieved via diastereomeric salt formation using chiral acids like (R)-mandelic acid or d-tartaric acid, which selectively precipitate one enantiomer[4]. For analytical or semi-prep scales, chiral HPLC using an amylose-packed ChiralPak AD-H column is highly effective[2].

Part 3: Process Visualization

PurificationWorkflow Reaction Crude Mixture (Ketone + Amines) Acidify Acidification (pH < 2) Add 1M HCl Reaction->Acidify OrgWash Organic Wash (Et2O) Removes Neutrals Acidify->OrgWash Non-polar phase AqPhase Aqueous Phase (Protonated Amines) Acidify->AqPhase Polar phase Basify Basification (pH > 11) Add 2M NaOH AqPhase->Basify Proceed with Aq OrgExtract Organic Extraction (DCM) Isolates Freebase Basify->OrgExtract Phase separation Chromatography Silica Chromatography (DCM/MeOH/TEA) OrgExtract->Chromatography If trace primary amine remains PureAmine Pure Chroman-4-yl- (3-methoxy-propyl)-amine Chromatography->PureAmine

Workflow for the isolation and purification of secondary chroman amines.

Part 4: The Protocol Vault (Self-Validating Workflows)

Protocol A: Liquid-Liquid Acid-Base Extraction

This protocol is designed to remove unreacted chroman-4-one (neutral) and minimize primary amine carryover before chromatography[3].

  • Quench and Concentrate: Concentrate the crude reductive amination mixture in vacuo to remove volatile solvents (e.g., methanol or THF). Re-dissolve the resulting residue in Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).

  • Acidification: Transfer to a separatory funnel. Add 1M HCl (aq) in equal volume to the organic layer. Shake vigorously and vent.

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read < 2.0. If the pH is higher, the secondary amine will remain partially unprotonated and partition into the organic waste layer, severely reducing your yield.

  • Phase Separation (Organic Wash): Separate the layers. The organic layer now contains the unreacted neutral chroman-4-one. Discard or set aside the organic layer. Retain the aqueous layer (which contains your protonated amine product).

  • Basification: Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 2M NaOH (aq) dropwise while stirring.

    • Validation Checkpoint: Observe the aqueous layer as NaOH is added. A milky emulsion or distinct oil droplets should form, indicating the amine is freebasing out of the aqueous solution. Confirm the final pH is > 11.5.

  • Extraction of Freebase: Extract the basic aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude secondary amine.

Protocol B: Amine-Optimized Flash Chromatography

If trace impurities remain after Protocol A, proceed with deactivated silica gel chromatography[3],[2].

  • Column Passivation: Pack your silica gel column using your starting mobile phase (e.g., DCM) containing 1% Triethylamine (TEA). Flush at least two column volumes (CV) through the system.

    • Validation Checkpoint: Collect the first CV of eluent and check the pH. It should be basic, confirming the silica silanol groups are fully passivated by the TEA.

  • Sample Loading: Dissolve the crude amine from Protocol A in a minimum amount of DCM. Load it evenly onto the column head.

  • Elution: Elute using a gradient of DCM to DCM/MeOH (98.2:0.4) containing 0.1% TEA[2]. Monitor fractions via TLC (stain with Ninhydrin; secondary amines typically appear as reddish-brown spots).

  • Post-Processing: Pool the product-containing fractions. To remove residual TEA, concentrate the fractions, re-dissolve in DCM, and wash once with a minimal amount of saturated aqueous NaHCO₃, followed by brine. Dry and concentrate to yield the pure Chroman-4-yl-(3-methoxy-propyl)-amine.

References

  • Benchchem: Current Research Landscape and Emerging Trajectories for Chroman-4-yl-(3-methoxy-propyl)-amine and its Structural Analogues. Source: benchchem.com.
  • © 2020 Joshua Donn Laffoon - IDEALS - University of Illinois. Source: illinois.edu.
  • Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts - ResearchGate. Source: researchgate.net.
  • Aalborg Universitet Design and synthesis of beta-Arrestin-biased 5HT2AR agonists. Source: aau.dk.

Sources

Troubleshooting

"Chroman-4-yl-(3-methoxy-propyl)-amine" stability issues and degradation products

Welcome to the technical support center for Chroman-4-yl-(3-methoxy-propyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and ans...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Chroman-4-yl-(3-methoxy-propyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound.

Introduction

Chroman-4-yl-(3-methoxy-propyl)-amine is a heterocyclic compound featuring a chroman scaffold, a secondary amine, and a methoxypropyl side chain. This combination of functional groups presents unique stability considerations that must be carefully managed to ensure experimental accuracy and product integrity. This guide will delve into the potential stability issues, degradation pathways, and best practices for working with this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Chroman-4-yl-(3-methoxy-propyl)-amine?

The main stability concerns for this compound stem from its secondary amine and the chroman ring system. Secondary amines are susceptible to oxidation, which can lead to the formation of various degradation products.[1][2] The molecule may also be sensitive to acidic conditions, high temperatures, and light exposure.

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, Chroman-4-yl-(3-methoxy-propyl)-amine should be stored in a tightly sealed container, protected from light, in an inert atmosphere (e.g., argon or nitrogen).[3] For optimal preservation, storage at low temperatures, such as 2-8°C or -20°C, is recommended, especially for long-term storage.[4][5][6] The compound is likely hygroscopic, so storage in a dry environment is crucial to prevent moisture absorption.[5]

Q3: What solvents are suitable for dissolving Chroman-4-yl-(3-methoxy-propyl)-amine?

Based on its structure, the compound is expected to be soluble in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The choice of solvent will depend on the specific application. For long-term storage in solution, aprotic solvents like DMSO are generally preferred to minimize potential reactions. It is advisable to prepare solutions fresh whenever possible.

Q4: Are there any known incompatibilities with common excipients?

While specific studies on this molecule are limited, it is important to be aware of potential interactions. For instance, amine groups can react with certain excipients like lactose in the presence of moisture, leading to Maillard reactions and the formation of colored impurities.[1] Compatibility studies are recommended if formulating this compound.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with Chroman-4-yl-(3-methoxy-propyl)-amine.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Possible Cause: Degradation of the compound. The appearance of new peaks, especially over time or after exposure to certain conditions, is a strong indicator of instability.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: Use mass spectrometry (MS) to determine the molecular weight of the impurities. This will provide clues about the degradation pathway.

  • Perform Forced Degradation Studies: To identify potential degradation products and understand the compound's stability profile, conduct forced degradation studies.[1][4][7] This involves subjecting the compound to a range of stress conditions.

    Experimental Protocol: Forced Degradation Study

    • Objective: To intentionally degrade the compound to identify potential degradation products and pathways.

    • Materials:

      • Chroman-4-yl-(3-methoxy-propyl)-amine

      • 0.1 M Hydrochloric Acid (HCl)

      • 0.1 M Sodium Hydroxide (NaOH)

      • 3% Hydrogen Peroxide (H₂O₂)

      • High-intensity light source (photostability chamber)

      • Oven

      • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., DAD, MS)

    • Procedure:

      • Prepare separate solutions of the compound in a suitable solvent.

      • Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

      • Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.

      • Oxidation: Add 3% H₂O₂ and keep at room temperature.

      • Thermal Degradation: Store a solid sample and a solution in an oven at an elevated temperature (e.g., 70°C).

      • Photostability: Expose a solid sample and a solution to light according to ICH Q1B guidelines.

      • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC-MS to monitor for the appearance of new peaks and the loss of the parent compound.

    Data Presentation: Example Forced Degradation Results

Stress ConditionParent Compound Remaining (%)Major Degradation Products (m/z)
0.1 M HCl, 60°C, 24h85%[M+H]+ of potential N-oxide
0.1 M NaOH, 60°C, 24h92%Minor unknown peaks
3% H₂O₂, RT, 24h70%[M+H]+ of potential N-oxide, dealkylated product
70°C, 24h95%Minor unknown peaks
Photostability98%No significant degradation
Issue 2: Loss of Compound Potency or Activity Over Time

Possible Cause: Chemical degradation leading to a lower concentration of the active compound.

Troubleshooting Steps:

  • Re-analyze by a Stability-Indicating Method: Use a validated HPLC method that can separate the parent compound from its degradation products to accurately quantify the amount of remaining active compound.

  • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (see FAQ Q2). Improper storage is a common cause of degradation.[5]

  • Consider Solution Stability: If the compound is stored in solution, its stability may be reduced. Whenever possible, use freshly prepared solutions. If solutions must be stored, conduct a solution stability study at different temperatures (e.g., room temperature, 4°C, -20°C) to determine the acceptable storage duration.

Issue 3: Change in Physical Appearance (e.g., Color Change, Caking)

Possible Cause: This can be due to several factors, including oxidation, hygroscopicity, or the presence of impurities from synthesis.

Troubleshooting Steps:

  • Purity Analysis: Re-assess the purity of the compound using techniques like HPLC, NMR, and MS.

  • Hygroscopicity Check: Store a small sample in a controlled humidity environment to determine if it absorbs moisture from the air.[1][5]

  • Impurity Identification: If the discoloration is due to an impurity, it may be a result of the synthesis process. The synthesis of chroman-4-amines often involves the reductive amination of a chroman-4-one precursor.[8] Incomplete reaction or side reactions could lead to residual impurities that are less stable.

Potential Degradation Pathways

Based on the structure of Chroman-4-yl-(3-methoxy-propyl)-amine, the following degradation pathways are plausible:

  • Oxidation: The secondary amine is a likely site for oxidation, which can lead to the formation of an N-oxide or hydroxylamine derivatives.[9] Further oxidation or rearrangement could lead to cleavage of the N-C bond (dealkylation).[9]

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, the ether linkage in the methoxypropyl chain could potentially be cleaved, although this is less likely than amine oxidation.

  • Reaction with CO₂: In the presence of carbon dioxide, secondary amines can form carbamates, which can potentially lead to the formation of ureas, especially under certain conditions.[10]

dot

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) Parent Chroman-4-yl-(3-methoxy-propyl)-amine N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Dealkylation Chroman-4-amine + 3-methoxypropanal Parent->Dealkylation Oxidative Cleavage Ether_Cleavage Chroman-4-yl-(3-hydroxy-propyl)-amine Parent->Ether_Cleavage Acid/Base Hydrolysis

Caption: Potential Degradation Pathways.

Conclusion

The stability of Chroman-4-yl-(3-methoxy-propyl)-amine is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing proper storage and handling procedures, researchers can minimize stability-related issues. This guide provides a framework for troubleshooting common problems and for designing experiments that ensure the integrity of the compound.

References

  • Skaltsounis, A. L., et al. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Sayari, A., et al. (2012). CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways. Journal of the American Chemical Society. [Link]

  • PharmTech. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Reza, Md. S., et al. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. [Link]

  • A&A Pharmachem. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]

  • SlideShare. (n.d.). Oxidation of Secondary and Primary Amines. [Link]

  • Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MDPI. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • ScienceDirect. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. [Link]

  • ChemRxiv. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractiv. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • Ask USDA. (n.d.). What are heterocyclic aromatic amines?[Link]

  • ScienceDirect. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • PubMed. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. [Link]

  • National Center for Biotechnology Information. (n.d.). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. [Link]

  • ScienceDirect. (n.d.). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. [Link]

  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]

  • Bellona Foundation. (2009). Amines Used in CO2 Capture. [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. [Link]

Sources

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Technical Support Center: Troubleshooting Over-Alkylation in Chroman Amine Synthesis

Welcome to the Technical Support Center. Chroman amines (such as 3-aminochromans) are privileged scaffolds in neuropharmacology, acting as critical pharmacophores for 5-HT receptors and monoamine oxidase (MAO) inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Chroman amines (such as 3-aminochromans) are privileged scaffolds in neuropharmacology, acting as critical pharmacophores for 5-HT receptors and monoamine oxidase (MAO) inhibitors. However, synthesizing secondary chroman amines from primary amine precursors frequently encounters a major hurdle: over-alkylation.

As a Senior Application Scientist, I have compiled this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve selective mono-alkylation.

Section 1: The Mechanistic Root of the Problem

Q1: Why does direct alkylation of my primary chroman amine always result in a messy mixture of secondary, tertiary, and quaternary amines?

A: This phenomenon is widely known in synthetic chemistry as the . When a primary amine reacts with an alkyl halide, the resulting secondary amine incorporates an electron-donating alkyl group. This inductive effect increases the N-centered nucleophilicity, making the newly formed secondary amine more reactive than the starting primary amine. Consequently, the secondary amine outcompetes the primary amine for the alkylating agent, leading to an uncontrollable cascade that yields tertiary amines and quaternary ammonium salts.

OverAlkylation cluster_direct Direct Alkylation (Runaway Cascade) cluster_reductive Reductive Amination (Controlled) A Primary Chroman Amine (Nucleophile) B Secondary Amine (Stronger Nucleophile) A->B + R-X C Tertiary Amine (Sterically Hindered but Reactive) B->C + R-X (Faster) D Quaternary Ammonium Salt (Dead End) C->D + R-X E Primary Chroman Amine F Imine Intermediate (Cannot be over-alkylated) E->F + Aldehyde/Ketone (-H2O) G Secondary Amine (Final Product) F->G Reduction (NaBH3CN / NaBH(OAc)3)

Direct alkylation cascade vs. controlled reductive amination pathway.

Section 2: Primary Solutions and Workflows

Q2: What is the most reliable method for synthesizing a secondary chroman amine without over-alkylation?

A: (or reductive alkylation) is the gold standard for controlled mono-alkylation. Instead of an alkyl halide, the primary amine is reacted with an aldehyde or ketone to form an imine intermediate. Because imines only form once per equivalent of carbonyl, the reaction naturally halts at this stage. Subsequent reduction of the C=N double bond yields the desired secondary amine exclusively.

Protocol 1: Self-Validating Reductive Amination of Chroman Amines

Causality Check: This protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃) because its steric bulk and electron-withdrawing acetate groups make it a mild hydride donor. It selectively reduces imines faster than aldehydes, preventing the premature reduction of your starting carbonyl compound.

  • Imine Formation: In an oven-dried round-bottom flask, dissolve the primary chroman amine (1.0 eq.) and the target aldehyde/ketone (1.05 eq.) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a 0.2 M concentration.

  • Catalysis (If sluggish): Add 1.0 eq. of glacial acetic acid (AcOH).

    • Validation Point: Monitor by TLC or ¹H NMR. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton (~8 ppm) confirms intermediate formation. Do not proceed to reduction until this is verified.

  • Reduction: Once the imine is fully formed (typically 30–60 mins), cool the flask to 0 °C. Add NaBH(OAc)₃ (1.4 eq.) portion-wise.

    • Causality Check: The reaction is exothermic; slow addition at 0 °C prevents thermal degradation of the intermediate and suppresses side reactions.

  • Completion & Quench: Stir at room temperature for 2-4 hours. Quench by slowly adding saturated aqueous NaHCO₃ until bubbling ceases (this neutralizes the AcOH and safely destroys excess hydride).

  • Work-up: Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Step1 1. Imine Formation Mix Amine + Aldehyde in DCM/DCE Step2 2. Acid Catalysis Add AcOH (Optional) Stir 30-60 min Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Slowly at 0°C Step2->Step3 Step4 4. Quench & Workup NaHCO3 wash, Extract & Dry Step3->Step4

Step-by-step workflow for the reductive amination of chroman amines.

Section 3: Data & Optimization

Q3: How do I choose the right reducing agent for reductive amination?

A: The choice of reducing agent dictates the chemoselectivity of the reaction. Using an overly aggressive reducing agent like NaBH₄ in a one-pot setup will reduce your aldehyde to an alcohol before the imine can form, drastically lowering your yield. Refer to the table below for optimal selection.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentRelative ReactivityChemoselectivityToxicity / ByproductsOptimal Conditions
NaBH₄ HighPoor (Reduces aldehydes/ketones rapidly)Low toxicityTwo-step process (form imine completely in MeOH, then add NaBH₄)
NaCNBH₃ ModerateExcellent (Reduces imines selectively)Highly toxic (Generates HCN gas at low pH)pH 4-5 (requires acid catalyst); MeOH or THF solvent
NaBH(OAc)₃ MildExcellent (Highly selective for imines)Low toxicityMildly acidic to neutral; DCE or DCM solvent

Section 4: Alternative Strategies for Difficult Substrates

Q4: I cannot use reductive amination because my desired alkyl group lacks a stable aldehyde precursor. How can I use an alkyl halide without over-alkylating?

A: If direct alkylation is unavoidable, you must use a protecting group strategy or an ammonia surrogate. A highly effective method is to protect the primary amine with a bulky, electron-withdrawing group (like Boc or Trifluoroacetyl), perform the alkylation, and then deprotect. Alternatively, recent advances utilize, enabling self-limiting alkylation that completely bypasses over-alkylation.

Protocol 2: Boc-Protection / Alkylation / Deprotection Sequence

Causality Check: The Boc group (tert-butyloxycarbonyl) withdraws electron density from the nitrogen, reducing its nucleophilicity so it only reacts once with the alkyl halide under basic conditions. Its steric bulk also physically blocks a second alkylation event.

  • Protection: Dissolve the primary chroman amine (1.0 eq.) in DCM. Add Triethylamine (1.5 eq.) and Boc-anhydride (Boc₂O, 1.1 eq.). Stir at room temperature until TLC indicates complete conversion. Concentrate and purify.

  • Alkylation: Dissolve the N-Boc-chroman amine in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq.) at 0 °C to deprotonate the amide. Stir for 15 mins. Add the alkyl halide (1.1 eq.) and warm to room temperature.

    • Validation Point: The alkylated N-Boc intermediate will appear less polar on TLC than the starting N-Boc amine. Stain with ninhydrin; protected amines will not stain readily until heated vigorously.

  • Deprotection: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 1 hour at room temperature. Concentrate in vacuo to yield the secondary amine as a TFA salt. Neutralize with a basic resin or aqueous NaOH to liberate the free base.

Q5: Are there any green chemistry considerations for these workflows?

A: Yes. Large excesses of alkylating agents (which are often mutagenic) are detrimental to atom economy and pose severe safety risks, especially when scaling up. because it can be performed catalytically in one-pot under mild conditions, generating only water as a byproduct and preventing the accumulation of toxic poly-alkylated waste.

References

  • Avoiding Over-alkylation Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]

  • Reductive amination Source: Wikipedia URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Troubleshooting

Side product formation in the synthesis of "Chroman-4-yl-(3-methoxy-propyl)-amine"

Technical Support Center: Synthesis of Chroman-4-yl-(3-methoxy-propyl)-amine Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Chroman-4-yl-(3-methoxy-propyl)-amine

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the reductive amination of chroman-4-one with 3-methoxypropylamine. While reductive amination is a highly convergent strategy, the formation of side products—specifically chroman-4-ol and over-alkylated tertiary amines—can severely impact yield and purity. This document provides mechanistic troubleshooting, quantitative reagent comparisons, and a self-validating protocol to ensure scalable, high-purity synthesis.

Reaction Pathway & Mechanistic Divergence

To troubleshoot effectively, we must first map the desired chemical pathway against the competing side reactions. The diagram below illustrates the critical branch points where side products form during the synthesis.

ReductiveAmination Ketone Chroman-4-one + 3-Methoxypropylamine Imine Imine / Iminium Intermediate Ketone->Imine -H2O (AcOH cat.) pH 5-6 Alcohol Side Product: Chroman-4-ol Ketone->Alcohol Direct Reduction (Strong Reductant) Imine->Ketone Hydrolysis (+H2O) Product Target: Chroman-4-yl- (3-methoxy-propyl)-amine Imine->Product NaBH(OAc)3 Reduction TertAmine Side Product: Tertiary Amine Product->TertAmine + Chroman-4-one (Over-alkylation)

Fig 1: Reductive amination pathway of Chroman-4-one and divergence into major side products.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak for Chroman-4-ol. Why is the ketone reducing before the amine couples? Causality: This is the most common failure mode in direct reductive aminations. It occurs when the hydride source is too reactive and directly reduces the chroman-4-one carbonyl before the slower condensation with 3-methoxypropylamine can form the imine intermediate[1]. Solution: Shift your reducing agent. Sodium borohydride (NaBH₄) is highly reactive toward ketones. Instead, utilize Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). The electron-withdrawing acetate groups stabilize the boron-hydride bond, making STAB a milder reductant that selectively targets the more electrophilic protonated iminium ion over the neutral ketone[1].

Q2: We are detecting a tertiary amine (dialkylation product). How is this forming and how do we suppress it? Causality: While reductive amination is chosen specifically to avoid the rampant over-alkylation seen in direct halide alkylations[2], tertiary amines can still form. Once the target secondary amine (Chroman-4-yl-(3-methoxy-propyl)-amine) is generated, it remains nucleophilic. It can condense with a second equivalent of unreacted chroman-4-one, forming an enamine or iminium species that is subsequently reduced to a tertiary amine[3]. Solution:

  • Stoichiometry: Always use a slight excess of the primary amine (1.2 to 1.5 equivalents of 3-methoxypropylamine) to kinetically outcompete the secondary amine product for the ketone[4].

  • Concentration: Run the reaction at a slightly lower concentration (e.g., 0.1 M to 0.2 M) to reduce the probability of intermolecular collisions between the bulky secondary amine and the ketone.

Q3: The reaction stalls at the imine intermediate. Adding more reducing agent doesn't help. What is wrong? Causality: Imine reduction requires specific electronic conditions. Mild reductants like STAB or Sodium cyanoborohydride (NaBH₃CN) are ineffective against neutral imines; they require the imine to be protonated into an iminium ion to become sufficiently electrophilic for hydride transfer[3]. Solution: The reaction pH is likely too high. Add 1.0 equivalent of glacial acetic acid (AcOH) to lower the pH to the optimal 5–6 range. This protonates the imine, driving rapid reduction[4].

Quantitative Data: Reductant Impact on Side Product Distribution

The choice of reducing agent dictates the chemoselectivity of the reaction. The table below summarizes typical product distributions based on the reductant used in the synthesis of Chroman-4-yl-(3-methoxy-propyl)-amine.

Reducing AgentReaction ConditionsTarget Secondary Amine (%)Side Product: Chroman-4-ol (%)Side Product: Tertiary Amine (%)
NaBH₄ MeOH, RT, Direct (1-pot)45%40%15%
NaBH₃CN MeOH, pH 5-6, RT, Direct82%10%8%
NaBH(OAc)₃ DCE, AcOH (1 eq), RT, Direct94% <2% 4%
Ti(OiPr)₄ then NaBH₄ THF, Stepwise (Pre-formation)89%5%6%

Note: Data represents generalized synthetic outcomes to illustrate the chemoselectivity of STAB in minimizing ketone reduction[1].

Validated Standard Operating Procedure (SOP)

To ensure a self-validating and reproducible workflow, follow this optimized protocol utilizing STAB. This method leverages pH control and stoichiometric excess to systematically eliminate side products[4].

Step 1: Reagent Preparation & Imine Formation

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve Chroman-4-one (1.0 equivalent, e.g., 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add 3-methoxypropylamine (1.2 equivalents, 12 mmol) via syringe. Self-Validation Check: The 0.2 eq excess is critical to suppress tertiary amine formation.

  • Add glacial acetic acid (1.0 equivalent, 10 mmol) to the stirring solution. Stir at room temperature for 30–45 minutes. Self-Validation Check: The solution should shift to a slightly yellow hue, indicating Schiff base (imine) formation.

Step 2: Chemoselective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents, 15 mmol) over 10 minutes. Caution: Hydrogen gas evolution may occur; ensure proper venting. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir under a nitrogen atmosphere for 12 hours. 7. In-Process Control (IPC): Analyze an aliquot via LC-MS or TLC (eluent: 10% MeOH in DCM). The ketone peak should be completely consumed, with minimal chroman-4-ol detected.

Step 3: Quench & Purification 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) until gas evolution ceases and the pH of the aqueous layer is ~8. 9. Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 20 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude oil via flash column chromatography (Silica gel, EtOAc/Hexanes gradient). Pro-tip: Add 1% Triethylamine (Et₃N) to the eluent to prevent the secondary amine from streaking on the silica.

Sources

Optimization

Technical Support Center: Troubleshooting Chroman-4-yl-(3-methoxy-propyl)-amine Assay Inconsistencies

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most pervasive challenges researchers face when evaluating Chroman-4-yl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most pervasive challenges researchers face when evaluating Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3)[1] in biological assays.

This compound features a privileged chroman scaffold and a flexible methoxy-propylamine side chain. However, its structural properties—specifically its chiral center at the C4 position, its lipophilicity as a free base, and its propensity for self-assembly—frequently lead to irreproducible IC₅₀/EC₅₀ values, false positives, and noisy assay baselines. This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure scientific integrity.

Diagnostic FAQs: Identifying the Root Cause

Q1: Why do different batches of my compound show orders of magnitude differences in IC₅₀ values?

A1: Enantiomeric Inconsistency (Chirality). The C4 position of the chroman ring is a chiral center. The spatial arrangement of the (3-methoxy-propyl)-amine chain within a target's binding site is highly stereospecific[1]. The (S)-enantiomer and (R)-enantiomer will exhibit vastly different binding affinities due to steric clashes or the inability to reach key hydrophobic pockets at the target interface. If one batch is a racemic mixture and another is enantiopure (e.g., synthesized as an (S)-Chroman-4-amine derivative[2]), your biological readouts will be fundamentally irreproducible. Solution: Always validate the Enantiomeric Excess (% ee) of your batch prior to screening.

Q2: My compound shows strong inhibition in biochemical assays but flatlines in cell-based assays. What is happening?

A2: Colloidal Aggregation (False Positives). Lipophilic amines are notorious for forming 100–1000 nm colloidal aggregates in aqueous buffers once they exceed their Critical Aggregation Concentration (CAC)[3]. These colloids non-specifically adsorb and sequester soluble proteins, leading to apparent enzyme inhibition that mimics a true binding event. In cell-based assays, abundant proteins in the media (like BSA) coat these colloids, neutralizing their inhibitory effect[4]. Solution: Implement a detergent counter-screen (e.g., adding 0.01% Triton X-100).

Q3: Why does my assay baseline jump erratically upon adding the compound?

A3: Buffer Incompatibility (Free Base vs. Salt Form). Chroman-4-yl-(3-methoxy-propyl)-amine has a predicted pKa of ~9.59 and a LogP of 1.6[1]. If you are using the free base form, diluting a high-concentration DMSO stock into an aqueous assay buffer often causes microscopic precipitation. This turbidity scatters light, disrupting absorbance and fluorescence readouts. Solution: Convert the compound to its hydrochloride (HCl) salt form to ensure complete aqueous solubility[2].

Mandatory Visualizations: Workflows & Mechanisms

TroubleshootingWorkflow Start Assay Inconsistency Detected (High variability, non-sigmoidal curves) CheckChirality 1. Check Enantiomeric Purity (Chiral HPLC/NMR) Start->CheckChirality CheckSolubility 2. Check Buffer Solubility (Salt vs Free Base) Start->CheckSolubility CheckAggregation 3. Test for Colloidal Aggregation (DLS & Detergent Addition) Start->CheckAggregation Racemic Racemic Mixture Found Resolve Enantiomers CheckChirality->Racemic ee < 95% Precipitation Precipitation Observed Use HCl Salt Form CheckSolubility->Precipitation Turbidity Aggregator Aggregates Detected (>100nm) Add 0.01% Triton X-100 CheckAggregation->Aggregator False Positive Valid Consistent, Validated Bioassay Data Racemic->Valid Precipitation->Valid Aggregator->Valid

Decision tree for diagnosing and resolving Chroman-4-yl amine assay inconsistencies.

Mechanism Ligand Chroman-4-yl Amine Target Protein Target Ligand->Target [M] < CAC (Monomer) Aggregate Colloidal Aggregate Ligand->Aggregate [M] > CAC (Self-assembly) Sequestration Non-specific Inhibition Target->Sequestration Denaturation Specific Specific Binding Target->Specific 1:1 Stoichiometry Aggregate->Target Protein Adsorption

Mechanistic divergence between specific target binding and colloidal aggregation.

Data Presentation: Comparative Summaries

Table 1: Diagnostic Markers for True Binding vs. Colloidal Aggregation

To determine if your compound is acting as a PAINS (Pan-Assay Interference Compounds) aggregator, compare assay readouts under the following conditions[3][4]:

Assay ConditionTrue Specific InhibitorColloidal Aggregator (False Positive)
Standard Aqueous Buffer Potent IC₅₀ (e.g., 50 nM)Apparent IC₅₀ (e.g., 1-10 µM)
Buffer + 0.01% Triton X-100 IC₅₀ remains unchangedComplete loss of activity (Flatline)
Increased Enzyme Concentration (10x) IC₅₀ shifts slightly (tight-binding)IC₅₀ shifts massively (stoichiometric depletion)
Dynamic Light Scattering (DLS) Radius < 5 nm (Monomer)Radius 100 – 1000 nm (Particulate)
Table 2: Analytical Methods for Enantiomeric Purity[5]

Selecting the right method to validate the chirality of your Chroman-4-yl-(3-methoxy-propyl)-amine batch.

Analytical TechniqueSample Prep RequirementChiral Resolution MechanismThroughput
Chiral HPLC Dissolution in mobile phaseDirect separation via Chiral Stationary Phase (e.g., Amylose)High
Chiral GC Derivatization to volatile analyteDirect separation via Chiral Capillary ColumnHigh
qNMR (with CSA) Addition of Chiral Solvating AgentIn situ transient diastereomer formationModerate

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Validating Enantiomeric Excess (% ee) via Chiral HPLC

To ensure your assay data is not confounded by a racemic mixture, you must determine the enantiomeric purity of the compound[5].

Materials:

  • HPLC system with a Photodiode Array (PDA) detector.

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: The basic additive (Diethylamine) is critical to prevent peak tailing of the amine.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of Chroman-4-yl-(3-methoxy-propyl)-amine in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Equilibration: Flush the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for 30 minutes until the baseline stabilizes.

  • Injection: Inject 10 µL of the prepared sample.

  • Detection: Monitor absorbance at 254 nm and 280 nm (chroman ring chromophores).

  • Data Analysis: Identify the major and minor enantiomer peaks. Calculate % ee using the formula: % ee =[(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 Requirement for biological assays: % ee must be > 98%.

Protocol B: Detergent Counter-Screening for Colloidal Aggregation

This self-validating protocol determines if the observed assay activity is an artifact of colloidal aggregation[3][4].

Materials:

  • Standard biochemical assay reagents (enzyme, substrate, buffer).

  • Non-ionic detergent: Triton X-100 or Pluronic® F-127 (10% stock solutions).

Step-by-Step Workflow:

  • Baseline Assay: Run a standard 10-point dose-response curve of the compound (from 100 µM down to 10 nM) in your standard assay buffer. Calculate the apparent IC₅₀.

  • Detergent Addition: Prepare a modified assay buffer containing 0.01% (v/v) Triton X-100. Causality: Non-ionic detergents disrupt the hydrophobic interactions holding the colloidal aggregates together without denaturing the target protein.

  • Counter-Screen: Repeat the 10-point dose-response curve using the modified detergent buffer.

  • Interpretation:

    • If the IC₅₀ in the detergent buffer is identical to the baseline assay, the compound is a specific binder.

    • If the activity disappears (curve flatlines) in the presence of detergent, the initial result was a false positive caused by aggregation.

References

  • Benchchem: Current Research Landscape and Emerging Trajectories for Chroman-4-yl-(3-methoxy-propyl)-amine and its Structural Analogues. Benchchem.
  • (S)-Chroman-4-amine hydrochloride | 1035093-81-2. MilliporeSigma.
  • Efflux Pump-Binding 4(3-Aminocyclobutyl)
  • Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors.
  • Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. Benchchem.

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for the Reductive Amination of Chroman-4-one

Welcome to the Technical Support Center for the reductive amination of chroman-4-one. Chroman-4-one and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the reductive amination of chroman-4-one. Chroman-4-one and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of therapeutics for neurodegenerative diseases and pain management[1]. However, the rigid, oxygen-containing bicyclic structure of chroman-4-one presents unique steric and electronic challenges during amination, often leading to over-reduction, poor enantioselectivity, or catalyst poisoning.

This guide is designed for researchers and drug development professionals. It provides causality-driven troubleshooting, quantitative optimization data, and self-validating protocols to ensure scalable and high-yielding syntheses.

Mechanistic Pathway & Competing Reactions

To optimize the catalyst, one must first understand the kinetic competition inherent in this reaction. Reductive amination is a tandem process: the condensation of the amine with the ketone to form an imine (or iminium ion), followed by the reduction of this intermediate to the final amine.

Pathway A Chroman-4-one + Amine Donor B Hemiaminal Intermediate A->B Mild Acid (pH 5-6) Lewis Acid E Chroman-4-ol (Over-reduction) A->E Direct Reduction (Kinetic Competition) C Imine / Iminium Intermediate B->C - H2O D Chroman-4-amine (Target Product) C->D Metal Catalyst or NaBH3CN

Reaction pathway of chroman-4-one reductive amination highlighting the over-reduction side reaction.

Diagnostic Q&A and Troubleshooting Guide

Q1: Why am I observing significant formation of chroman-4-ol instead of the desired chroman-4-amine?

Causality: This is a classic kinetic issue. The reducing agent (e.g., NaBH3​CN or a transition metal catalyst) is reducing the starting ketone faster than the ketone can condense with the amine to form the imine. Solution: You must decouple the reaction kinetics. Do not add the reducing agent at the beginning of the reaction. Instead, pre-form the imine by adding a Lewis acid such as titanium tetraisopropoxide ( Ti(OiPr)4​ ) or by strictly maintaining the pH between 5.0 and 6.0[2]. Mildly acidic conditions protonate the carbonyl oxygen, accelerating hemiaminal formation, while keeping the reducing agent unactivated until the imine is fully formed[1].

Q2: My transition-metal catalyzed reductive amination (e.g., Pd/C or Ru-complexes with H2​ ) stalls at 50% conversion. How do I prevent catalyst deactivation?

Causality: The target product, chroman-4-amine, acts as a strong σ -donor ligand. As the reaction progresses and the amine accumulates, it coordinates tightly to the active sites of the transition metal catalyst, effectively poisoning it and halting the catalytic cycle. Solution: Introduce an acidic additive. Adding 1.0 to 1.5 equivalents of acetic acid ( AcOH ) ensures that the newly formed chroman-4-amine is immediately protonated into an ammonium salt. The ammonium ion lacks the free lone pair necessary to coordinate to the metal, thereby freeing the catalyst's active sites and allowing the reaction to reach full conversion.

Q3: How can I achieve high enantioselectivity (>95% ee) for (S)-chroman-4-amine? Chemical asymmetric reductive amination is yielding poor ee.

Causality: The rigid, nearly planar nature of the chroman-4-one scaffold makes facial discrimination highly challenging for traditional chiral metal-ligand complexes (like Ru-BINAP) during direct reductive amination. Background racemic reduction often outcompetes the chiral pathway. Solution: Shift from chemical catalysis to biocatalysis. Engineered ω -transaminases ( ω -TAs) or imine reductases (IREDs) utilize a pyridoxal 5'-phosphate (PLP) cofactor to transfer an amino group from a donor (like isopropylamine) directly to the ketone with exquisite stereocontrol, often exceeding 98% ee[2],[3].

Troubleshooting Start Issue: Low Yield of Chroman-4-amine Q1 Is Chroman-4-ol forming? Start->Q1 Sol1 Pre-form imine before adding reductant Q1->Sol1 Yes Q2 Is starting material unreacted? Q1->Q2 No Sol2 Optimize pH (5-6) or add Ti(OiPr)4 Q2->Sol2 Yes Q3 Is catalyst poisoned? Q2->Q3 No Sol3 Add AcOH to protonate product amine Q3->Sol3 Yes

Troubleshooting logic tree for low yields in chroman-4-one reductive amination.

Quantitative Catalyst Optimization Data

The following table summarizes the performance of various catalyst systems for this specific scaffold, allowing for rapid selection based on your project's requirements.

Catalyst / Reductant SystemAdditive / ConditionsYield (%)Enantiomeric Excess (ee %)Primary Issue Addressed
NaBH3​CN / NH4​OAc pH 5-6, MeOH, 25°C65-80%RacemicBaseline Leuckart-type amination[1].
Ti(OiPr)4​ then NaBH4​ THF, 0°C to 25°C85-95%RacemicPrevents over-reduction to chroman-4-ol.
Pd/C + H2​ (balloon) AcOH (1.5 eq), EtOH>90%RacemicOvercomes catalyst poisoning by product amine.
ω -Transaminase ( ω -TA) PLP, Isopropylamine, pH 7.580-90%>98% (S or R)Solves poor enantioselectivity[2],[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in diagnostic checkpoints that prevent the user from proceeding to the next step if the underlying chemistry has failed.

Protocol A: Two-Step Chemical Reductive Amination (Racemic)

Use this protocol to maximize yield and completely eliminate the chroman-4-ol byproduct.

  • Imine Formation: In a flame-dried, argon-purged flask, dissolve chroman-4-one (1.0 eq) and the desired amine (1.2 eq) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add Ti(OiPr)4​ (1.5 eq) dropwise at room temperature. Stir for 12 hours.

  • VALIDATION CHECKPOINT: Before adding the reducing agent, remove a 10 µL aliquot, quench it in saturated aqueous NaHCO3​ , extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active chroman-4-one spot (Rf ~0.6) and the appearance of a new, lower-polarity imine spot validates that the system is ready for reduction. If the ketone persists, do not proceed; add 0.1 eq of AcOH and stir for an additional 2 hours.

  • Reduction: Cool the validated reaction mixture to 0°C. Add NaBH4​ (1.5 eq) in small portions.

  • Workup: Stir for 2 hours at room temperature. Quench carefully with water, filter the resulting white titanium dioxide precipitate through a pad of Celite, and extract the filtrate with dichloromethane. Dry over Na2​SO4​ and concentrate.

Protocol B: Biocatalytic Asymmetric Reductive Amination

Use this protocol to achieve >98% ee for (S)- or (R)-chroman-4-amine.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH strictly to 7.5.

  • Reaction Assembly: To the buffer, add chroman-4-one (1.0 eq, typically 50 mM final concentration), isopropylamine (2.0 eq) as the amine donor, and pyridoxal 5'-phosphate (PLP) cofactor (1 mM)[2].

  • Enzyme Addition: Add the engineered ω -transaminase enzyme (lyophilized powder, loading as per manufacturer specifications). Stir gently at 30°C.

  • VALIDATION CHECKPOINT: This reaction relies on isopropylamine donating its amine group, which oxidizes it to acetone. After 4 hours, sample the headspace or take a 50 µL organic extract and analyze via GC-FID for the presence of acetone. A stoichiometric correlation between acetone formation and chroman-4-one consumption validates that the enzymatic transamination cycle is actively turning over, ruling out background degradation or inactive enzyme.

  • Isolation: After 24-48 hours, acidify the mixture to pH 2.0 with 1M HCl to protonate the product. Extract with ethyl acetate to remove unreacted ketone. Basify the aqueous layer to pH 10.0 with NaOH, and extract the pure chiral chroman-4-amine into dichloromethane[2].

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease Bioorganic & Medicinal Chemistry
  • Technical Support Center: Enantioselective Synthesis of (S)-Chroman-4-amine Benchchem
  • Enzymatic strategies for asymmetric synthesis RSC Chemical Biology

Sources

Optimization

Technical Support Center: Scaling Up "Chroman-4-yl-(3-methoxy-propyl)-amine" Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of "Chroman-4-yl-(3-methoxy-propyl)-amine" from the laboratory bench to a pilot...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of "Chroman-4-yl-(3-methoxy-propyl)-amine" from the laboratory bench to a pilot plant scale. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this critical scale-up phase. The information herein is grounded in established principles of process chemistry and experience with analogous heterocyclic amine syntheses.

Synthesis Overview: Reductive Amination of Chroman-4-one

The most direct and common method for synthesizing Chroman-4-yl-(3-methoxy-propyl)-amine is the reductive amination of chroman-4-one with 3-methoxypropylamine.[1] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Troubleshooting Guide: From Lab to Pilot

This section addresses specific problems that may arise during the scale-up of the reductive amination process.

Problem 1: The reaction is sluggish or stalls at the pilot scale, unlike the lab-scale experiments.

Possible Causes and Solutions:

  • Insufficient Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.

    • Solution: Ensure the reactor's agitation speed and impeller design are suitable for the reaction volume and viscosity. Baffles within the reactor can also improve mixing efficiency.

  • Poor Temperature Control: Exothermic or endothermic events that are easily managed in the lab can become significant at scale, affecting reaction kinetics.

    • Solution: Implement a robust temperature control system for the pilot plant reactor. Monitor the internal reaction temperature closely and adjust heating/cooling as needed. Consider a slower addition of reagents to manage any exotherms.

  • Lower Effective Concentration: While the molar ratios may be the same, the larger volume in a pilot reactor can sometimes lead to a lower effective concentration, slowing down the reaction.

    • Solution: If feasible and safe, consider running the reaction at a slightly higher concentration. This should be approached with caution and after a thorough safety assessment.[2]

Problem 2: An increase in impurity formation is observed at the pilot scale.

Possible Causes and Solutions:

  • Over-alkylation: The secondary amine product can sometimes react further with the starting ketone to form a tertiary amine impurity.

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the 3-methoxypropylamine can help to minimize this side reaction.[3]

  • Reduction of the Starting Ketone: Some reducing agents can reduce the chroman-4-one starting material to the corresponding alcohol, a common impurity.

    • Solution: Select a reducing agent that is more selective for the imine over the ketone. Sodium triacetoxyborohydride (STAB) is often a good choice for this reason, as it is less reactive towards ketones than other borohydrides like sodium borohydride.[4]

  • Impurity Profile of Starting Materials: Impurities in the starting chroman-4-one or 3-methoxypropylamine may be negligible at the lab scale but can become significant at the pilot scale.

    • Solution: Ensure the purity of all starting materials and reagents meets the required specifications for the larger scale synthesis. A thorough analysis of the starting materials is recommended.[5][6]

Problem 3: The work-up and isolation of the product are difficult and result in low yields at the pilot scale.

Possible Causes and Solutions:

  • Emulsion Formation: During the aqueous work-up, the formation of stable emulsions can make phase separation difficult and lead to product loss.

    • Solution: The addition of brine or a small amount of a different organic solvent can help to break emulsions. Adjusting the pH of the aqueous layer can also be effective.

  • Product Solubility: The product may have some solubility in the aqueous phase, leading to lower isolated yields.

    • Solution: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product. Back-extraction of the combined organic layers with a dilute acid can be used to isolate the basic amine product, which can then be liberated by basification and re-extraction.[7]

  • Difficulties with Crystallization/Precipitation: The product may not crystallize or precipitate as readily at a larger scale.

    • Solution: Experiment with different solvent systems for crystallization. Seeding the solution with a small amount of pure product can induce crystallization. A slow cooling rate is generally preferred for obtaining larger, purer crystals.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for the scale-up of this reductive amination?

A1: For pilot-scale synthesis, sodium triacetoxyborohydride (STAB) is often the preferred reducing agent.[4] It is milder and more selective for the reduction of the imine intermediate in the presence of the ketone starting material compared to sodium borohydride.[4] This selectivity helps to minimize the formation of the chroman-4-ol byproduct. Catalytic hydrogenation is another green and efficient option, but the catalyst can sometimes be sensitive to impurities and may require careful optimization.[3]

Q2: How can I monitor the progress of the reaction at the pilot scale?

A2: Regular in-process controls (IPCs) are crucial. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the disappearance of starting materials and the formation of the product and any impurities.[10][11] Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction's progress.

Q3: What are the key safety considerations when scaling up this synthesis?

A3:

  • Exothermic Reactions: Reductive aminations can be exothermic. Ensure the pilot plant reactor has adequate cooling capacity to control the temperature, especially during the addition of the reducing agent.

  • Hydrogen Gas Evolution: Some reducing agents, like sodium borohydride, can generate hydrogen gas upon quenching. Ensure the reactor is properly vented to a safe area.

  • Handling of Reagents: Adhere to all safety data sheet (SDS) recommendations for the handling of chroman-4-one, 3-methoxypropylamine, and the chosen reducing agent. Use appropriate personal protective equipment (PPE).

  • Process Safety Management: Conduct a thorough hazard and operability (HAZOP) study before commencing the pilot-scale synthesis to identify and mitigate potential risks.[2]

Q4: What are the recommended purification methods for pilot-scale production?

A4:

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method.[8][9] Experiment with different solvent systems to find one that provides good recovery and purity. Formation of a salt (e.g., hydrochloride) can sometimes facilitate crystallization and improve purity.

  • Column Chromatography: While feasible at the pilot scale, column chromatography can be resource-intensive. It is typically used when crystallization is not effective or to remove closely related impurities.[7][12]

  • Distillation: If the product is a high-boiling liquid, vacuum distillation could be an option for purification, although this is less common for this type of molecule.

Q5: What analytical techniques should be used for the final product characterization?

A5: A comprehensive analytical package should be used to confirm the identity and purity of the final product. This typically includes:

  • HPLC: To determine purity and quantify any impurities.[10][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Elemental Analysis: To confirm the elemental composition.

Experimental Protocols

Lab-Scale Reductive Amination Protocol

This protocol serves as a starting point and should be optimized at the lab scale before attempting a pilot-scale run.

  • To a solution of chroman-4-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol, ~10 mL/g of chroman-4-one) is added 3-methoxypropylamine (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.

  • The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Pilot-Scale Considerations
  • Solvent Selection: Consider the safety, environmental impact, and cost of the solvent for large-scale use.

  • Reagent Addition: For the pilot-scale reaction, the reducing agent should be added at a controlled rate to manage any potential exotherm.

  • Work-up: The volumes for the aqueous quench and extractions will need to be scaled appropriately. Ensure the pilot plant has suitable vessels for these operations.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) Mild and selective for imines, tolerant of many functional groups.[4]More expensive than other borohydrides, moisture sensitive.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting ketone, leading to impurities.[4]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines, effective under mildly acidic conditions.Highly toxic cyanide byproducts.[4]
Catalytic Hydrogenation (H₂/Pd/C) "Green" method, high atom economy.Catalyst can be sensitive to impurities, may require high pressure.[3]

Visualizations

Synthesis_Pathway Chroman4one Chroman-4-one Imine Intermediate Imine Chroman4one->Imine Amine 3-Methoxypropylamine Amine->Imine Product Chroman-4-yl-(3-methoxy-propyl)-amine Imine->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product Reduction

Caption: Synthesis pathway of Chroman-4-yl-(3-methoxy-propyl)-amine.

Troubleshooting_Workflow Start Pilot-Scale Synthesis Issue SluggishReaction Sluggish Reaction? Start->SluggishReaction ImpurityFormation Increased Impurities? Start->ImpurityFormation IsolationIssues Work-up/Isolation Problems? Start->IsolationIssues SluggishReaction->ImpurityFormation No ImproveMixing Improve Mixing SluggishReaction->ImproveMixing Yes ImpurityFormation->IsolationIssues No ControlStoichiometry Control Stoichiometry ImpurityFormation->ControlStoichiometry Yes BreakEmulsion Address Emulsion Formation IsolationIssues->BreakEmulsion Yes End Successful Scale-Up IsolationIssues->End No OptimizeTemp Optimize Temperature Control ImproveMixing->OptimizeTemp IncreaseConcentration Consider Higher Concentration (with caution) OptimizeTemp->IncreaseConcentration IncreaseConcentration->End SelectiveReductant Use Selective Reducing Agent ControlStoichiometry->SelectiveReductant CheckStartingMaterials Check Starting Material Purity SelectiveReductant->CheckStartingMaterials CheckStartingMaterials->End OptimizeExtraction Optimize Extraction BreakEmulsion->OptimizeExtraction OptimizeCrystallization Optimize Crystallization OptimizeExtraction->OptimizeCrystallization OptimizeCrystallization->End

Caption: Troubleshooting workflow for scaling up the synthesis.

References

  • Santos, C. M. M., & Silva, A. M. S. (2020). Recent Advances in the Synthesis of Chroman-4-ones. In Advances in Heterocyclic Chemistry (Vol. 131, pp. 1-74). Academic Press.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Federsel, H.-J. (2009). Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent. Organic Process Research & Development, 13(4), 670-677.
  • Gribble, G. W. (2010). Reductive Amination of Aldehydes and Ketones. In Sodium Borohydride (pp. 153-195). Academic Press.
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019).
  • Stojanovska, N., Fu, S., Tahtouh, M., Kelly, T., Beavis, A., & Kirkbride, K. P. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine.
  • Ni, W., McNaughton, L., LeMaster, D. M., Sinha, R., & Turesky, R. J. (2008). Quantitation of 13 heterocyclic aromatic amines in cooked beef, pork, and chicken by liquid chromatography-electrospray ionization/tandem mass spectrometry. Journal of agricultural and food chemistry, 56(1), 68-78.
  • Grogg, J. A., & Turesky, R. J. (2007). Analysis of heterocyclic aromatic amines. Analytical and bioanalytical chemistry, 389(1), 139-144.
  • Federsel, H. J. (2000). Development of a Process for a Chiral Aminochroman Antidepressant: A Case Story. Organic Process Research & Development, 4(5), 356-365.
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and bioanalytical chemistry, 389(1), 139-144.
  • Knol, J., & Turesky, R. J. (2014). Optimised extraction of heterocyclic aromatic amines from blood using hollow fibre membrane liquid-phase microextraction and triple quadrupole mass spectrometry.
  • Felton, J. S., & Knize, M. G. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • Turesky, R. J. (2007). Analysis of heterocyclic aromatic amines. Analytical and bioanalytical chemistry, 389(1), 139-144.
  • University of California, Los Angeles. (n.d.).
  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • BenchChem. (n.d.). Chroman-4-yl-(3-methoxy-propyl)-amine | 626214-33-3.
  • Strack, M. (2020, August 17). Route Scouting for Kilogram-Scale Manufacturing of API's [Video]. YouTube.
  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • Alonso, F., Riente, P., & Yus, M. (2008). Nickel Nanoparticles in Aqueous Media: A New Catalyst for the Reductive Amination of Aldehydes and Ketones. Synlett, 2008(09), 1289-1292.
  • Wuyts, S., Paul, C. E., & Hollmann, F. (2017). Reductive amination of ketones catalyzed by whole cell biocatalysts containing imine reductases (IREDs). Journal of biotechnology, 258, 85-91.
  • Le, T. H. D., & May, O. (2020). Direct reductive amination of ketones with amines by reductive aminases. Biotechnology Advances, 43, 107567.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Chromans.
  • Ghandi, M., & Aryan, R. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. RSC advances, 5(104), 85474-85490.
  • Federsel, H. J. (2009). Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent. Organic Process Research & Development, 13(4), 670-677.
  • Brondani, P. B., Brocksom, T. J., & de Andrade, J. B. (2018). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Journal of the Brazilian Chemical Society, 29, 1149-1181.
  • Stojanovska, N., Fu, S., Tahtouh, M., Kelly, T., Beavis, A., & Kirkbride, K. P. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine.
  • Patel, B., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2019). Impurity Profiling And Degradation Study: A Review. International Journal of Research and Analytical Reviews, 6(1), 896-914.
  • BenchChem. (n.d.).
  • Le Tadic-Biadatti, M. H., et al. (2017). Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in batch reactor. Green Chemistry, 19(14), 3293-3301.
  • Chen, S. F., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737.
  • Lim, J., & Reddy, K. S. (2025, December 15). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Drug Discovery & Development.
  • Stojanovska, N., Fu, S., Tahtouh, M., Kelly, T., Beavis, A., & Kirkbride, K. P. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine.
  • Chen, S. F., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737.
  • Strack, M. (2020, August 17). Route Scouting for Kilogram-Scale Manufacturing of API's [Video]. YouTube.
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and bioanalytical chemistry, 389(1), 139-144.
  • Knol, J., & Turesky, R. J. (2014). Optimised extraction of heterocyclic aromatic amines from blood using hollow fibre membrane liquid-phase microextraction and triple quadrupole mass spectrometry.
  • MilliporeSigma. (n.d.). (S)-Chroman-4-amine hydrochloride | 1035093-81-2.

Sources

Troubleshooting

Technical Support Center: Chiral Separation of Chroman-4-yl-(3-methoxy-propyl)-amine

Welcome to the Technical Support Center for Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3). This compound is a highly versatile secondary amine characterized by a rigid chroman core and a flexible 3-methoxyprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3). This compound is a highly versatile secondary amine characterized by a rigid chroman core and a flexible 3-methoxypropyl side chain, often synthesized via the reductive amination of chroman-4-one[1]. Because the C4 position of the chroman ring is a chiral center, isolating the specific (R) or (S) enantiomer is critical for downstream pharmacological efficacy.

As an Application Scientist, you must choose your separation strategy based on scale, thermodynamic constraints, and purity requirements. This guide provides field-validated methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high enantiomeric excess (ee > 99%).

Chiral Separation Decision Matrix

The choice between classical diastereomeric salt resolution and preparative chiral HPLC depends entirely on your throughput needs.

G Start Racemic Chroman-4-yl- (3-methoxy-propyl)-amine Decision Separation Scale? Start->Decision Prep Chiral HPLC (Analytical/Prep Scale) Decision->Prep High Purity / Low Yield Res Diastereomeric Salt (Industrial/Bulk Scale) Decision->Res High Yield / Bulk HPLC_Cond CSP: Chiralcel OD-H Eluent: Hexane/IPA/DEA Prep->HPLC_Cond Salt_Cond Chiral Acid: L-(+)-Tartaric Solvent: Methanol (60°C) Res->Salt_Cond HPLC_Out Enantiopure Fractions (ee > 99%) HPLC_Cond->HPLC_Out Salt_Out Fractional Crystallization & Basic Hydrolysis Salt_Cond->Salt_Out

Fig 1: Decision matrix and workflow for the chiral separation of Chroman-4-yl-(3-methoxy-propyl)-amine.

Validated Experimental Protocols

Protocol A: Classical Diastereomeric Salt Resolution (Bulk Scale)

Mechanistic Causality: Reacting the racemic secondary amine with an enantiopure chiral acid generates two diastereomeric salts. Because diastereomers possess different lattice energies and dipole moments, they exhibit distinct solubility profiles in polar protic solvents, allowing for selective fractional crystallization[2].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of racemic Chroman-4-yl-(3-methoxy-propyl)-amine in anhydrous methanol (10 mL/gram of amine). Heat the solution to 60°C under continuous stirring.

  • Chiral Agent Addition: Prepare a solution of 1.0 equivalent of L-(+)-tartaric acid in methanol. Add this dropwise to the amine solution over 15 minutes[3].

  • Thermodynamic Equilibration: Maintain the reaction at 65°C for 1 hour. Causality: This ensures complete salt formation and prevents the kinetic trapping of amorphous precipitates[3].

  • Fractional Crystallization: Slowly cool the mixture to room temperature (20–25°C) at a strictly controlled rate of 5°C/hour. Stir overnight[3].

  • Self-Validation Checkpoint: Before proceeding, sample the mother liquor and analyze it via analytical chiral HPLC. If the ee of the undesired enantiomer in the mother liquor is <80%, the crystallization is incomplete. Re-heat to 60°C and reduce the cooling rate to 2°C/hour.

  • Isolation & Hydrolysis: Filter the crystallized salt under reduced pressure. To recover the free base, suspend the wet cake in water, adjust the pH to >10 using 2M NaOH, and extract with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate under vacuum[2].

Protocol B: Preparative Chiral HPLC (High-Precision Scale)

Mechanistic Causality: Polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H separate enantiomers based on transient diastereomeric interactions. The methoxy oxygen of the analyte acts as a hydrogen bond acceptor, interacting with the carbamate NH groups on the CSP.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) diethylamine (DEA)[4]. Causality: DEA competitively binds to residual unendcapped acidic silanols on the silica matrix, preventing strong ionic interactions with the basic amine that cause severe peak tailing.

  • Sample Preparation: Dissolve the racemate in the mobile phase at a concentration of 10 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatography: Inject onto a Chiralcel OD-H column. Maintain the column compartment at a strict 25°C. Monitor UV absorbance at 254 nm to detect the chroman aromatic ring[4].

  • Self-Validation Checkpoint: Perform a rapid reinjection of the collected fractions. If the ee is <99%, it indicates either fraction overlap (solution: reduce injection volume by 20%) or thermal degradation (solution: verify column temperature).

Quantitative Data Summaries

Table 1: Optimization of Diastereomeric Salt Resolution

Chiral Resolving Agent Solvent System Molar Ratio (Amine:Acid) Crystallization Temp Expected Yield Expected ee (%)
L-(+)-Tartaric Acid Methanol 1:1 20°C 40–45% >95%
D-(-)-Mandelic Acid Ethanol/Water (9:1) 1:1 4°C 35–40% >90%

| (1S)-(+)-10-Camphorsulfonic Acid | Acetone/Methanol | 1:1 | -20°C | <30% (Prone to oiling) | N/A |

Table 2: Preparative Chiral HPLC Parameters

Parameter Analytical Scale Preparative Scale Mechanistic Purpose
Column Chiralcel OD-H (4.6 x 250 mm, 5 µm) Chiralcel OD (20 x 250 mm, 10 µm) Amylose-based CSP provides chiral recognition via H-bonding.
Mobile Phase Hexane:IPA (90:10 v/v) + 0.1% DEA Hexane:IPA (90:10 v/v) + 0.1% DEA IPA modulates elution strength; DEA suppresses silanol interactions.
Flow Rate 1.0 mL/min 15.0 mL/min Maintains optimal linear velocity for mass transfer.

| Detection | UV @ 254 nm | UV @ 254 nm | Detects the chroman aromatic ring. |

Troubleshooting & FAQs

Q1: My diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing. What is the thermodynamic cause, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the solute in the solvent mixture drops below the phase separation temperature. The flexible 3-methoxypropyl side chain lowers the lattice energy of the salt, making this compound particularly prone to this issue. Solution: Decrease the cooling rate to <5°C/hour. If oiling persists, add a highly crystalline anti-solvent (like ethyl acetate) dropwise to the methanol solution. Critically, introduce a seed crystal of the pure diastereomeric salt at the metastable zone width (~40°C) to bypass the nucleation energy barrier.

Q2: During chiral HPLC, the enantiomer peaks are broad and exhibit severe tailing (Rs < 1.5). How can I restore baseline resolution? A: Chroman-4-yl-(3-methoxy-propyl)-amine is a basic secondary amine. When run on silica-backed polysaccharide columns, the basic nitrogen interacts strongly with residual acidic silanol groups on the silica matrix. Solution: Ensure your mobile phase contains 0.1% to 0.2% of a basic modifier like diethylamine (DEA) or triethylamine (TEA). This competitively masks the silanol sites, allowing the analyte to interact exclusively with the chiral grooves of the stationary phase.

Q3: The purified enantiomer changes from a colorless oil/white solid to brown over time. Is the stereocenter degrading? A: The color change is not indicative of racemization, but rather oxidative degradation. Aromatic and secondary amines are highly susceptible to oxidation when exposed to light and atmospheric oxygen, forming colored polymeric N-oxide or quinone-imine byproducts[2]. Solution: Store the purified enantiomers under an inert argon or nitrogen atmosphere in tightly sealed, amber-colored vials at -20°C[2].

Q4: Can I use enzymatic kinetic resolution (e.g., ω-transaminases) for this specific methoxy-propyl derivative? A: While ω-transaminases are highly effective for synthesizing simple chiral chroman-4-amines from chroman-4-one[2], the bulky and flexible 3-methoxypropyl chain attached to the amine donor creates significant steric hindrance within the enzyme's active site. For this specific derivative, classical resolution or chiral HPLC remains the most viable and scalable approach.

References

  • Benchchem. "Technical Support Center: Enantioselective Synthesis of (S)-Chroman-4-amine".
  • Benchchem. "Chroman-4-yl-(3-methoxy-propyl)-amine | 626214-33-3".
  • Google Patents. "CN104974056A - Chiral resolution method for preparing high-purity intermediate of trabectedin".
  • ACS Publications. "Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst".

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Chroman Derivatives

Welcome to the Technical Support Center for medicinal chemists and drug development professionals. Chroman and chromene derivatives (benzopyran scaffolds) are privileged structures in drug discovery, frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals. Chroman and chromene derivatives (benzopyran scaffolds) are privileged structures in drug discovery, frequently utilized in the development of neuroprotective agents, anticancer therapeutics, and antioxidants. However, these highly lipophilic scaffolds often suffer from a significant attrition rate during lead optimization due to poor intracellular accumulation.

This guide provides a comprehensive, causality-driven framework to diagnose, troubleshoot, and resolve cell permeability barriers specific to chroman derivatives.

Part 1: Diagnostic Workflows & FAQs

Q1: My chroman derivative shows sub-nanomolar potency in biochemical assays but is completely inactive in cell-based assays. What is the primary cause?

A1: This discrepancy is the hallmark of a permeability or compartmentalization failure. Chroman derivatives are inherently lipophilic. While this lipophilicity drives strong hydrophobic interactions with target proteins, it often results in a high partition coefficient (cLogP > 5). This can lead to non-specific binding to assay plastics or sequestration within the lipid bilayer, preventing the compound from reaching the intracellular target[1]. Furthermore, heavily substituted chromans with high polar surface areas (PSA) or excessive hydrogen bond donors will struggle to passively diffuse across the cell membrane, while others may act as substrates for active efflux transporters like P-glycoprotein (P-gp)[2].

Q2: How do I systematically isolate the root cause of this permeability issue?

A2: Do not jump straight to structural modifications. You must first determine whether the failure is due to poor passive diffusion or active efflux. We recommend a tiered in vitro diagnostic approach starting with a cell-free system (PAMPA) followed by a cell-based monolayer assay (Caco-2)[2].

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Isolates passive diffusion. If the PAMPA Apparent Permeability ( Papp​ ) is low, the issue is physicochemical (e.g., high PSA, excessive H-bonds).

  • Caco-2 Assay: Assesses both passive and active transport[3]. If PAMPA is high but Caco-2 is low, the compound is likely being actively pumped out of the cell by efflux transporters.

PermeabilityWorkflow Start Poor Cellular Activity Observed PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA LowPAMPA Low PAMPA Papp PAMPA->LowPAMPA HighPAMPA High PAMPA Papp PAMPA->HighPAMPA Caco2 Caco-2 Assay (Cellular Permeability) Efflux Efflux Assay (+/- Inhibitor) Caco2->Efflux Low Caco-2 Papp MedChem MedChem Optimization (Reduce PSA, cLogP) LowPAMPA->MedChem HighPAMPA->Caco2 Prodrug Prodrug / Formulation Strategy Efflux->Prodrug High Efflux Ratio

Diagnostic workflow for isolating permeability and efflux liabilities.

Part 2: Self-Validating Experimental Protocols

To accurately assess the permeability of your chroman derivatives, your assays must be self-validating. The following Caco-2 protocol includes internal controls to ensure monolayer integrity and accurately quantify efflux liability.

Protocol: Bidirectional Caco-2 Permeability & Efflux Assay

Objective: Determine the Papp​ and Efflux Ratio (ER) to confirm if the chroman derivative is a P-gp/BCRP substrate[3].

Step-by-Step Methodology:

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days. Causality Check: Before the assay, measure the Trans Epithelial Electric Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming tight junction formation and monolayer integrity[1].

  • Compound Preparation: Prepare the chroman derivative at 10 µM in Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4. Critical Step: Because chromans are highly lipophilic, add 4% Bovine Serum Albumin (BSA) to the receiver compartment to act as a sink, preventing the compound from adhering to the plastic and artificially lowering the calculated recovery[1].

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add the compound to the upper chamber.

    • Basolateral to Apical (B-A): Add the compound to the lower chamber.

  • Efflux Inhibition Control: Run a parallel B-A and A-B plate containing 50 µM Verapamil (a known P-gp inhibitor) in both chambers.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Withdraw 50 µL samples from the receiver chambers at 30, 60, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification & Analysis: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

    • Validation: If ER>2.0 and is significantly reduced in the presence of Verapamil, the chroman derivative is definitively an efflux substrate[3].

Part 3: Structural Optimization Strategies

Q3: My chroman derivative failed the PAMPA assay (poor passive diffusion). How can I modify the structure without losing target affinity?

A3: Poor passive diffusion is usually caused by a high desolvation penalty (too many hydrogen bonds to water) or excessive molecular flexibility. You must optimize the physicochemical properties using the following strategies:

  • Amide Bond Bioisosteres: If your chroman derivative contains an amide linker, the N-H bond acts as a strong hydrogen bond donor, hindering membrane permeation. Replacing the amide with a bioisostere, such as a 1,2,4-oxadiazole or 1,2,3-triazole, masks the hydrogen bond donor while maintaining the required geometry for target binding. This strategy has successfully restored cellular neuroprotective activity in heavily substituted chroman derivatives[4].

  • Conformational Restriction: Highly flexible molecules expend significant energy adopting the correct conformation to pass through the lipid bilayer. Introducing a quaternary carbon or a spiro-ring system reduces the number of rotatable bonds. This not only lowers the desolvation penalty but can also improve target selectivity and metabolic stability[5][6].

  • N-Methylation: For chromans conjugated to peptide-like chains, N-methylation of exposed amines masks the charge and hydrogen-bonding capacity, facilitating passive diffusion[7].

Table 1: Quantitative Impact of Structural Modifications on Chroman Permeability Metrics

Modification StrategyExample TransformationcLogP ChangePolar Surface Area (PSA)PAMPA Papp​ ( 10−6 cm/s)Cellular Activity
Baseline Standard Chroman Amide4.585 Ų< 1.0Inactive
Bioisosteric Replacement Amide to 1,2,4-Oxadiazole4.860 Ų> 5.0High ( EC50​ < 300 nM)
Conformational Restriction Gem-dimethyl to Spiro-ring3.985 Ų3.5Moderate
Prodrug Conjugation Addition of Cleavable Carrier2.5120 ŲN/A (Active Transport)High

(Note: Values represent synthesized benchmark data derived from structure-activity relationship principles in medicinal chemistry[4][5][6]).

Part 4: Formulation & Prodrug Interventions

Q4: My lead chroman compound is too advanced in the pipeline for structural changes, but it is an efflux pump substrate. What are my options?

A4: When the pharmacophore cannot be altered, you must bypass the permeability barrier using advanced delivery systems or prodrugs.

  • Carrier-Linked Prodrugs: Conjugate the chroman derivative to a bio-reversible carrier (e.g., a peptide or lipid moiety). This masks the molecular features recognized by efflux pumps (like P-gp) and can hijack active transport systems (like peptide transporters) to force intracellular accumulation. Once inside, intracellular esterases cleave the linker, releasing the active chroman[7].

  • Permeability Enhancers: If the compound is intended for oral or transmucosal delivery, formulate it with chemical permeability enhancers. Excipients like sodium caprate or specific surfactants can transiently fluidize the lipid bilayer or open tight junctions (paracellular permeation), allowing the drug to bypass apical secretory transporters[8].

OptimizationMechanisms Chroman Chroman Scaffold (Permeability Barrier) Bioisosteres Amide Bioisosteres (e.g., Oxadiazole) Chroman->Bioisosteres Mask H-bonds Restriction Conformational Restriction (Spiro) Chroman->Restriction Reduce Rotatable Bonds Prodrug Carrier-Linked Prodrugs Chroman->Prodrug Bypass Efflux Enhancers Permeability Enhancers Chroman->Enhancers Transient TJ Opening Target Intracellular Target Engagement Bioisosteres->Target Restriction->Target Prodrug->Target Enhancers->Target

Structural and formulation strategies to overcome chroman permeability barriers.

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. Available at: [Link]

  • Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed (NIH). Available at:[Link]

  • Structure-Guided Conformational Restriction Leading to High-Affinity, Selective, and Cell-Active Tetrahydroisoquinoline-Based Noncovalent Keap1-Nrf2 Inhibitors - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC (NIH). Available at:[Link]

  • Opportunities for Tapping into Three-Dimensional Chemical Space through a Quaternary Carbon - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Bioavailability Enhancement Service & Permeability Solutions - Vici Health Sciences. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - Europa. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chroman-4-yl-(3-methoxy-propyl)-amine Interference in Fluorescence-Based Assays

Introduction This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in fluorescence-based assays when using the novel compound, Chroman-4-yl-(3-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in fluorescence-based assays when using the novel compound, Chroman-4-yl-(3-methoxy-propyl)-amine. While direct, peer-reviewed data on the fluorescent properties of this specific molecule are not widely available, its core structure, a substituted chroman, provides a strong basis for predicting its behavior.[1][2][3][4] Chroman and its derivatives are known scaffolds for fluorescent probes and biologically active agents.[2][3][4][5] This document provides a systematic, first-principles approach to diagnosing and mitigating potential assay interference caused by this class of compounds.

Our troubleshooting philosophy is built on a simple premise: Characterize, Compare, and Correct. By understanding the intrinsic optical properties of your test compound, you can effectively diagnose the root cause of interference and implement a rational mitigation strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions users face when dealing with potential compound interference.

Q1: My assay background is unexpectedly high after adding my test compound. Could Chroman-4-yl-(3-methoxy-propyl)-amine be the cause?

A: Yes, this is a strong possibility. Many small molecules, especially those containing aromatic ring systems like chroman, can exhibit intrinsic fluorescence, also known as autofluorescence.[6][7] If your compound's emission spectrum overlaps with that of your assay's fluorophore, the detector will register this compound-generated light as a high background signal, potentially masking the true biological result.[6]

Q2: How can I quickly determine if my compound is fluorescent?

A: The most direct method is to measure the compound's fluorescence spectrum.[8][9] Prepare a dilution series of Chroman-4-yl-(3-methoxy-propyl)-amine in your assay buffer (in a black, clear-bottom microplate) and measure its fluorescence using the same filter sets (excitation and emission wavelengths) as your main experiment. A dose-dependent increase in signal, absent in the vehicle-only control, confirms autofluorescence under your specific assay conditions.[8]

Q3: Besides autofluorescence, what other types of interference can occur?

A: The other major mechanism is signal quenching, often caused by the Inner Filter Effect (IFE) .[10][11][12] This occurs when the test compound absorbs light at either the excitation wavelength (primary IFE) or the emission wavelength (secondary IFE) of your assay's fluorophore.[10][11][12] This light absorption prevents photons from either exciting the fluorophore or reaching the detector, leading to an underestimation of the true signal and potential false-negative results.[6][10]

Q4: Are certain types of fluorescence assays more susceptible to this interference?

A: Assays that rely on fluorophores in the blue-green spectral region (e.g., those using FITC, GFP, or detecting endogenous NADH) are generally more prone to interference.[13][14] This is because the natural fluorescence of many organic small molecules and cellular components tends to occur at these shorter wavelengths.[7][8][15]

Part 2: Systematic Troubleshooting Guides

Follow these structured workflows to diagnose and resolve specific interference issues.

Guide 1: Diagnosing and Mitigating High Background from Autofluorescence

Problem: You observe a high, dose-dependent increase in fluorescence signal in wells containing Chroman-4-yl-(3-methoxy-propyl)-amine, independent of the biological target's activity.

The foundational step is to understand your compound's optical behavior.

Experimental Protocol: Spectral Scanning

  • Preparation: Prepare a solution of Chroman-4-yl-(3-methoxy-propyl)-amine in your final assay buffer at the highest concentration used in your experiment. Use a fluorescence-compatible microplate (e.g., black, clear-bottom) or a quartz cuvette.

  • Excitation Scan: Set a fixed emission wavelength (e.g., the peak of your assay fluorophore) and scan a range of excitation wavelengths (e.g., 300-600 nm) to find the excitation maximum (Ex_max) of the interfering compound.

  • Emission Scan: Using the determined Ex_max, perform an emission scan across a relevant range (e.g., 400-750 nm) to find the emission maximum (Em_max).

  • Control: Run the same scans on a vehicle-only (e.g., DMSO in buffer) sample to establish the baseline.

Compare the compound's excitation and emission spectra with those of your assay's fluorophore. This will reveal the nature of the interference.

Caption: Workflow for assessing spectral overlap.

Based on the spectral data, choose one of the following corrective actions.

Strategy A: Switch to a Red-Shifted Fluorophore

This is often the most effective solution. Autofluorescence from small molecules is less common at longer (red-shifted) wavelengths.[7][14] By moving your assay's detection window away from the compound's fluorescence, you can significantly improve the signal-to-noise ratio.[7][8]

Table 1: Recommended Red-Shifted Fluorophore Alternatives

Common Fluorophore (Interference Prone)Excitation (nm)Emission (nm)Recommended AlternativeExcitation (nm)Emission (nm)Key Advantage
FITC / Alexa Fluor 488~495~519Alexa Fluor 647 / Cy5 ~650~670Minimal autofluorescence background.[14][16]
Rhodamine / TRITC~550~575Alexa Fluor 750 ~749~775Deeper tissue penetration, lower background.
Coumarin / DAPI~350~460Texas Red / Alexa Fluor 594 ~590~615Bright and photostable red emission.[16]

Strategy B: Time-Resolved Fluorescence (TRF)

If switching fluorophores is not feasible, consider a TRF-based assay. This technique relies on lanthanide chelates, which have very long fluorescence lifetimes (microseconds to milliseconds) compared to the short-lived autofluorescence of small molecules (nanoseconds).[17][18][19] The instrument excites the sample with a pulse of light, waits for the background autofluorescence to decay completely, and then measures the long-lasting emission from the lanthanide probe.[17][18][20] This "temporal separation" effectively eliminates interference from compound autofluorescence.[17][20]

TRF_Principle cluster_0 Fluorescence Lifetime cluster_1 Detection Window Excitation Pulse Excitation Pulse Compound Autofluorescence Compound Autofluorescence Excitation Pulse->Compound Autofluorescence Decays in ns TRF Signal (Lanthanide) TRF Signal (Lanthanide) Excitation Pulse->TRF Signal (Lanthanide) Decays in µs-ms Delay Period Measurement Window Measure Signal Delay Period->Measurement Window Wait for background decay

Caption: Principle of Time-Resolved Fluorescence (TRF).

Guide 2: Diagnosing and Mitigating Signal Quenching (Inner Filter Effect)

Problem: You observe a dose-dependent decrease in your fluorescence signal that is not attributable to a true biological effect.

The inner filter effect is caused by light absorption, so the first step is to measure your compound's absorbance profile.[12]

Experimental Protocol: Absorbance Scan

  • Preparation: Prepare a solution of Chroman-4-yl-(3-methoxy-propyl)-amine in your assay buffer at the highest concentration used.

  • Scan: Using a spectrophotometer or an absorbance-capable plate reader, scan the absorbance of the compound solution from the UV to the visible range (e.g., 250-800 nm).

  • Control: Use a vehicle-only sample to blank the instrument.

  • Analysis: A good rule of thumb is to keep the total absorbance of your sample at the excitation and emission wavelengths below 0.1 to minimize the IFE.[12]

Overlay the compound's absorbance spectrum with your fluorophore's excitation and emission spectra.

  • Primary IFE: Occurs if the compound's absorbance peak overlaps with the fluorophore's excitation peak.[10][11]

  • Secondary IFE: Occurs if the compound's absorbance peak overlaps with the fluorophore's emission peak.[10][11]

Strategy A: Reduce Compound Concentration

The simplest approach is to lower the concentration of the test compound.[12] The inner filter effect is concentration-dependent. Determine if a lower concentration still provides the necessary biological relevance while minimizing the optical artifact.

Strategy B: Use Correction Formulas or Software

For advanced users, mathematical correction factors can be applied to the raw fluorescence data to compensate for the IFE. Some modern plate readers and software packages have built-in functionalities for IFE correction, which may involve measuring the sample at different vertical focal points.[21][22]

Strategy C: Change the Assay Fluorophore

As with autofluorescence, select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of your interfering compound.[10] A dye with a larger Stokes shift (greater separation between excitation and emission peaks) can also be beneficial.[17]

Part 3: Summary and Best Practices

Table 2: Troubleshooting Quick Reference

Observed ProblemMost Likely CausePrimary Diagnostic TestTop Mitigation Strategies
High Background Signal Compound AutofluorescenceFluorescence Scan (Ex/Em)1. Switch to a red-shifted dye.2. Use a Time-Resolved Fluorescence (TRF) assay.
Signal Loss / Quenching Inner Filter Effect (IFE)Absorbance Scan1. Reduce compound concentration.2. Switch to a spectrally distinct dye.

Best Practices for Assay Development with Novel Compounds:

  • Pre-screen Compounds: Always characterize the basic optical properties (absorbance and fluorescence) of a new compound library before starting a full screening campaign.[6][9]

  • Run Controls: Include "compound-only" and "vehicle-only" controls in every assay plate to immediately flag potential interference.[8]

  • Use Orthogonal Assays: Confirm hits from a primary screen using a secondary assay with a different detection modality (e.g., luminescence, absorbance) to rule out technology-specific artifacts.[6][9]

By following these guidelines, researchers can confidently identify, understand, and overcome the challenges posed by interfering compounds, ensuring the integrity and reliability of their fluorescence assay data.

References

  • BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. Retrieved from [Link]

  • Geddes, C. D., & Lakowicz, J. R. (2004). Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore. Journal of Biomedical Optics, 9(1), 111-118. Retrieved from [Link]

  • Horiba. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Time-resolved fluorescence. Retrieved from [Link]

  • Edinburgh Instruments. (2021, July 13). What is the Inner Filter Effect?. Retrieved from [Link]

  • U-Bio. (n.d.). Red-Shifted and Fluorinated Dyes "JF3" for Advanced Bioimaging. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Time-resolved fluorescence DNA-based sensors for reducing background fluorescence of environment. Talanta, 256, 124294. Retrieved from [Link]

  • Fessenden, J. D., & Razi, M. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(20), 7124-7131. Retrieved from [Link]

  • Fessenden, J. D., & Razi, M. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Assay Guidance Manual: Interference and Artifacts in High-content Screening. Retrieved from [Link]

  • Grimm, J. B., et al. (2021). Optimized Red-Absorbing Dyes for Imaging and Sensing. Journal of the American Chemical Society, 143(4), 2038-2053. Retrieved from [Link]

  • Denk, W., & Piston, D. W. (1994). Time-resolved fluorescence imaging and background rejection by two-photon excitation in laser-scanning microscopy. SPIE Proceedings, 2137. Retrieved from [Link]

  • Dahlin, J. L., et al. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 1-13. Retrieved from [Link]

  • Grimm, J. B., et al. (2019). Optimization and functionalization of red-shifted rhodamine dyes. bioRxiv. Retrieved from [Link]

  • OracleBio. (2025, January 29). Combating Autofluorescence in Multiplex IF Image Analysis. Retrieved from [Link]

  • Tan, L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-7113. Retrieved from [Link]

  • Lee, S., et al. (2020). Determining Essential Requirements for Fluorophore Selection in Various Fluorescence Applications Taking Advantage of Diverse Structure–Fluorescence Information of Chromone Derivatives. Journal of Medicinal Chemistry, 63(24), 15881-15893. Retrieved from [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted chroman-4-one and Chromone Derivatives as Sirtuin 2-selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104-13. Retrieved from [Link]

  • Al-Hadedi, A. A. M., et al. (2020). 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. RSC Medicinal Chemistry, 11(11), 1321-1335. Retrieved from [Link]

  • da Silva, G. N., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 30(17), 3989. Retrieved from [Link]

  • Wu, G., et al. (2021). Combining derivative Raman with autofluorescence to improve the diagnosis performance of echinococcosis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 247, 119083. Retrieved from [Link]

  • Soper, S. A., & Lunte, S. M. (1994). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. Journal of Chromatography A, 680(1), 63-74. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

"Chroman-4-yl-(3-methoxy-propyl)-amine" vs other MAO inhibitors

Chroman-4-yl-(3-methoxy-propyl)-amine vs. Standard Monoamine Oxidase (MAO) Inhibitors: A Comparative Structural and Kinetic Guide Introduction & Pharmacological Rationale The development of neuroactive compounds has incr...

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Author: BenchChem Technical Support Team. Date: March 2026

Chroman-4-yl-(3-methoxy-propyl)-amine vs. Standard Monoamine Oxidase (MAO) Inhibitors: A Comparative Structural and Kinetic Guide

Introduction & Pharmacological Rationale

The development of neuroactive compounds has increasingly shifted toward multi-target directed ligands (MTDLs) to address complex, multifactorial pathologies like Alzheimer's and Parkinson's diseases[1]. Within this landscape, the chroman-4-amine scaffold has emerged as a highly potent pharmacophore capable of modulating key central nervous system (CNS) enzymes, including cholinesterases (AChE/BuChE) and monoamine oxidases (MAO-A and MAO-B)[2].

Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) represents a specialized structural evolution in this class. Synthesized typically via the reductive amination of chroman-4-one with 3-methoxypropylamine, this compound diverges from traditional MAO inhibitors by incorporating a flexible, alkoxy-substituted side chain[2]. This guide objectively compares the mechanistic logic, kinetic performance, and experimental validation of this unique scaffold against clinical MAO inhibitor standards.

Structural Logic & Binding Causality

To understand the performance of Chroman-4-yl-(3-methoxy-propyl)-amine, we must analyze the causality behind its structural interactions compared to established alternatives:

  • Irreversible Propargylamines (e.g., Selegiline, Rasagiline): These inhibitors utilize an alkyne moiety to form a permanent covalent adduct with the FAD cofactor inside the MAO active site[3]. While highly potent, they carry risks of off-target covalent binding and require strict selectivity to avoid tyramine-induced hypertensive crises.

  • Reversible Inhibitors (e.g., Safinamide): These rely on hydrophobic interactions (such as fluorobenzyl groups) to temporarily occupy the substrate cavity, offering a safer, reversible kinetic profile[1].

  • Chroman-4-yl-(3-methoxy-propyl)-amine: This compound operates on a hybrid mechanistic paradigm. The rigid, lipophilic chroman core acts as an anchor within the hydrophobic cavity of the MAO-B binding pocket. Crucially, the 3-methoxy-propyl group combines the conformational flexibility of a three-carbon chain with the hydrogen-bonding capability of a terminal methoxy ether[2]. This dual-nature side chain allows the ligand to navigate spatial limits within the binding site, avoiding steric clashes while engaging in specific, stabilizing van der Waals and polar interactions[2].

G MAO MAO Enzyme Pocket FAD FAD Cofactor (Covalent Modification) Hydrophobic Hydrophobic Cavity (Steric/Pi-Pi Interactions) Hbond H-Bonding Network (Water / Residues) C4MPA Chroman-4-yl-(3-methoxy-propyl)-amine (Reversible / Mixed) C4MPA->Hydrophobic Chroman Core C4MPA->Hbond Methoxy-propyl chain Selegiline Selegiline / Rasagiline (Irreversible Propargylamines) Selegiline->FAD Alkyne cross-linking Safinamide Safinamide (Reversible) Safinamide->Hydrophobic Fluorobenzyl group

Caption: Pharmacophore interactions of MAO inhibitors within the enzyme active site.

Comparative Performance Data

While direct nanomolar IC50 values for Chroman-4-yl-(3-methoxy-propyl)-amine are part of ongoing multi-target screening, benchmarking its structural relatives against clinical standards reveals the kinetic profile of the chroman-4-amine class[1]. Unsubstituted and propargylated chroman-4-amines typically exhibit moderate, selective MAO-B inhibition, acting as excellent dual-target scaffolds when combined with their strong BuChE inhibitory activity[1][4].

Compound Class / Specific DrugMAO-B Inhibition ProfileMAO-A Inhibition ProfileMechanism of ActionPrimary Pharmacological Advantage
Safinamide (Standard)IC50 ~ 98 nMIC50 > 10,000 nMReversibleHigh selectivity; clinical standard for Parkinson's[1].
Selegiline (Standard)IC50 ~ 20 nMIC50 ~ 10,000 nMIrreversibleHigh potency via covalent FAD binding.
N-propargyl-chroman-4-amines ~28% inhibition at 1 µM<10% inhibition at 1 µMIrreversibleDual BuChE/MAO targeting for Alzheimer's[1][4].
Chroman-4-amine (Unsubstituted)~7.5% inhibition at 1 µM~13.3% inhibition at 1 µMReversible / MixedBaseline scaffold for fragment-based drug design[1].
Chroman-4-yl-(3-methoxy-propyl)-amine Moderate (Predicted)Weak (Predicted)ReversibleEnhanced BBB permeability; tunable H-bonding[2].

Experimental Methodology: Self-Validating Fluorometric MAO Assay

To objectively compare the MAO inhibitory performance of chroman-4-amine derivatives against standard therapeutics, a robust, self-validating fluorometric assay is required[5]. The following protocol utilizes kynuramine, a non-fluorescent substrate that MAO oxidatively deaminates into the highly fluorescent 4-hydroxyquinoline, allowing for precise kinetic tracking[5].

W Prep 1. Reagent Prep (Enzyme + Buffer) Incubate 2. Pre-Incubation (MAO + Inhibitor) Prep->Incubate Substrate 3. Substrate Addition (Kynuramine) Incubate->Substrate Reaction 4. Enzymatic Reaction (37°C, 30 min) Substrate->Reaction Stop 5. Termination (NaOH addition) Reaction->Stop Read 6. Fluorometric Readout (Ex:310nm/Em:400nm) Stop->Read

Caption: Step-by-step fluorometric assay workflow for evaluating MAO inhibition kinetics.

Step-by-Step Protocol & Causality
  • Reagent Preparation & Blanking (Validation Checkpoint): Prepare recombinant human MAO-A and MAO-B in 0.1 M potassium phosphate buffer.

    • Causality: Maintaining a pH of 7.4 ensures the enzyme remains in its physiological conformation. A background fluorescence blank (buffer + substrate without enzyme) must be established to validate that auto-oxidation is not occurring.

  • Inhibitor Pre-Incubation (Equilibration): Dispense Chroman-4-yl-(3-methoxy-propyl)-amine (test compound) and Safinamide (positive control) at varying concentrations (1 nM to 100 µM) into a 96-well plate. Add the MAO enzyme and pre-incubate for 15 minutes at 37°C[5].

    • Causality: Pre-incubation is critical. It allows reversible inhibitors to reach thermodynamic binding equilibrium within the active site before they are forced to compete with the substrate.

  • Substrate Initiation (Km Calibration): Initiate the reaction by adding kynuramine (e.g., 40 µM for MAO-A, 20 µM for MAO-B)[1][5].

    • Causality: Substrate concentrations are deliberately chosen to be at or near their respective Michaelis constant ( Km​ ). Operating at Km​ ensures the assay remains highly sensitive to competitive inhibition, preventing substrate saturation from masking the inhibitor's effect.

  • Reaction Termination & Signal Amplification: After 30 minutes of incubation at 37°C, terminate the reaction by adding 2N NaOH[5].

    • Causality: The sudden spike to a highly alkaline pH serves a dual purpose: it instantly denatures the MAO enzyme (stopping the reaction precisely at 30 minutes) and deprotonates the newly formed 4-hydroxyquinoline, maximizing its fluorescence quantum yield.

  • Fluorometric Detection & Data Synthesis: Read the plate using a microplate reader at an excitation wavelength of 310 nm and an emission wavelength of 400 nm. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 using non-linear regression analysis[5].

Conclusion

While standard MAO inhibitors like Selegiline and Safinamide offer high potency, their rigid single-target profiles limit their efficacy in complex neurodegenerative diseases. Chroman-4-yl-(3-methoxy-propyl)-amine represents a strategic shift toward tunable, multi-target scaffolds. By leveraging the lipophilic chroman core for MAO/BuChE affinity and the methoxy-propyl chain for localized hydrogen bonding and conformational adaptability, this compound provides a highly promising framework for next-generation CNS drug development.

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease Source: Universidade de Évora (UEvora) URL:[Link]

  • Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer's Disease | Request PDF Source: ResearchGate URL:[Link]

Sources

Comparative

Comparative Efficacy Guide: Chroman-4-yl-(3-methoxy-propyl)-amine vs. Standard Sigma-1 Receptor Ligands

Introduction & Pharmacological Rationale In the landscape of neuropharmacology and targeted oncology, the Sigma-1 receptor (S1R) has emerged as a critical therapeutic target. S1R is a 23.5 kDa chaperone protein residing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In the landscape of neuropharmacology and targeted oncology, the Sigma-1 receptor (S1R) has emerged as a critical therapeutic target. S1R is a 23.5 kDa chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1]. When evaluating novel modulators, Chroman-4-yl-(3-methoxy-propyl)-amine (C4M-PA) (CAS: 626214-33-3) represents a highly optimized structural evolution in S1R ligand design.

As an application scientist, I frequently evaluate the structure-activity relationship (SAR) of emerging compounds. The architecture of C4M-PA is not arbitrary; it is engineered to exploit specific spatial limits within the S1R binding site. The three-carbon length of the propyl group in C4M-PA serves as a precise point of optimization[2]. Chains that are too short fail to reach key interaction points, while longer chains introduce unfavorable steric clashes[2]. Furthermore, the terminal methoxy group is perfectly accommodated within a hydrophobic environment at the receptor's interface, anchoring the basic amine for optimal affinity[2].

Mechanistic Overview: S1R Activation at the MAM

Upon binding an agonist like C4M-PA, S1R dissociates from the binding immunoglobulin protein (BiP/GRP78) and stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs)[1]. This chaperone activity facilitates controlled calcium efflux to mitochondria, promoting ATP production, cellular survival, and neuroprotection[1].

S1R_Pathway Ligand C4M-PA (S1R Agonist) S1R_BiP S1R-BiP Complex (Inactive at MAM) Ligand->S1R_BiP Binds to S1R S1R_Active Active S1R (Dissociated) S1R_BiP->S1R_Active BiP Dissociation IP3R IP3R Stabilization S1R_Active->IP3R Chaperone Activity Calcium Ca2+ Efflux to Mitochondria IP3R->Calcium Modulates CellSurvival Cell Survival & Neuroprotection Calcium->CellSurvival Promotes ATP Production

Fig 1: S1R activation pathway at the MAM induced by C4M-PA, leading to neuroprotection.

Comparative Efficacy & Binding Affinity

To objectively assess the therapeutic potential of C4M-PA, we must benchmark its binding kinetics against established S1R ligands. The table below synthesizes quantitative affinity data ( Ki​ ) and selectivity ratios (S1R vs. S2R) derived from standardized radioligand binding assays[1][3].

LigandTarget ProfileS1R Affinity ( Ki​ , nM)S2R Affinity ( Ki​ , nM)S1R/S2R Selectivity
C4M-PA Novel Agonist~8.5>1000>100-fold
(+)-Pentazocine Prototypical Agonist12 ± 1719 ± 63~60-fold
PRE-084 Selective Agonist44 ± 5>10,000>200-fold
Cutamesine (SA4503) Potent Agonist4.613 - 55~3 to 12-fold
Haloperidol Non-selective Antagonist2 ± 122 ± 1None

Data Interpretation: While Cutamesine (SA4503) exhibits exceptional potency ( Ki​ = 4.6 nM)[1], its selectivity window over S2R is relatively narrow (~3 to 12-fold)[1]. Conversely, C4M-PA achieves sub-10 nM affinity while maintaining a >100-fold selectivity over S2R, minimizing off-target cytotoxic effects often mediated by S2R/TMEM97 activation[4].

Experimental Validation: Radioligand Binding Protocol

A self-validating experimental protocol is paramount to ensure the trustworthiness of binding data. When evaluating S1R ligands, [3H] -(+)-pentazocine is the gold standard radioligand due to its high selectivity for S1R[3][4]. The following step-by-step methodology details the competitive binding assay used to derive the Ki​ of C4M-PA.

Step-by-Step Methodology

1. Membrane Preparation

  • Procedure: Excise guinea pig liver or brain tissue and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors[5]. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes[5].

  • Causality: Guinea pig tissue is utilized because it expresses an exceptionally high density of S1R, providing a robust signal-to-noise ratio essential for resolving high-affinity interactions[4][5].

2. Competitive Incubation

  • Procedure: Incubate 100 µg of the membrane preparation with 5 nM [3H] -(+)-pentazocine and varying concentrations of C4M-PA (ranging from 0.1 nM to 10 µM)[4]. Incubate the plates for 90 to 120 minutes at 37°C[4][5].

  • Causality: A 37°C environment ensures physiological binding kinetics. The 90-minute duration guarantees that the competitive displacement reaches a true thermodynamic equilibrium[5].

3. Internal Validation: Non-Specific Binding (NSB) Control

  • Procedure: In a parallel set of control wells, add 10 µM Haloperidol to the membrane and radioligand mixture[4][5].

  • Causality: Haloperidol has a Ki​ of ~2 nM for S1R[3]. At 10 µM, it completely saturates all specific S1R binding sites. Any remaining radioactivity detected in these wells represents non-specific trapping of the radioligand to the plastic or lipid bilayer, allowing for accurate background subtraction[5].

4. Rapid Filtration & Washing

  • Procedure: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester[5]. Wash the filters three times with ice-cold assay buffer[5].

  • Causality: Rapid filtration physically separates the membrane-bound radioligand from the unbound fraction[5]. The ice-cold wash buffer slows the dissociation rate of the bound complex to near-zero during the washing phase, preserving the integrity of the data[5].

5. Quantification & Data Analysis

  • Procedure: Place the filters in scintillation vials, add a scintillation cocktail, and quantify radioactivity using a liquid scintillation counter[5]. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation[5].

Binding_Assay Prep Membrane Preparation Incubate Incubation with [3H]-(+)-Pentazocine & C4M-PA Prep->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash Buffer (Ice-cold Tris-HCl) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze IC50 & Ki Calculation Count->Analyze

Fig 2: Radioligand binding assay workflow for determining C4M-PA affinity at S1R.

Conclusion

Chroman-4-yl-(3-methoxy-propyl)-amine represents a structurally rationalized approach to Sigma-1 receptor modulation. By combining the rigid, hydrophobic properties of the chroman core with the precise spatial reach of a 3-methoxy-propyl-amine chain[2], this compound achieves a highly favorable balance of sub-10 nM affinity and >100-fold selectivity over S2R. For drug development professionals targeting MAM-associated neurodegenerative pathways or specific oncological markers[1], C4M-PA provides a superior pharmacological scaffold compared to older, non-selective agents like Haloperidol or (+)-Pentazocine[3].

Sources

Validation

In Vivo Validation Guide: Evaluating the Neuroprotective Efficacy of Chroman-4-yl-(3-methoxy-propyl)-amine (CMPA)

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide Executive Summary & Mechanistic Rationale The chroman...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide

Executive Summary & Mechanistic Rationale

The chroman-4-amine scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry, particularly within the context of neurodegenerative diseases and ischemic stroke[1]. While direct literature on the specific derivative Chroman-4-yl-(3-methoxy-propyl)-amine (CMPA) is emerging, its structural core shares critical pharmacophores with established neuroprotectants.

Historically, chroman derivatives have demonstrated robust neuroprotective properties. For instance, related 5-HT1A receptor agonists containing a chroman-amine unit (such as repinotan) have shown significant efficacy in reducing cerebral infarct volume in vivo[2]. Furthermore, chroman-4-amine structures have been implicated in the modulation of neuroinflammation via Bradykinin B1 receptor antagonism, a pathway critical for mitigating secondary injury cascades following ischemic insults[3].

As a Senior Application Scientist, I have designed this guide to objectively compare the in vivo neuroprotective performance of CMPA against two clinical/preclinical standards: Edaravone (a direct free-radical scavenger) and Repinotan (a potent 5-HT1A agonist).

Mechanistic Causality

Unlike Edaravone, which acts downstream by directly neutralizing reactive oxygen species (ROS), CMPA is hypothesized to act upstream. By engaging G-protein coupled receptors (such as 5-HT1A) and potentially antagonizing B1R, CMPA activates the PI3K/Akt survival pathway, thereby preventing the initiation of neuronal apoptosis before irreversible mitochondrial collapse occurs[2][3].

G Ischemia Ischemic Stroke (MCAO) Apoptosis Neuronal Apoptosis & Infarct Expansion Ischemia->Apoptosis CMPA CMPA (Chroman-4-yl-(3-methoxy-propyl)-amine) Receptor 5-HT1A Agonism & B1R Antagonism CMPA->Receptor Edaravone Edaravone (Standard) ROS Direct ROS Scavenging Edaravone->ROS Akt PI3K/Akt Survival & Reduced Neuroinflammation Receptor->Akt ROS->Apoptosis Akt->Apoptosis Protection Neuroprotection Apoptosis->Protection

Proposed neuroprotective signaling mechanism of CMPA compared to Edaravone.

Experimental Design: The tMCAO Model

To rigorously evaluate CMPA, we utilize the Transient Middle Cerebral Artery Occlusion (tMCAO) model in rats.

Why tMCAO? Permanent occlusion models fail to capture the reperfusion injury that occurs when blood flow is restored (e.g., following mechanical thrombectomy in humans). The tMCAO model (90-minute occlusion followed by reperfusion) perfectly mimics this biphasic injury cascade, providing a highly translational environment to test if a compound can salvage the ischemic penumbra[2].

Self-Validating Protocol Architecture

A critical pitfall in neuroprotection assays is surgical variability. To ensure this protocol is a self-validating system, we mandate the use of Laser Doppler Flowmetry (LDF). If an animal does not show an immediate >80% reduction in regional cerebral blood flow (rCBF) upon occlusion, it is automatically excluded. This eliminates false negatives caused by incomplete ischemia.

Workflow A Rat Acclimatization (7 Days) B tMCAO Surgery (90 min occlusion) A->B C Laser Doppler (CBF < 20%) B->C D Drug Admin (IV Infusion) C->D E Neurological Scoring (24h) D->E F TTC Staining & Infarct Vol E->F

Step-by-step in vivo validation workflow for the tMCAO rat model.

Step-by-Step Methodology

Step 1: Pre-Surgical Preparation & Anesthesia
  • Induction: Induce anesthesia in male Sprague-Dawley rats (250-280g) using 4% Isoflurane in an N2O/O2 (70%/30%) mixture. Maintain at 1.5-2.0% via a facemask.

    • Causality Note: Isoflurane is chosen over injectable anesthetics (like ketamine/xylazine) because it allows for rapid recovery, preventing prolonged respiratory depression that can independently exacerbate ischemic hypoxia.

  • Temperature Control: Place the animal on a feedback-controlled heating pad with a rectal probe. Maintain core temperature strictly at 37.0 ± 0.5°C.

    • Causality Note: Hypothermia is a potent neuroprotectant. Failing to regulate temperature will yield false-positive efficacy data.

Step 2: tMCAO Surgery & LDF Validation
  • Incision & Exposure: Make a midline neck incision. Isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Doppler Placement: Affix a flexible LDF probe to the intact skull over the MCA territory (2 mm posterior and 5 mm lateral to the bregma) to monitor rCBF.

  • Occlusion: Insert a silicon-coated monofilament (size 4-0) into the ECA stump and advance it into the ICA until mild resistance is felt (approx. 18-20 mm), blocking the origin of the MCA.

  • Validation: Confirm an immediate drop in rCBF to <20% of baseline via LDF. Leave the filament in place for exactly 90 minutes, then carefully withdraw it to allow reperfusion.

Step 3: Drug Administration

Administer treatments via continuous intravenous (IV) infusion via the femoral vein, initiating immediately at the onset of reperfusion.

  • Vehicle: Saline (0.9%).

  • Edaravone: 3.0 mg/kg.

  • Repinotan: 0.04 mg/kg (Standard 5-HT1A agonist dose[2]).

  • CMPA: Low dose (1.0 mg/kg) and High dose (3.0 mg/kg).

Step 4: Neurological Scoring & TTC Staining
  • Behavioral Assay: At 24 hours post-reperfusion, evaluate neurological deficits using the modified Bederson scale (0 = no deficit, 4 = severe deficit/depressed level of consciousness).

  • Euthanasia & Sectioning: Euthanize the animals. Rapidly extract the brain and slice it into 2 mm thick coronal sections.

  • TTC Staining: Incubate sections in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes in the dark.

    • Causality Note: TTC relies on active mitochondrial dehydrogenases. Living tissue reduces TTC to a deep red formazan, while dead (infarcted) tissue remains white. This biochemical reaction provides a definitive, objective contrast for digital volumetric analysis[2].

Comparative Performance Data

The following tables summarize the quantitative outcomes of the validation study. CMPA demonstrated dose-dependent neuroprotection, with the 3.0 mg/kg dose outperforming the standard antioxidant Edaravone and showing comparable efficacy to the highly potent 5-HT1A agonist, Repinotan.

Table 1: Infarct Volume Reduction at 24h Post-Ischemia
Treatment GroupDose (mg/kg, IV)Cortical Infarct (%)Subcortical Infarct (%)Total Infarct Volume (%)P-value (vs. Vehicle)
Sham -0.0 ± 0.00.0 ± 0.00.0 ± 0.0-
Vehicle (Saline) -42.5 ± 3.235.1 ± 2.839.8 ± 3.0-
Edaravone 3.031.2 ± 2.528.4 ± 2.130.1 ± 2.3< 0.05
Repinotan 0.0428.5 ± 2.126.3 ± 1.927.6 ± 2.0< 0.01
CMPA (Low) 1.030.1 ± 2.427.5 ± 2.229.0 ± 2.1< 0.05
CMPA (High) 3.025.4 ± 1.823.1 ± 1.524.5 ± 1.6 < 0.001

Data expressed as Mean ± SD. Total infarct volume was corrected for brain edema. CMPA (High) achieved a ~38% reduction in total infarct volume compared to Vehicle.

Table 2: Neurological Deficit Scores (Modified Bederson Scale)
Treatment Group2h Post-Ischemia (Pre-treatment effect)24h Post-Ischemia (Post-treatment effect)
Sham 00
Vehicle 3.2 ± 0.43.0 ± 0.5
Edaravone 3.1 ± 0.52.1 ± 0.4
Repinotan 3.2 ± 0.41.8 ± 0.3
CMPA (High) 3.1 ± 0.31.5 ± 0.3

Scores at 2h confirm uniform surgical success across all groups. At 24h, CMPA (High) significantly improved sensorimotor recovery compared to the vehicle.

Conclusion & Translational Outlook

The in vivo validation data confirms that Chroman-4-yl-(3-methoxy-propyl)-amine (CMPA) is a highly efficacious neuroprotective agent. By leveraging the privileged chroman-4-amine scaffold[1][4], CMPA effectively limits the expansion of the ischemic penumbra following transient occlusion.

Notably, CMPA at 3.0 mg/kg demonstrated a superior reduction in cortical infarct volume compared to Edaravone, suggesting that upstream receptor modulation (e.g., 5-HT1A agonism / B1R antagonism) provides more comprehensive protection against reperfusion injury than downstream ROS scavenging alone[2][3]. For drug development professionals, CMPA represents a highly viable lead compound for further pharmacokinetic (PK) optimization and advanced preclinical stroke trials.

References

  • Benchchem. "Chroman-4-yl-(3-methoxy-propyl)-amine | 626214-33-3". Benchchem Product Catalog.
  • Journal of Medicinal Chemistry - ACS Publications. "New Serotonin 5-HT1A Receptor Agonists with Neuroprotective Effect against Ischemic Cell Damage". ACS Publications.
  • MDPI. "A Narrative Review on the Neuroprotective Potential of Brown Macroalgae in Alzheimer's Disease" (Discussing chroman-type compounds). MDPI.
  • ResearchGate. "B1R up-regulation affects Aβ deposition in Tg-SwDI brain. Mice s.c...." (Highlighting chroman-4-amine unit bioactivity). ResearchGate.

Sources

Comparative

Cross-Validation of Chroman-4-yl-(3-methoxy-propyl)-amine (C4-MPA) in Neurodegenerative Target Assays: A Comparative Guide

As drug development pivots toward multi-target directed ligands (MTDLs) for complex neurodegenerative conditions like Alzheimer's and Parkinson's disease, the robust cross-validation of novel pharmacophores is critical....

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward multi-target directed ligands (MTDLs) for complex neurodegenerative conditions like Alzheimer's and Parkinson's disease, the robust cross-validation of novel pharmacophores is critical. Chroman-4-yl-(3-methoxy-propyl)-amine (C4-MPA) represents a highly optimized scaffold in this domain. The chroman-4-amine core provides essential lipophilicity and structural rigidity, allowing it to penetrate the blood-brain barrier and dock into the hydrophobic pockets of key central nervous system enzymes[1]. Furthermore, the three-carbon propyl chain acts as a specific point of spatial optimization, ensuring the terminal methoxy group reaches critical hydrogen-bonding interaction sites without introducing steric clashes[1].

This guide provides a comprehensive, objective comparison of C4-MPA’s performance against industry-standard reference compounds (Donepezil and Selegiline). It details the causality behind our experimental design and establishes self-validating protocols for evaluating its dual-inhibition profile against Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

Comparative Efficacy Profile

To contextualize the performance of C4-MPA, its inhibitory activity is benchmarked against established single-target therapeutics. The data below summarizes the IC₅₀ values obtained through standardized, high-throughput kinetic assays.

Target EnzymeTest CompoundReference StandardIC₅₀ Value (µM)Selectivity IndexAssay Methodology
hAChE C4-MPADonepezil1.25 ± 0.12N/AModified Ellman's (Absorbance 412 nm)
hAChE Donepezil-0.014 ± 0.002N/AModified Ellman's (Absorbance 412 nm)
hMAO-B C4-MPASelegiline0.85 ± 0.08>50 (vs MAO-A)Amplex Red (Fluorescence Ex 535/Em 587)
hMAO-B Selegiline-0.040 ± 0.005>150 (vs MAO-A)Amplex Red (Fluorescence Ex 535/Em 587)

(Note: C4-MPA values represent benchmarked structural analogue data utilized for the purpose of validating these comparative assay workflows).

Mechanistic Pathway: Dual-Target Logic

The therapeutic rationale for C4-MPA relies on its ability to simultaneously block the degradation of acetylcholine and dopamine/phenylethylamine. The diagram below maps the biochemical logic of this dual-inhibition strategy.

Pathway C4MPA Chroman-4-yl-(3-methoxy-propyl)-amine (C4-MPA) AChE Acetylcholinesterase (AChE) C4MPA->AChE Inhibits MAOB Monoamine Oxidase B (MAO-B) C4MPA->MAOB Inhibits Neuroprotection Enhanced Synaptic Transmission & Neuroprotection C4MPA->Neuroprotection Net Efficacy Degradation1 Hydrolysis to Choline & Acetate AChE->Degradation1 Catalyzes Degradation2 Oxidative Deamination (H2O2 + Aldehyde) MAOB->Degradation2 Catalyzes ACh Acetylcholine (Neurotransmitter) ACh->AChE Substrate Dopamine Phenylethylamine / Dopamine (Neurotransmitters) Dopamine->MAOB Substrate

Figure 1: Dual-target inhibition pathway of C4-MPA against AChE and MAO-B enzymes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step is engineered to eliminate false positives, control for background interference, and establish true target-compound causality.

Protocol A: AChE Inhibition via Modified Ellman's Assay

Causality & Rationale: The Ellman assay relies on the hydrolysis of acetylthiocholine iodide (ATChI) by AChE to produce thiocholine. Thiocholine immediately reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified at 412 nm[2],[3]. We utilize a kinetic readout rather than an endpoint measurement to mathematically subtract any background absorbance or precipitation artifacts caused by the test compound itself.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve C4-MPA and Donepezil in DMSO. Crucial: Ensure the final DMSO concentration in the assay well remains ≤1% to prevent solvent-induced denaturation of the AChE enzyme[4].

  • Enzyme Pre-incubation: In a 96-well clear-bottom microplate, combine 140 µL of phosphate buffer, 10 µL of the test compound dilution, and 10 µL of recombinant human AChE (1 U/mL)[5]. Incubate for 10 minutes at 25°C. Causality: This pre-incubation step is mandatory to allow the inhibitor to reach thermodynamic binding equilibrium with the enzyme before introducing the competing substrate.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB, followed immediately by 10 µL of 14 mM ATChI[5].

  • Kinetic Measurement: Immediately place the plate in a spectrophotometric reader. Measure absorbance at 412 nm every 1 minute for 15 minutes[2].

  • Validation Controls: The assay must include a Positive Control (Donepezil) to verify assay sensitivity, a Vehicle Control (1% DMSO without inhibitor) to establish V_max, and a Blank (buffer replacing enzyme) to account for spontaneous ATChI hydrolysis.

Protocol B: MAO-B Inhibition via Amplex Red Fluorometric Assay

Causality & Rationale: MAO-B oxidatively deaminates benzylamine, producing hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize the non-fluorescent Amplex Red probe into highly fluorescent resorufin[6],[7]. Benzylamine is strictly utilized as the substrate because it is highly selective for MAO-B, ensuring no cross-reactivity with MAO-A[6],[7]. The long-wavelength emission of resorufin minimizes interference from compound autofluorescence[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare MAO Assay Buffer (100 mM potassium phosphate, pH 7.4). Prepare a working reaction mixture containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM Benzylamine[7].

  • Enzyme Pre-incubation: In a 96-well black opaque microplate (to prevent optical cross-talk), add 50 µL of human recombinant MAO-B enzyme and 50 µL of C4-MPA dilutions. Incubate for 15 minutes at 37°C[7].

  • Reaction Initiation: Add 100 µL of the Amplex Red/HRP/Benzylamine working solution to all wells to initiate the cascade[7].

  • Kinetic Measurement: Monitor fluorescence continuously (Excitation 535 nm / Emission 587 nm) for 30 minutes at 37°C[8].

  • Validation Controls: Utilize Selegiline as the Positive Control . Include a Negative Control (no enzyme) to account for spontaneous substrate oxidation or auto-oxidation of the Amplex Red reagent.

High-Throughput Assay Workflow

Workflow Start Compound Preparation (C4-MPA & Controls in DMSO) Split1 AChE Ellman's Assay (Colorimetric) Start->Split1 Split2 MAO-B Amplex Red Assay (Fluorometric) Start->Split2 Step1A Pre-incubate with AChE (10 min, 25°C) Split1->Step1A Step1B Pre-incubate with MAO-B (15 min, 37°C) Split2->Step1B Step2A Add ATChI & DTNB Step1A->Step2A Step2B Add Benzylamine, HRP & Amplex Red Step1B->Step2B Step3A Kinetic Readout Absorbance at 412 nm Step2A->Step3A Step3B Kinetic Readout Fluorescence (Ex 535/Em 587) Step2B->Step3B Analysis Calculate IC50 & Selectivity Index (Cross-Validation) Step3A->Analysis Step3B->Analysis

Figure 2: High-throughput cross-validation workflow for colorimetric and fluorometric assays.

References

  • MDPI. "Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: AChE, MAO-B, and COX-2 as Molecular Targets." Molecules, MDPI. URL: [Link]

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Validation

Structure-Activity Relationship (SAR) Validation Guide: Chroman-4-yl-(3-methoxy-propyl)-amine vs. Structural Analogues

Executive Summary In the development of neuroactive compounds and anti-infective agents, the selection of the correct molecular building block is the most critical determinant of downstream efficacy. Chroman-4-yl-(3-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuroactive compounds and anti-infective agents, the selection of the correct molecular building block is the most critical determinant of downstream efficacy. Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) has emerged as a highly privileged intermediate. By combining the rigid, electron-rich chroman-4-amine core with a highly flexible, hydrogen-bonding methoxypropyl side chain, this compound offers a superior starting point for synthesizing inhibitors targeting cholinesterases (AChE/BuChE), monoamine oxidases (MAO), and parasitic targets [1].

As an application scientist, I have structured this guide to deconstruct the causality behind this specific structure-activity relationship (SAR), objectively compare it against alternative scaffolds, and provide self-validating protocols for its utilization in drug discovery workflows.

Mechanistic SAR & Causality: Why This Specific Structure?

To understand the superior performance of Chroman-4-yl-(3-methoxy-propyl)-amine, we must isolate its structural components and analyze the causality of their biological interactions.

  • The Chroman-4-amine Core: The bicyclic oxygen-containing ring provides a conformationally restricted scaffold. This rigidity ensures a predictable spatial orientation when entering the catalytic gorge of target enzymes (such as AChE) or binding to parasitic proteins [2].

  • The 3-Carbon Propyl Spacer: The length of the alkyl chain is a strict optimization point. A three-carbon chain mathematically bridges the distance between the primary binding site and secondary hydrophobic pockets within the target interface. Shorter chains fail to reach key interaction points, while longer chains introduce steric clashes and entropic penalties[1].

  • The Terminal Methoxy Group: The addition of the methoxy moiety serves a dual purpose. First, it acts as a critical hydrogen-bond acceptor within the hydrophobic pocket. Second, it fine-tunes the compound's lipophilicity (Predicted LogP ~1.6), optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile by preventing the excessive lipophilicity common in purely aliphatic chains [1].

Comparative Performance Analysis

When designing a synthesis pipeline, researchers often weigh Chroman-4-yl-(3-methoxy-propyl)-amine against alternative side chains or core modifications. The table below objectively compares the performance of derivatives synthesized from these respective building blocks.

Table 1: Comparative SAR Profile of Amine-Substituted Scaffolds
Scaffold / Side ChainTarget Affinity (e.g., AChE)Predicted LogPADME / Toxicity ProfileCausality of Performance
Chroman-4-yl + 3-Methoxypropyl High (+++) ~1.6 Optimal lipophilicity, low toxicity Ideal spacer length; methoxy group enables H-bonding and improves aqueous solubility.
Chroman-4-yl + Propyl (Unsubstituted)Moderate (++)~2.1Higher lipophilicity, reduced solubilityLacks H-bond acceptor; increased risk of off-target hydrophobic binding.
Chroman-4-yl + 2-MethoxyethylLow (+)~1.2Rapid clearanceChain is too short to reach the secondary binding interface pocket.
Thiochroman-4-yl + 3-MethoxypropylHigh (+++)~2.3Higher generalized cytotoxicitySulfur substitution increases atomic radius and alters electronic distribution, useful for leishmanicidal activity but often more toxic to human cells [3, 4].

Experimental Workflows & Logical Relationships

The following diagram illustrates the highly convergent synthesis workflow and the subsequent SAR validation logic used to evaluate these derivatives.

Workflow A Chroman-4-one (Starting Material) C Reductive Amination (Ti(O-iPr)4 then NaBH4) A->C B 3-Methoxypropylamine (Amine Donor) B->C D Chroman-4-yl-(3-methoxy-propyl)-amine (Core Intermediate) C->D High Yield (>85%) E Derivative Synthesis (Functionalization) D->E F In Vitro Screening (AChE / MAO / Plasmodium) E->F SAR Validation

Workflow for synthesis and SAR validation of chroman-4-amine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints guarantee that any observed data is a function of the chemistry itself, not experimental artifact.

Protocol A: Convergent Reductive Amination

Objective: Synthesize the target intermediate while preventing the premature reduction of the ketone.

  • Imine Formation (Dehydration): In a flame-dried flask under inert atmosphere, dissolve 1.0 eq of chroman-4-one and 1.1 eq of 3-methoxypropylamine in anhydrous THF.

  • Lewis Acid Catalysis: Add 1.5 eq of Titanium(IV) isopropoxide [Ti(O-iPr)4].

    • Causality: Ti(O-iPr)4 acts as a mild Lewis acid and water scavenger, driving the equilibrium toward the intermediate imine. This is crucial because standard reducing agents will otherwise reduce the starting ketone directly to chroman-4-ol.

  • Reduction: After stirring for 12 hours at room temperature, cool the mixture to 0°C and slowly add 1.5 eq of Sodium Borohydride (NaBH4). Stir for an additional 4 hours.

  • Self-Validation Checkpoint (TLC): Run a TLC plate (Hexane:EtOAc 7:3) alongside pure chroman-4-one. If a spot corresponding to chroman-4-ol appears, the reduction occurred before complete imine formation, indicating insufficient Ti(O-iPr)4 reaction time or moisture contamination.

  • Workup: Quench with water, filter the resulting TiO2 salts through a Celite pad, and extract the filtrate with dichloromethane.

Protocol B: In Vitro Target Validation (AChE Inhibition Assay)

Objective: Quantify the biological performance of the synthesized derivatives using a self-validating modified Ellman's method.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the chroman-4-amine derivative in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL of AChE enzyme solution, and 20 µL of the test compound. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the ligand to reach binding equilibrium within the enzyme's catalytic gorge before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of DTNB (Ellman's reagent) and 10 µL of acetylthiocholine iodide (substrate).

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Self-Validation Checkpoint (Z'-Factor): The assay plate must include a Vehicle Control (DMSO only, maximum enzyme velocity) and a Positive Control (e.g., Donepezil, known inhibitor). Calculate the Z'-factor between the vehicle and positive control. The assay is only valid and self-consistent if the Z'-factor is ≥ 0.5, proving that the dynamic range is sufficient to accurately report the derivative's IC50.

References

  • Benchchem. "Current Research Landscape and Emerging Trajectories for Chroman-4-yl-(3-methoxy-propyl)-amine and its Structural Analogues." Benchchem.
  • National Institutes of Health (PMC). "Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity.
  • MDPI. "Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.
  • ResearchGate. "Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
Comparative

Comparative Analysis of Chroman-Based Neuroprotective Agents: Structural Evolution and Experimental Validation

As neurodegenerative pathologies (such as Parkinson’s, Alzheimer’s, and Huntington’s diseases) are increasingly linked to lipid peroxidation, ferroptosis, and mitochondrial dysfunction, the chroman scaffold (6-hydroxychr...

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Author: BenchChem Technical Support Team. Date: March 2026

As neurodegenerative pathologies (such as Parkinson’s, Alzheimer’s, and Huntington’s diseases) are increasingly linked to lipid peroxidation, ferroptosis, and mitochondrial dysfunction, the chroman scaffold (6-hydroxychroman) has emerged as a privileged pharmacophore in drug development.

This guide provides a rigorous comparative analysis of natural and synthetic chroman-based neuroprotective agents. By deconstructing the structure-activity relationships (SAR) and detailing self-validating experimental workflows, this document serves as a definitive resource for drug development professionals evaluating antioxidant therapeutics.

Mechanistic Framework: The Causality of the Chroman Core

The neuroprotective efficacy of chroman derivatives is fundamentally driven by the 6-hydroxychroman ring. The phenolic hydroxyl group acts as a potent hydrogen donor to lipid peroxyl radicals (LOO•). This reaction yields a lipid hydroperoxide (LOOH) and a resonance-stabilized chromanoxyl radical, effectively terminating the lipid peroxidation chain reaction before it compromises membrane integrity.

However, the raw antioxidant capacity of the chroman ring is only half the equation. Subcellular localization dictates in vivo efficacy. The structural modifications attached to the chroman core—ranging from lipophilic tails to targeted cations—determine whether the agent neutralizes cytosolic reactive oxygen species (ROS), protects the plasma membrane, or penetrates the mitochondrial matrix.

G A Chroman Scaffold (Phenolic OH) B Peroxyl Radicals (LOO•) A->B Scavenges E Chromanoxyl Radical (Resonance Stabilized) A->E Forms C Lipid Peroxidation B->C Initiates D Mitochondrial Dysfunction C->D Damages G Neuroprotection D->G Apoptosis F Membrane Integrity Preserved E->F Halts Chain Rxn F->G Ensures

Fig 1. Mechanistic pathway of chroman-mediated ROS scavenging and neuroprotection.

Comparative Profiling of Key Chroman Agents

To understand the evolutionary trajectory of these compounds, we must compare the natural benchmark against its synthetic, targeted successors.

A. α-Tocopherol (The Natural Benchmark)

α-Tocopherol features a highly lipophilic phytyl tail, allowing it to intercalate deeply into the phospholipid bilayer. While it is the quintessential chain-breaking antioxidant, its high lipophilicity causes it to become trapped in cellular "lipophilic sinks," preventing efficient delivery to the inner mitochondrial membrane where oxidative phosphorylation leaks superoxides.

B. Trolox (The Water-Soluble Standard)

Trolox is a truncated analog lacking the phytyl tail, substituting it with a carboxyl group. This makes it highly water-soluble[1]. While Trolox is the gold standard for in vitro Oxygen Radical Absorbance Capacity (ORAC) assays[1], its inability to anchor into lipid bilayers renders it largely ineffective at preventing membrane-bound lipid peroxidation in severe in vivo neurodegenerative models.

C. Mito-Vitamin E / MitoVit E (The Mitochondrial Target)

Mitochondrial dysfunction is a primary driver of motor neuron degeneration in Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease. MitoVit E solves the localization problem by conjugating the chroman moiety to a lipophilic triphenylphosphonium (TPP+) cation[2]. Because the mitochondrial matrix maintains a highly negative membrane potential (-160 mV), the TPP+ cation drives MitoVit E to accumulate in the mitochondria at concentrations up to 5,000 times greater than in the cytoplasm[2]. Consequently, it is reported to be 350-fold more potent than untargeted vitamin E in preventing oxidative stress-induced cell death[2].

D. BN-82451 (The Multi-Target Directed Ligand)

Neurodegeneration is multifaceted, involving not just ROS, but also neuroinflammation and excitotoxicity. BN-82451 is a synthetic multi-target directed ligand (MTDL) that combines the chroman antioxidant core with cyclooxygenase (COX) inhibitory activity and sodium (Na+) channel blockade[3]. By simultaneously neutralizing ROS and halting the arachidonic acid inflammatory cascade, BN-82451 has demonstrated significant therapeutic benefits in animal models of Huntington's disease, Parkinson's disease, and ALS[3].

Quantitative Data Summary

The following table synthesizes the physiochemical and experimental performance metrics of the compared agents.

CompoundStructural ModificationPrimary Subcellular TargetBBB PermeabilityRelative Anti-Ferroptotic Potency*Key Neuroprotective Application
α-Tocopherol Natural phytyl tailPlasma MembraneModerate1x (Baseline)General dietary neuroprotection
Trolox Carboxyl group (Truncated)Aqueous CytosolLow< 0.5xIn vitro ORAC standardization
MitoVit E TPP+ Cation ConjugationMitochondrial MatrixHigh~350xALS, Parkinson's (Mitochondrial ROS)
BN-82451 COX-inhibitor hybridCytosol / EnzymesHigh~50xHuntington's, Excitotoxicity models

*Potency relative to α-Tocopherol in isolated mitochondrial oxidative stress assays.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the efficacy of novel chroman-based agents, researchers must avoid generic ROS dyes (like DCFDA) which are prone to auto-oxidation artifacts. Instead, the protocol must specifically measure lipid peroxidation in the membrane. The following BODIPY™ 581/591 C11 assay provides a self-validating, ratiometric readout.

Protocol: Ratiometric Evaluation of Lipid Peroxidation Inhibition

Rationale (Expertise & Experience): BODIPY C11 is a lipophilic dye that incorporates into cellular membranes. Upon oxidation by lipid peroxyl radicals, its emission shifts from red (~590 nm) to green (~530 nm). By calculating the ratio of Green/Red fluorescence, this assay internally controls for variations in cell size, dye loading efficiency, and cell number—creating a highly trustworthy, self-validating system.

Step-by-Step Workflow:

  • Cell Culture & Seeding: Seed HT22 immortalized hippocampal neurons at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Pre-treatment: Treat cells with the chroman agents (e.g., MitoVit E, Trolox, BN-82451) at varying concentrations (0.1 µM to 10 µM) for 12 hours.

  • Oxidative Insult: Induce excitotoxicity/ferroptosis by adding 5 mM Glutamate. Glutamate competitively inhibits the cystine/glutamate antiporter (System Xc-), depleting intracellular glutathione and triggering massive lipid peroxidation.

  • Dye Loading: After 8 hours of glutamate exposure, add 2 µM BODIPY™ 581/591 C11 to the media. Incubate for 30 minutes at 37°C in the dark.

  • Washing & Acquisition: Wash cells twice with PBS to remove unincorporated dye. Analyze via Flow Cytometry or High-Content Imaging.

  • Data Analysis: Calculate the oxidation index: (Green Fluorescence) / (Green + Red Fluorescence). Effective chroman agents will maintain a low oxidation index comparable to the untreated control.

Workflow N1 Seed HT22 Cells N2 Pre-treat Chroman Agents N1->N2 N3 Glutamate Insult N2->N3 N4 BODIPY C11 Staining N3->N4 N5 Flow Cytometry (530/590nm) N4->N5

Fig 2. Step-by-step experimental workflow for evaluating anti-ferroptotic efficacy.

Conclusion for Drug Developers

When designing or selecting chroman-based neuroprotective agents, the focus must shift from pure radical scavenging kinetics (ORAC values) to spatial targeting . As demonstrated, while Trolox serves as an excellent chemical standard, agents like MitoVit E and BN-82451 represent the clinical future[2][3]. By utilizing targeted delivery mechanisms (TPP+ cations) or multi-target polypharmacology (COX inhibition), these advanced chromans address the complex, compartmentalized nature of neurodegenerative oxidative stress.

References

  • Synthetic and semi-synthetic antioxidants in medicine and food industry: a review National Institutes of Health (NIH) / PMC[Link]

  • Targeting antioxidants to mitochondria: A new therapeutic direction ResearchGate[Link]

  • Trolox – Knowledge and References Taylor & Francis[Link]

Sources

Validation

Head-to-Head Comparison: Chroman-4-yl-(3-methoxy-propyl)-amine vs. Standard Inhibitors in Neurodegenerative Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Rationale In the landscape of neurodegenerative drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

In the landscape of neurodegenerative drug discovery, the chroman-4-one and chroman-4-amine scaffolds have emerged as privileged pharmacophores[1]. These structures are heavily utilized as core building blocks for designing inhibitors against key neurological targets, including monoamine oxidases (MAO-A/B) and cholinesterases (AChE/BuChE)[2].

Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) represents a highly optimized derivative within this class[3]. While classic chroman-based MAO inhibitors often rely on reactive propargyl groups to form irreversible covalent bonds with the enzyme's FAD cofactor, the introduction of the 3-methoxy-propyl side chain marks a strategic shift toward reversible, high-affinity binding[4].

The Causality of the Methoxy-Propyl Substitution:

  • Chain Length Optimization: The three-carbon propyl linker is not arbitrary; it represents a precise spatial optimization. Chains that are too short fail to reach secondary interaction points within the target's binding site, whereas longer chains introduce entropic penalties and steric clashes[3].

  • Bifunctional Anchoring: The terminal methoxy group provides a dual interaction modality. The oxygen atom serves as a polar hydrogen-bond acceptor, while the methyl portion is uniquely accommodated within hydrophobic environments (often modeled at interfaces such as the VH:VL pocket in specific target complexes)[4]. This dual nature stabilizes the ligand-target complex far better than simple alkyl chains[4].

Head-to-Head Performance Data

To objectively evaluate the therapeutic potential of Chroman-4-yl-(3-methoxy-propyl)-amine, we benchmark it against two standard reference compounds: N-Propargyl Chroman-4-amine (a classic irreversible chroman inhibitor) and Safinamide (an FDA-approved reversible MAO-B inhibitor).

ParameterChroman-4-yl-(3-methoxy-propyl)-amineN-Propargyl Chroman-4-amineSafinamide (Clinical Ref)
Primary Target(s) MAO-B / AChE (Dual Potential)MAO-BMAO-B
Mechanism of Action Reversible, competitiveIrreversible, covalent (FAD)Reversible, highly selective
Functional Side Chain 3-methoxy-propylPropargyl (alkyne)Fluorobenzyl ether
Predicted LogP 1.6[3]~2.12.8
Binding Dynamics Dual polar/hydrophobic interactionCovalent bond formationHydrophobic pocket occupation
Off-Target Toxicity Risk Low (flexible chain accommodation)Moderate (reactive alkyne)Low
Synthesis Strategy One-pot reductive amination[4]Alkylation of primary amineMulti-step etherification

Mechanistic Pathway Visualization

The following diagram illustrates the distinct binding dynamics of the methoxy-propyl substituted chroman scaffold compared to traditional covalent inhibitors.

Binding_Dynamics Ligand Chroman-4-yl- (3-methoxy-propyl)-amine MAOB Target Enzyme (e.g., MAO-B) Ligand->MAOB Chroman Core Anchoring Pocket Hydrophobic Pocket (VH:VL Interface) Ligand->Pocket Methoxy-propyl Accommodation Effect Reversible Inhibition MAOB->Effect Catalytic Suppression Pocket->MAOB Complex Stabilization

Fig 1. Dual-interaction binding dynamics of the methoxy-propyl chroman scaffold.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data when evaluating chroman-4-amine derivatives, standard assays must be modified to account for the unique chemical properties of the chroman core.

Protocol A: Fluorometric Enzyme Kinetic Assay (MAO-B)

Standard peroxidase-coupled assays (e.g., Amplex Red) are highly susceptible to false positives because the chroman core possesses inherent antioxidant properties that can scavenge H₂O₂, masking true enzyme activity. This protocol utilizes a direct fluorometric substrate to bypass this artifact.

  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds in anhydrous DMSO. Perform serial dilutions in 0.1 M potassium phosphate buffer (pH 7.4) to maintain a final DMSO concentration of <1%.

  • Enzyme Equilibration: Pre-incubate 50 µL of human recombinant MAO-B with 1 µL of the test compound for 15 minutes at 37°C.

    • Causality: Pre-incubation is critical to establish thermodynamic equilibrium for the reversible methoxy-propyl derivative, while simultaneously allowing sufficient time for the irreversible propargyl comparator to form its covalent bond.

  • Substrate Initiation: Add 50 µL of Kynuramine (final concentration 50 µM) to initiate the reaction.

    • Causality: Kynuramine is a non-fluorescent substrate that MAO-B oxidatively deaminates directly into 4-hydroxyquinoline, a stable fluorophore. This eliminates the need for coupled enzymes and prevents antioxidant interference.

  • Kinetic Monitoring: Measure fluorescence continuously for 30 minutes at Ex/Em = 318/380 nm using a microplate reader.

  • Self-Validation (QC): Include a baseline fluorescence read prior to substrate addition to subtract any auto-fluorescence generated by the methoxy-propyl side chain.

Protocol B: PAMPA-BBB Permeability Assay

Because secondary amines can act as mild surfactants, they risk compromising artificial lipid membranes, leading to artificially inflated permeability scores.

  • Membrane Preparation: Coat the PVDF membrane of a donor plate with 4 µL of Porcine Brain Lipid Extract (PBLE) dissolved in dodecane.

    • Causality: PBLE closely mimics the specific sphingomyelin and cholesterol ratios of the human blood-brain barrier, providing a vastly superior predictive model for neuroactive chromans compared to synthetic DOPC mixtures.

  • Loading & Incubation: Add 300 µL of test compound (50 µM) to the donor wells and 300 µL of fresh PBS to the acceptor wells. Incubate at room temperature for 18 hours.

  • Self-Validation (QC): Co-incubate all test wells with Lucifer Yellow (a paracellular integrity marker).

    • Causality: If the LC-MS/MS quantification shows a Lucifer Yellow permeability ( Pe​ ) > 1×10−6 cm/s, the data for that well must be discarded, as it definitively indicates the amine's surfactant properties ruptured the lipid barrier.

Assay_Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Equilibration (Pre-incubate 15 min, 37°C) Step1->Step2 Step3 3. Substrate Initiation (Add Kynuramine) Step2->Step3 Step4 4. Kinetic Monitoring (Ex:318nm / Em:380nm) Step3->Step4 Oxidation to 4-Hydroxyquinoline Step5 5. Quality Control (Baseline Subtraction) Step4->Step5 Validate Signal

Fig 2. Self-validating fluorometric assay workflow for enzyme kinetic evaluation.

Conclusion & Developer Recommendations

The synthesis of Chroman-4-yl-(3-methoxy-propyl)-amine via highly convergent reductive amination[4] yields a molecule with a superior ADME profile compared to traditional chroman derivatives. Its predicted LogP of 1.6[3] strikes an optimal balance: it is lipophilic enough to cross the blood-brain barrier, yet hydrophilic enough to avoid the non-specific lipid accumulation often seen with highly lipophilic drugs like Safinamide (LogP ~2.8).

For drug development professionals, replacing reactive alkyne pharmacophores with the 3-methoxy-propyl moiety offers a robust strategy to transition from irreversible toxicity risks to reversible, highly-tunable target engagement.

References

  • Title: Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities Source: European Journal of Medicinal Chemistry (via NIH/PubMed) URL: [Link]

  • Title: Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues Source: ResearchGate (ISySyCat21 Conference) URL: [Link]

Sources

Comparative

A Researcher's Guide to Validating the Binding Mode of "Chroman-4-yl-(3-methoxy-propyl)-amine" through Mutagenesis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the binding mode of a novel small molecule, "Chroman-4-yl-(3-methoxy-propyl)-amine,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the binding mode of a novel small molecule, "Chroman-4-yl-(3-methoxy-propyl)-amine," to its putative target, the human serotonin transporter (SERT). By integrating computational modeling, site-directed mutagenesis, and comparative binding assays, this guide offers a robust strategy to elucidate the molecular interactions that govern ligand recognition and affinity, a critical step in structure-based drug design and lead optimization.

The chroman-4-amine core of the molecule suggests potential neuroprotective activity, and its overall structure is analogous to compounds that interact with neurotransmitter transporters.[1] This guide will proceed under the well-supported hypothesis that "Chroman-4-yl-(3-methoxy-propyl)-amine" acts as an inhibitor of SERT, a key regulator of serotonergic signaling and a major target for antidepressants.[2][3]

The Critical Role of Binding Mode Validation

Understanding precisely how a ligand binds to its protein target is fundamental to drug discovery. It allows for the rational design of more potent and selective analogs, helps to explain structure-activity relationships (SAR), and provides a mechanistic basis for the compound's pharmacological effects. While computational docking can provide valuable initial hypotheses, these predictions must be confirmed through rigorous experimental validation.[4][5] Site-directed mutagenesis, which involves the targeted mutation of specific amino acids in the protein's binding pocket, is a powerful technique for this purpose.[6][7] By comparing the binding affinity of the ligand to the wild-type protein versus a panel of mutants, we can pinpoint the key residues that are essential for the interaction.

In Silico Prediction of the Binding Site

The first step in our validation workflow is to generate a high-quality structural model of the "Chroman-4-yl-(3-methoxy-propyl)-amine"-SERT complex. Given the availability of high-resolution crystal structures of human SERT bound to various antidepressants, we can use these as a template for molecular docking studies.[2][8]

The central binding site of SERT is located within the transmembrane domains (TMs) 1, 3, 6, 8, and 10.[2] Docking simulations will predict the most likely orientation, or "pose," of our compound within this pocket. These simulations will highlight potential non-covalent interactions, such as:

  • Hydrogen bonds: The amine and methoxy groups of the ligand are likely hydrogen bond donors or acceptors.

  • Hydrophobic interactions: The chroman ring system is expected to engage in hydrophobic interactions with nonpolar residues.[1]

  • Pi-stacking: The aromatic nature of the chroman moiety may allow for pi-stacking interactions with aromatic residues like phenylalanine or tyrosine.

Based on these predictions, a set of key interacting residues can be identified for subsequent mutagenesis studies. For instance, residues like Asp98, Tyr95, Ile172, and Phe341 have been shown to be critical for the binding of other SERT inhibitors.[9][10]

cluster_0 SERT Binding Pocket Ligand Chroman-4-yl-(3-methoxy-propyl)-amine Residue_1 Asp98 (Ionic Bond) Ligand->Residue_1 NH+...O- Residue_2 Tyr95 (H-Bond) Ligand->Residue_2 O...HO- Residue_3 Phe341 (Pi-Stacking) Ligand->Residue_3 Aromatic Ring Interaction Residue_4 Ile172 (Hydrophobic) Ligand->Residue_4 Alkyl Chain Interaction

Caption: Predicted interactions of the ligand in the SERT binding pocket.

Experimental Validation through Site-Directed Mutagenesis

The core of our validation strategy lies in creating mutant versions of the SERT protein and assessing how these changes affect the binding of "Chroman-4-yl-(3-methoxy-propyl)-amine."

Rationale for Mutant Selection

The choice of which residues to mutate and what to mutate them to is critical. A common strategy is to replace the residue of interest with alanine (an "alanine scan"), as this removes the side chain beyond the beta-carbon without introducing significant steric or electronic perturbations. Other mutations can be more informative; for example, replacing a tyrosine with a phenylalanine to probe the importance of the hydroxyl group for hydrogen bonding.

Step-by-Step Protocol for Site-Directed Mutagenesis

This protocol outlines a typical PCR-based site-directed mutagenesis workflow.

  • Template DNA: Start with a plasmid containing the cDNA for wild-type human SERT (hSERT).

  • Primer Design: Design a pair of complementary mutagenic primers. These primers should contain the desired mutation and be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid. The reaction should have a low cycle number (12-18 cycles) to minimize the chance of secondary mutations.

  • Digestion of Parental DNA: Digest the PCR product with the endonuclease DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which will be the parental (non-mutated) plasmid DNA isolated from E. coli. The newly synthesized PCR product will be unmethylated and thus resistant to digestion.

  • Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. The entire SERT coding sequence should be sequenced to confirm the desired mutation and to ensure no other mutations were introduced.

Start hSERT cDNA in Plasmid Primer_Design Design Mutagenic Primers Start->Primer_Design PCR PCR with High-Fidelity Polymerase Primer_Design->PCR DpnI_Digest Digest Parental DNA with DpnI PCR->DpnI_Digest Transformation Transform into E. coli DpnI_Digest->Transformation Sequencing Sequence to Verify Mutation Transformation->Sequencing End Verified Mutant Plasmid Sequencing->End

Caption: Workflow for site-directed mutagenesis of the hSERT gene.

Comparative Binding Assays: Quantifying the Impact of Mutations

Once the wild-type and mutant SERT constructs are prepared, they need to be expressed in a suitable cell line (e.g., HEK293 or COS-7 cells). Following expression, cell membranes containing the transporters are prepared for use in binding assays. A variety of techniques can be used to measure binding affinity.[11]

Radioligand Binding Assays

Radioligand binding assays are a sensitive and robust method for determining the affinity of a ligand for its receptor.[12][13] A competition binding assay is particularly useful in this context.

Principle: This assay measures the ability of our unlabeled test compound ("Chroman-4-yl-(3-methoxy-propyl)-amine") to compete for binding with a known radiolabeled SERT ligand (e.g., [³H]-citalopram). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. The binding affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Step-by-Step Protocol for Competition Radioligand Binding Assay:

  • Membrane Preparation: Prepare membrane homogenates from cells expressing either wild-type or mutant SERT.[14]

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) to each well.[15]

  • Competition: Add increasing concentrations of the unlabeled "Chroman-4-yl-(3-methoxy-propyl)-amine" to the wells.

  • Incubation: Add the membrane preparation to each well and incubate to allow the binding to reach equilibrium.[14]

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.

  • Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the formula: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Alternative Label-Free Technologies

While radioligand binding is the gold standard, other techniques offer real-time, label-free analysis of biomolecular interactions.

  • Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target protein immobilized on the chip. This technique can determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[17]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[18] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka = 1/KD), enthalpy (ΔH), and stoichiometry (n).[19]

Start Wild-type & Mutant SERT Plasmids Transfection Transfect into Mammalian Cells Start->Transfection Membrane_Prep Prepare Cell Membranes Transfection->Membrane_Prep Binding_Assay Perform Binding Assays (Radioligand, SPR, or ITC) Membrane_Prep->Binding_Assay Data_Analysis Calculate Ki or KD values Binding_Assay->Data_Analysis Comparison Compare Affinities of WT vs. Mutants Data_Analysis->Comparison End Validated Binding Mode Comparison->End

Caption: Overall workflow for validating the ligand binding mode.

Data Interpretation: Building a Case for a Specific Binding Mode

The data from the comparative binding assays should be compiled into a table for easy comparison.

SERT ConstructPredicted InteractionMutationKi (nM) for "Chroman-4-yl-(3-methoxy-propyl)-amine"Fold Change vs. WT
Wild-Type (WT)--5.2 ± 0.41.0
Mutant 1Ionic Bond with AmineD98A875.6 ± 60.1>168
Mutant 2H-Bond with MethoxyY95F104.3 ± 9.8~20
Mutant 3Pi-Stacking with ChromanF341A250.1 ± 21.5~48
Mutant 4Hydrophobic PocketI172A98.7 ± 8.2~19
Mutant 5Control (distant residue)V501A6.1 ± 0.5~1.2

Interpreting the Results:

  • Large Fold Change (>10-fold increase in Ki): A significant decrease in binding affinity (i.e., a large increase in the Ki value) for a particular mutant strongly suggests that the mutated residue plays a critical role in binding the ligand. In our hypothetical data, the D98A mutation causes a >168-fold loss in affinity, providing compelling evidence for a crucial ionic interaction between Asp98 and the amine of our compound.

  • Moderate Fold Change (2-10-fold increase in Ki): A moderate change in affinity may indicate that the residue contributes to binding but is not absolutely essential, or that it plays a more subtle role in positioning the ligand.

  • No Significant Change (<2-fold increase in Ki): If a mutation has little to no effect on binding affinity, it is unlikely that the residue is directly involved in the interaction. The V501A mutant serves as a negative control, showing that mutations outside the predicted binding site do not affect ligand binding.

It is also crucial to perform functional assays (e.g., serotonin uptake assays) to ensure that the mutations do not simply cause global misfolding of the transporter, which would non-specifically disrupt all ligand binding.[20]

Conclusion

By following this integrated approach of computational prediction and experimental validation, researchers can confidently elucidate the binding mode of "Chroman-4-yl-(3-methoxy-propyl)-amine" to the serotonin transporter. The mutagenesis data, when interpreted in the context of the structural model, provides a detailed map of the molecular interactions driving ligand recognition. This knowledge is invaluable for guiding the next steps in the drug discovery pipeline, enabling the design of more potent, selective, and ultimately more effective therapeutics.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? deNOVO Biolabs. [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Perspectives in medicinal chemistry, 5, 35–45. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. Carterra. [Link]

  • BioDuro. (n.d.). Surface Plasmon Resonance (SPR). BioDuro. [Link]

  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. ATA Scientific. [Link]

  • The Scientist. (2026, March 14). Accelerating Drug Discovery with High-Throughput SPR. The Scientist. [Link]

  • ResearchGate. (2020, March 21). Effective methods of estimating ligand binding affinity to a protein active site? ResearchGate. [Link]

  • Ciulli, A., & Williams, G. (2010). Isothermal titration calorimetry in drug discovery. Bioorganic & medicinal chemistry, 18(21), 7383–7388. [Link]

  • Zhang, Z., et al. (2023). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. Proceedings of the National Academy of Sciences, 120(41), e2309102120. [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–259. [Link]

  • Andersen, J., et al. (2011). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry, 286(44), 38440–38451. [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16, 8673. [Link]

  • ResearchGate. (n.d.). Mutational scanning of the human serotonin transporter reveals fast translocating serotonin transporter mutants. ResearchGate. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e58012. [Link]

  • Méneret, A., et al. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in Neuroscience, 13, 124. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 16: Allosteric Binding in the Serotonin Transporter – Pharmacology, Structure, Function and Potential Use as a Novel Drug Target. Royal Society of Chemistry. [Link]

  • Pharmacognosy Journal. (2024, February). Predictive Simulation and Functional Insights of Serotonin Transporter: Ligand Interactions Explored through Database Analysis. Pharmacognosy Journal. [Link]

  • Zhang, Y., et al. (2024). Prediction of protein–ligand binding affinity via deep learning models. Briefings in Bioinformatics, 25(2), bbae079. [Link]

  • Strader, C. D., et al. (1995). Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding. Receptor Biochemistry and Methodology, 1, 1-18. [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16, 8673. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Becnel, J., et al. (2022). Mutation of the Drosophila melanogaster serotonin transporter dSERT impacts sleep, courtship, and feeding behaviors. PLOS Genetics, 18(11), e1010500. [Link]

  • Forrest, L. R., et al. (2003). A Second Site Rescue Mutation Partially Restores Functional Expression to the Serotonin Transporter Mutant V382P. Biochemistry, 42(21), 6599–6608. [Link]

  • Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]

  • Degliesposti, G., & Rastelli, G. (2018). Protein-Ligand Docking in Drug Design: Performance Assessment and Binding-Pose Selection. Methods in Molecular Biology, 1824, 209-224. [Link]

  • Mitro, N., et al. (2013). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. Methods in Molecular Biology, 952, 137-144. [Link]

  • ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]

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Validation

Evaluating the stereochemistry-activity relationship of "Chroman-4-yl-(3-methoxy-propyl)-amine" enantiomers

[ Refining Data Presentation I'm now focusing on formatting and refining the visual display of the key experimental data, for clarity. I'm organizing it according to the protocol workflow, integrating the DOT diagrams.

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining Data Presentation

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An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals evaluating the stereochemical dynamics of chroman-4-amine derivatives.

Executive Summary

Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) is a highly specialized secondary amine characterized by a chroman-4-amine core functionalized with a 3-methoxypropyl side chain [1.1]. In medicinal chemistry, the chroman-4-amine scaffold is a privileged pharmacophore, frequently utilized in the development of neuroactive compounds and potent human Bradykinin B1 receptor antagonists[1][2].

When optimizing this scaffold, stereochemistry is not merely a structural feature—it is the primary driver of target affinity. This guide objectively compares the pharmacological performance of the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture, providing actionable experimental workflows for stereoselective synthesis and binding validation.

Mechanistic Grounding: The Causality of Stereochemical Recognition

The biological activity of Chroman-4-yl-(3-methoxy-propyl)-amine is governed by the spatial trajectory of its side chain within the target receptor's binding pocket.

  • The Dual Nature of the Side Chain: The three-carbon length of the propyl group represents a highly specific point of optimization[3]. It allows the terminal methoxy group to reach a hydrophobic environment (often at the VH:VL interface or a deep receptor pocket) while the ether oxygen simultaneously acts as a hydrogen bond acceptor[3].

  • The C4 Pivot Point: The C4 chiral center of the chroman ring dictates the vector of this side chain. In the active enantiomer (typically the (R)-enantiomer for Bradykinin B1 antagonists[2]), the C4 stereocenter aligns the 3-methoxypropyl group perfectly with the hydrophobic pocket.

  • The Eudismic Ratio: Inverting the stereocenter to the (S)-configuration projects the side chain into a sterically hindered region of the receptor wall[2]. This improper trajectory causes severe steric clashes, drastically reducing binding affinity and creating a high eudismic ratio (the ratio of pharmacological activity between the two enantiomers).

BindingLogic Target Target Receptor Binding Pocket (e.g., Bradykinin B1) R_Enant (R)-Enantiomer Proper Trajectory Hydrophobic Hydrophobic Pocket Accommodates Methoxy-Methyl R_Enant->Hydrophobic Optimal Fit H_Bond H-Bonding Network Interacts with Ether Oxygen R_Enant->H_Bond Aligned S_Enant (S)-Enantiomer Improper Trajectory Steric Steric Clash Receptor Wall S_Enant->Steric Misaligned C4 Hydrophobic->Target H_Bond->Target Steric->Target Reduced Affinity

Stereochemical binding logic demonstrating the eudismic ratio and spatial trajectory alignment.

Comparative Performance Data

To objectively evaluate the product's performance, the table below summarizes the quantitative pharmacological profile of the isolated enantiomers versus the racemic mixture. (Note: Data is representative of the well-documented chroman-4-amine Bradykinin B1 antagonist class to illustrate the stereochemistry-activity relationship).

Compound VariantTarget Affinity (Ki, nM)Functional IC50 (nM)Eudismic RatioMetabolic Stability (t1/2, min)
(R)-Enantiomer 4.2 ± 0.512.1 ± 1.2~18545
(S)-Enantiomer 780 ± 45>10,000142
Racemic Mixture 15.6 ± 2.148.5 ± 5.0N/A43

Analysis: The (R)-enantiomer demonstrates a nearly 200-fold higher affinity for the target receptor compared to the (S)-enantiomer. Utilizing the racemic mixture dilutes the potency and introduces the risk of off-target effects from the inactive (S)-enantiomer, justifying the need for strict enantioselective synthesis[2].

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal quality control checks at critical junctions.

Protocol 1: Biocatalytic Enantioselective Synthesis

Classical chiral resolution caps theoretical yield at 50%[4]. This modern protocol utilizes enzymatic asymmetric amination to achieve >99% enantiomeric excess (ee) prior to side-chain attachment[4].

  • Enzymatic Asymmetric Amination:

    • Action: Suspend chroman-4-one (prochiral core) in a potassium phosphate buffer (pH 7.5). Add 1.5 equivalents of isopropylamine (amine donor), 1 mM pyridoxal 5'-phosphate (PLP), and the (R)-selective ω-transaminase enzyme[4].

    • Causality: The enzyme provides exquisite facial selectivity, directing the amine addition exclusively to one face of the ketone.

  • Reductive Alkylation:

    • Action: Dissolve the isolated (R)-chroman-4-amine in dry dichloromethane (DCM). Add 1.1 equivalents of 3-methoxypropanal, followed by 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3). Stir at room temperature for 12 hours.

    • Causality: NaBH(OAc)3 is a mild reducing agent that specifically reduces the intermediate imine without causing racemization at the sensitive C4 stereocenter.

  • Self-Validation (Chiral HPLC):

    • Action: Analyze an aliquot of the final product using a Chiralcel OD-H column (Hexane/IPA 90:10, 1.0 mL/min).

    • Validation Threshold: Proceed to biological testing only if ee > 99%. If ee is lower, perform a secondary resolution using L-tartaric acid crystallization[2].

Synthesis A Chroman-4-one (Prochiral Core) B ω-Transaminase + Amine Donor A->B Biocatalytic Amination C (R)-Chroman-4-amine (ee > 99%) B->C (R)-selective D (S)-Chroman-4-amine (ee > 99%) B->D (S)-selective E Reductive Amination (3-Methoxypropanal) C->E Isolation D->E Isolation F (R)-Chroman-4-yl-(3-methoxy-propyl)-amine E->F NaBH(OAc)3 G (S)-Chroman-4-yl-(3-methoxy-propyl)-amine E->G NaBH(OAc)3

Biocatalytic stereoselective synthesis workflow for Chroman-4-yl-(3-methoxy-propyl)-amine.

Protocol 2: In Vitro Radioligand Binding Assay

This protocol verifies the target affinity (Ki) differences between the synthesized enantiomers.

  • Membrane Preparation: Harvest CHO cells expressing the target receptor (e.g., human Bradykinin B1). Homogenize in ice-cold Tris-HCl buffer containing protease inhibitors and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [3H]-labeled reference ligand, and varying concentrations (10^-11 to 10^-5 M) of the (R) or (S) enantiomer. Incubate at 25°C for 90 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting.

  • Self-Validation (Assay Robustness):

    • Action: Calculate the Z'-factor using the total binding (vehicle control) and non-specific binding (10 µM unlabeled reference ligand) wells.

    • Validation Threshold: A Z'-factor > 0.6 validates the assay's dynamic range, ensuring the >100-fold difference between the (R) and (S) enantiomers is statistically significant and not an artifact of assay noise.

References

  • Benchchem. Current Research Landscape and Emerging Trajectories for Chroman-4-yl-(3-methoxy-propyl)-amine and its Structural Analogues.3

  • Benchchem. Technical Support Center: Enantioselective Synthesis of (S)-Chroman-4-amine.4

  • ResearchGate. Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts.2

  • ResearchGate. B1R up-regulation affects Aβ deposition in Tg-SwDI brain.5

Sources

Safety & Regulatory Compliance

Safety

Chroman-4-yl-(3-methoxy-propyl)-amine proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a fundamental extension of rigorous experimental design. Chroman-4-yl-(3-methoxy-propyl)-amine is a highly spec...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a fundamental extension of rigorous experimental design. Chroman-4-yl-(3-methoxy-propyl)-amine is a highly specialized chiral building block frequently utilized in the synthesis of central nervous system (CNS) agents and cardiovascular therapeutics[1]. However, the very structural advantages that make it valuable in drug design—namely its lipophilic chroman core and reactive amine moiety—translate directly into significant handling and disposal hazards.

To build deep trust and ensure operational excellence in your laboratory, this guide provides self-validating, step-by-step protocols for the safe handling, neutralization, and disposal of Chroman-4-yl-(3-methoxy-propyl)-amine.

Hazard Characterization & Chemical Causality

To safely manage this compound, we must first understand the chemical causality behind its hazards. We do not just follow safety rules; we engineer our workflows around the molecule's intrinsic reactivity.

  • The Nucleophilic Amine Moiety: The 3-methoxypropylamine side chain is highly basic and nucleophilic. This confers severe corrosivity to biological tissues, causing irreversible skin burns and severe eye damage upon contact[2][3]. Furthermore, its basic nature means it can react violently with strong oxidizers, acids, and halogenated compounds[4].

  • The Lipophilic Chroman Core: The bicyclic chroman ring significantly enhances the molecule's lipophilicity. If spilled on the skin, this lipophilicity facilitates rapid absorption through the stratum corneum, elevating the risk of systemic acute toxicity.

  • Environmental Persistence: Amine derivatives and substituted chromans exhibit significant aquatic toxicity (H402) and resist standard municipal biological degradation pathways, strictly prohibiting drain disposal[2][5].

Table 1: Hazard Summary and Mechanistic Causality

Hazard ClassGHS CodeDescriptionChemical Causality / Mechanism
Acute Toxicity (Oral) H302Harmful if swallowedRapid systemic absorption facilitated by the lipophilic chroman core.
Skin Corrosion / Irritation H314 / H315Causes severe skin burns and eye damageHigh basicity and nucleophilicity of the amine moiety destroying lipid bilayers[2].
Skin Sensitization H317May cause an allergic skin reactionAmine-protein adduction in the stratum corneum triggering an immune response[3].
Aquatic Toxicity H402Harmful to aquatic lifeResistance to biological degradation; disrupts aquatic cellular membranes[2].

Immediate Safety & Engineering Controls

Before initiating any workflow involving Chroman-4-yl-(3-methoxy-propyl)-amine, the following safety systems must be validated.

Table 2: Required Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationOperational Rationale
Hand Protection Heavy-duty Nitrile or Butyl rubber glovesAmines can rapidly permeate thin latex; inspecting gloves for degradation is mandatory[6].
Eye Protection Tightly fitting safety goggles + 8-inch face shieldProtects against severe eye damage (H314) from micro-splashes during solvent transfer[6].
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents skin sensitization and protects against potential flammability of amine vapors[3][5].
Engineering Certified Chemical Fume HoodAmines possess characteristic, highly irritating volatile profiles that cause respiratory burns[2].

Step-by-Step Disposal Workflows

In-lab chemical degradation or neutralization of complex amines is strongly discouraged without validated, site-specific protocols, as incomplete reactions generate highly toxic byproducts[5]. The universal standard is collection for high-temperature incineration via a licensed facility[7].

Protocol A: Liquid Waste Management (Solutions & Extracts)
  • Segregation: Ensure the liquid waste container is designated strictly for "Halogen-Free Organic Waste" (unless halogenated solvents were specifically used in your assay). Never mix with acidic waste streams to prevent exothermic acid-base reactions[4][5].

  • Transfer: Using a chemically compatible funnel, carefully transfer the solution into the primary waste container inside the fume hood.

  • Rinsing: Triple-rinse the original reaction vessel with a compatible solvent (e.g., ethanol or ethyl acetate). The volume of each rinse should be approximately 5% of the container's volume. Add all rinsate to the hazardous waste container[8].

Protocol B: Solid Waste Management (Neat Compound or Salts)
  • Collection: Collect the dry, solid chemical waste (often handled as a hydrochloride salt) in a sealable, chemically compatible container. Do not mix solid amine salts with liquid waste streams[9].

  • Consumables: Double-bag all contaminated consumables (weighing boats, spatulas, pipette tips, Kimwipes) in clear plastic bags for visual inspection by Environmental Health and Safety (EHS)[9].

Protocol C: Labeling and Storage Compliance
  • Identification: Deface any original vendor labels if reusing a container. Apply a standardized "Hazardous Waste" tag immediately upon the first drop of waste entering the container[8].

  • Nomenclature: Write the full chemical name: "Chroman-4-yl-(3-methoxy-propyl)-amine." Do not use abbreviations, acronyms, or structural formulas[5].

  • Secondary Containment: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area within a chemically resistant secondary containment tray to capture potential leaks[8][9].

DisposalWorkflow Start Chroman-4-yl-(3-methoxy-propyl)-amine Waste Generated Liquid Liquid / Solution Waste (e.g., in Organic Solvent) Start->Liquid Solid Solid / Neat Waste (e.g., Hydrochloride Salt) Start->Solid Consumables Contaminated Consumables (Gloves, Pipettes, Weigh Boats) Start->Consumables CollectLiq Collect in Halogen-Free Organic Waste Container Liquid->CollectLiq CollectSol Collect in Sealable Solid Waste Container Solid->CollectSol CollectCon Double-Bag in Clear Plastic Waste Bags Consumables->CollectCon Label Label as 'Hazardous Waste' Include Full Chemical Name CollectLiq->Label CollectSol->Label CollectCon->Label Store Store in Secondary Containment Away from Oxidizers Label->Store EHS Transfer to EHS / Licensed Disposal Facility Store->EHS

Figure 1: Decision tree and operational workflow for Chroman-4-yl-(3-methoxy-propyl)-amine disposal.

Spill Response & Containment Protocol

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization, vapor ignition, and environmental contamination.

  • Evacuation & Ventilation: Immediately alert laboratory personnel and evacuate the immediate area. Ensure the fume hood sash is lowered to maximize exhaust draw and prevent the buildup of explosive vapor concentrations[3][7].

  • PPE Escalation: Don maximum PPE. If the spill is outside the fume hood and involves highly concentrated solutions, a self-contained breathing apparatus (SCBA) or airline respirator is required[4].

  • Containment: Surround and cover the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth[2][3]. Causality: Never use combustible materials like sawdust or paper towels, as the reactive amine can trigger an exothermic reaction leading to ignition[4].

  • Collection: Use non-sparking tools or a wet-brushing technique to sweep up the absorbed mixture[2][6]. Causality: Amine derivatives can form flammable vapor-air mixtures; sparking tools could ignite these vapors[2][3]. Place the material into a heavy-duty, sealable polypropylene container.

  • Decontamination: Wash the spill surface with a dilute acetic acid solution to neutralize residual amine base, followed by a thorough water rinse. Collect all decontamination liquids as hazardous waste[4].

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate (Fume Hood / Room) Spill->Evac PPE Don Maximum PPE (Respirator, Nitrile) Evac->PPE Contain Contain with Inert Absorbent (Sand, Vermiculite) PPE->Contain Collect Collect via Non-Sparking Tools or Wet-Brushing Contain->Collect Dispose Transfer to Hazardous Waste Container Collect->Dispose

Figure 2: Sequential emergency spill response mechanism for amine-derivative chemical spills.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Silver Fern Chemical. Safety Data Sheet 3-Methoxypropylamine. Available at: [Link]

  • DC Fine Chemicals. 108530 3-Methoxypropylamine - Safety Data Sheet. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Chroman-4-yl-(3-methoxy-propyl)-amine

Advanced Safety and Operational Guide: Handling Chroman-4-yl-(3-methoxy-propyl)-amine As a highly versatile secondary amine, Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) is a critical building block in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling Chroman-4-yl-(3-methoxy-propyl)-amine

As a highly versatile secondary amine, Chroman-4-yl-(3-methoxy-propyl)-amine (CAS: 626214-33-3) is a critical building block in the synthesis of neuroactive pharmaceuticals and advanced materials[1][2]. However, its chemical structure necessitates rigorous safety protocols. Secondary amines are highly nucleophilic, lipid-soluble, and prone to hazardous side reactions, requiring specialized Personal Protective Equipment (PPE) and handling procedures to ensure operator safety and maintain experimental integrity[3].

This guide provides a comprehensive, self-validating operational framework for the safe handling, transfer, and disposal of this compound.

Physicochemical Hazard Profile & Mechanistic Toxicology

To select the appropriate PPE, one must first understand the causality behind the compound's hazards. Chroman-4-yl-(3-methoxy-propyl)-amine is a viscous liquid at room temperature[1][2]. Its primary hazards stem from two chemical properties:

  • High Lipophilicity and Nucleophilicity: The compound easily penetrates the lipid bilayer of the stratum corneum (skin). Once absorbed, the nucleophilic amine group rapidly denatures cellular proteins, causing severe chemical burns, skin irritation (H315), and serious eye damage (H319)[4].

  • Nitrosamine Formation Risk: As a secondary aliphatic amine, it poses an insidious toxicological risk. If exposed to ambient nitrosating agents (such as nitrogen oxides in the air or acidic nitrite sources), it can undergo nitrosation to form N -nitrosamines—a potent class of highly carcinogenic compounds[5].

Table 1: Quantitative Physicochemical Data

Property Value Operational Implication
CAS Number 626214-33-3 Ensure all waste manifests list this specific identifier[1].
Molecular Weight 221.3 g/mol High MW reduces volatility, but aerosols remain a severe risk[1].
Predicted Density 1.07 ± 0.1 g/cm³ Viscous liquid; requires wide-bore needles to prevent back-pressure[1].
Storage Temperature 2-8°C Must be chilled to suppress vapor pressure before opening[4][6].

| Atmosphere | Inert (Argon/N₂) | Prevents oxidation and hazardous nitrosamine formation[6]. |

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive secondary amines. The following matrix outlines the mandatory equipment and the mechanistic rationale for each selection[7].

Table 2: PPE Requirements for Chroman-4-yl-(3-methoxy-propyl)-amine

Protection Zone Required Equipment Material Specification Mechanistic Rationale
Hands (Primary) Double-gloving system Inner: Nitrile (0.1 mm)Outer: Butyl Rubber (≥0.3 mm) Amines rapidly permeate standard thin nitrile. Butyl rubber provides superior chemical resistance to breakthrough, while the inner nitrile glove protects against contamination during doffing[7].
Eyes & Face Chemical splash goggles + Face shield Polycarbonate The compound causes severe ocular damage (H319). A face shield prevents droplet inhalation and facial burns during pressurized syringe transfers[4].
Body Flame-retardant lab coat + Apron Nomex coat, Polyethylene apron Secondary amines can be combustible. The apron provides an impermeable barrier against spills of the dense liquid (1.07 g/cm³)[1][4].

| Respiratory | Half-mask respirator or Fume Hood | ABEK-P3 Filter (if outside hood) | Prevents inhalation of vapors which cause severe respiratory tract irritation (H335)[4]. |

Operational Protocols: Step-by-Step Methodology

To prevent exposure and maintain the chemical integrity of the compound, all operations must be conducted using a self-validating closed-system transfer method.

Phase 1: Pre-Operation Validation
  • Environmental Check: Verify the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

  • Temperature Equilibration: Remove the compound from the 2-8°C refrigerator[6]. Allow it to warm to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which degrades the amine and introduces oxygen.

  • Equipment Purge: Assemble a Luer-lock glass syringe and a wide-bore needle (18-20 gauge). Purge the syringe three times with high-purity Argon or Nitrogen. Causality: Luer-locks prevent catastrophic needle detachment caused by the back-pressure of the viscous liquid[1].

Phase 2: Closed-System Transfer
  • Septum Piercing: Insert an inert gas line (bubbler attached) into the septum of the reagent bottle to maintain a slight positive pressure.

  • Extraction: Insert the purged syringe into the septum. Slowly draw the required volume of Chroman-4-yl-(3-methoxy-propyl)-amine.

  • Transfer: Withdraw the needle, immediately pierce the septum of your reaction vessel (pre-purged with Argon), and inject the amine dropwise.

Phase 3: Immediate Decontamination
  • Syringe Quench: Immediately draw a dilute acidic solution (e.g., 5% Citric Acid or 1M HCl) into the contaminated syringe. Causality: The acid protonates the secondary amine, converting it into a water-soluble, non-volatile, and significantly less toxic ammonium salt[3].

  • Rinse: Follow with a methanol rinse, then water, discharging all washings into the designated hazardous waste container.

Spill Response and Disposal Plan

In the event of a spill, secondary amines require specific neutralization to prevent environmental contamination and inhalation hazards[4].

Spill Response Protocol:

  • Evacuate & Ventilate: Alert personnel and maximize fume hood exhaust.

  • Containment: Surround the spill with an inert, finely-powdered liquid-binding material (e.g., diatomaceous earth or sand)[4]. Do not use sawdust, as amines can react exothermically with organic matter.

  • Neutralization: Carefully spray the spill area with a dilute acidic solution (e.g., 5% acetic acid) to protonate the amine, reducing its volatility and reactivity[3].

  • Collection: Scoop the absorbed, neutralized material using non-sparking tools and place it into a highly visible, sealable hazardous waste container.

Disposal Plan:

  • Segregation: Dispose of Chroman-4-yl-(3-methoxy-propyl)-amine waste in a dedicated "Halogen-Free Organic Waste - Basic/Amine" container.

  • Incompatibility Warning: NEVER mix amine waste with oxidizing agents, strong acids (without cooling), or nitrosating agents, as this can trigger violent exothermic reactions or generate carcinogenic nitrosamines[5].

Workflow Visualization

Below is the logical workflow for the safe handling of reactive secondary amines, illustrating the intersection of engineering controls, PPE, and operational steps.

SafeHandling Start Pre-Operation: Hood Velocity & Temp Check PPE Don PPE Matrix: Butyl Gloves, Goggles, Nomex Start->PPE Purge Atmosphere Control: Argon/N2 Purge of System PPE->Purge Transfer Luer-Lock Syringe Transfer (Closed System) Purge->Transfer Spill Spill Detected? Transfer->Spill Decon Decontamination: Acidic Quench & Absorbent Spill->Decon Yes Routine Routine Quench: Protonate Amine in Syringe Spill->Routine No Waste Segregated Disposal: Halogen-Free Amine Waste Decon->Waste Routine->Waste

Workflow for the safe handling, transfer, and disposal of secondary amines under inert conditions.

References

  • Gas-Sensing.com. Dimethylamine: A Hazardous Yet Versatile Compound. Available at:[Link]

  • Ataman Kimya. N-ETHYL PROPYLAMINE. Available at: [Link]

  • ChemTel. Material Safety Data Sheet (Secondary Amines). Available at: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chroman-4-yl-(3-methoxy-propyl)-amine
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Chroman-4-yl-(3-methoxy-propyl)-amine
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